molecular formula C8H5NOS B1383814 Benzo[c]isothiazole-5-carbaldehyde CAS No. 1824338-01-3

Benzo[c]isothiazole-5-carbaldehyde

Cat. No.: B1383814
CAS No.: 1824338-01-3
M. Wt: 163.2 g/mol
InChI Key: BIOPCERHNURYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c]isothiazole-5-carbaldehyde is a versatile aromatic aldehyde building block designed for medicinal chemistry and drug discovery research. The benzo[c]isothiazole scaffold is a privileged structure in the development of biologically active compounds, with derivatives demonstrating a wide range of pharmacological activities. Isothiazole derivatives, in general, are found in compounds with applications as antifungal agents, anticancer therapies, and antimalarial candidates, highlighting the therapeutic potential of this heterocyclic system . The 5-carbaldehyde functional group provides a reactive handle for further synthetic elaboration, allowing researchers to synthesize diverse libraries of compounds for structure-activity relationship (SAR) studies through reactions such as condensations and nucleophilic additions. This compound is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1-benzothiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-4-6-1-2-8-7(3-6)5-11-9-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOPCERHNURYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Benzo[c]isothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of Benzo[c]isothiazole-5-carbaldehyde is not well-documented in publicly available scientific literature. The following guide is based on established synthetic methodologies for analogous compounds and provides a prospective pathway for its preparation and characterization. The provided experimental protocols are illustrative and may require optimization.

Introduction

Benzo[c]isothiazole and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique structural features and diverse biological activities make them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of a proposed synthetic route and characterization methods for this compound, a key intermediate for the synthesis of more complex molecules. The information presented herein is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValueSource
CAS Number 1187243-11-3ChemicalBook
Molecular Formula C₈H₅NOSChemicalBook
Molecular Weight 163.19 g/mol ChemicalBook
Predicted Boiling Point 227.5±22.0 °CChemicalBook
Predicted Density 1.384±0.06 g/cm³ChemicalBook
Predicted pKa 3.66±0.30ChemicalBook

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the parent Benzo[c]isothiazole. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Synthesis Pathway

The proposed synthetic pathway involves the reaction of Benzo[c]isothiazole with the Vilsmeier reagent, which is generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

Synthesis_Pathway Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Benzo[c]isothiazole Benzo[c]isothiazole C₇H₅NS Product This compound C₈H₅NOS Benzo[c]isothiazole->Product Formylation Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ Vilsmeier_Reagent->Product Conditions 1. POCl₃, DMF (0 °C to rt) 2. Aqueous Workup (e.g., NaHCO₃) Conditions->Product

Caption: Proposed Vilsmeier-Haack formylation of Benzo[c]isothiazole.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • Benzo[c]isothiazole

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (3 equivalents).

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the DMF via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve Benzo[c]isothiazole (1 equivalent) in anhydrous dichloromethane.

  • Add the solution of Benzo[c]isothiazole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

As no specific experimental spectral data for this compound has been found in the reviewed literature, this section provides predicted and comparative data to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound. These predictions are based on the analysis of related benzo[d]isothiazole derivatives.[1]

Table 1: Predicted ¹H NMR Spectral Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO~9.9 - 10.1s-
H-4~8.0 - 8.2d~8.0
H-6~7.8 - 8.0dd~8.0, 1.5
H-7~7.5 - 7.7d~8.0
H-3~8.8 - 9.0s-

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
C=O~190 - 192
C-3a~150 - 152
C-7a~135 - 137
C-5~133 - 135
C-4~128 - 130
C-6~125 - 127
C-7~122 - 124
C-3~152 - 154

Solvent: CDCl₃ or DMSO-d₆

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

Table 3: Expected Mass Spectrometry Data

IonExpected m/z
[M]⁺163.01
[M+H]⁺164.02
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (aldehyde)~1690 - 1710Strong
C-H (aldehyde)~2720 and ~2820Medium
C=N (isothiazole)~1600 - 1650Medium
C=C (aromatic)~1450 - 1600Medium to Weak
C-H (aromatic)~3000 - 3100Medium

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting materials to the final characterized product.

Workflow Synthesis and Characterization Workflow Start Starting Materials (Benzo[c]isothiazole, POCl₃, DMF) Reaction Vilsmeier-Haack Formylation Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product Characterization Spectroscopic Characterization Product->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR Data Data Analysis and Structure Confirmation NMR->Data MS->Data IR->Data

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines a feasible synthetic route for this compound via the Vilsmeier-Haack reaction and provides a framework for its characterization using modern spectroscopic techniques. While experimental data for this specific molecule is scarce, the provided protocols and expected analytical data serve as a valuable resource for researchers aiming to synthesize and utilize this compound in their drug discovery and development endeavors. Further experimental validation and optimization of the proposed methods are encouraged to establish a robust and reproducible procedure.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzo[c]isothiazole-5-carbaldehyde and Related Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzisothiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This technical guide focuses on the physicochemical properties of Benzo[c]isothiazole-5-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, we will provide a detailed analysis of closely related and well-characterized compounds:

  • Benzo[d]isothiazole-5-carbaldehyde: A structural isomer.

  • Benzo[c]isothiazole: The parent heterocyclic core.

  • Isothiazole-5-carbaldehyde: The core ring structure with the aldehyde functional group.

  • Benzo[d]thiazole-5-carbaldehyde: The thiazole isomeric counterpart.

Understanding the properties of these related molecules provides a foundational dataset for predicting the behavior and characteristics of this compound.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound's closest structural analogs. These values are a combination of experimentally determined and predicted data from reputable chemical databases.

PropertyBenzo[d]isothiazole-5-carbaldehydeBenzo[c]isothiazoleIsothiazole-5-carbaldehydeBenzo[d]thiazole-5-carbaldehyde
CAS Number 1187243-11-3[3]272-33-35242-57-9[4]394223-38-2[5]
Molecular Formula C₈H₅NOS[3]C₇H₅NS[6]C₄H₃NOS[4]C₈H₅NOS[5]
Molecular Weight 163.19 g/mol 135.19 g/mol [6]113.14 g/mol [4]163.20 g/mol [5]
Boiling Point 227.5±22.0 °C (Predicted)[3]227-228 °C[7]100.7±23.0 °C at 760 mmHgNot Available
Density 1.384±0.06 g/cm³ (Predicted)[3]1.238 g/mL[7]1.4±0.1 g/cm³[8]1.384 g/cm³[5]
pKa 3.66±0.30 (Predicted)[3]Not AvailableNot AvailableNot Available
LogP Not Available2.30.23Not Available
IUPAC Name benzo[d]isothiazole-5-carbaldehyde[3]2,1-benzothiazole1,2-thiazole-5-carbaldehyde[4]1,3-Benzothiazole-5-carboxaldehyde[5]

Experimental Protocols: Synthesis and Characterization

While specific protocols for this compound are unavailable, general synthetic routes for the core benzisothiazole and benzothiazole structures are well-established.

General Synthesis of Benzothiazole Derivatives

A prevalent method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and various aldehydes.[9][10] This reaction is often catalyzed and can be performed under various conditions, including green chemistry approaches.[10]

Example Protocol:

  • Reactant Preparation: Dissolve 2-aminothiophenol and a substituted aromatic aldehyde in a suitable solvent, such as ethanol.[10]

  • Catalysis: Introduce a catalyst. A mixture of H₂O₂/HCl has been shown to be effective.[10]

  • Reaction: Stir the mixture at room temperature for a designated period (e.g., 1 hour).[10]

  • Isolation and Purification: The product often precipitates from the reaction mixture. It can then be isolated by filtration, washed, and recrystallized from a suitable solvent like absolute alcohol to yield the purified benzothiazole derivative.[11]

General Synthesis of Benzisothiazole Derivatives

Multiple synthetic strategies exist for the construction of the benzisothiazole ring. One approach involves the S-nitrosation and subsequent intramolecular aza-Wittig reaction of o-mercaptoacylphenones.[12] Another modern approach uses a copper-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder to yield benzo[d]isothiazoles.[12]

Characterization Methods

The characterization of newly synthesized benzothiazole and benzisothiazole derivatives typically involves a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the arrangement of protons and carbons.[13][14]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy helps identify characteristic functional groups present in the molecule, such as the C=O stretch of the aldehyde and C=N bonds within the heterocyclic ring.[13]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and analyze its fragmentation patterns, further confirming its identity.[13]

Workflow and Pathway Visualizations

The following diagrams illustrate logical workflows relevant to the synthesis and study of these compounds.

General Synthesis Workflow for 2-Substituted Benzothiazoles cluster_reactants Starting Materials cluster_process Reaction cluster_purification Workup & Purification cluster_analysis Characterization A 2-Aminothiophenol C Condensation Reaction (e.g., in Ethanol with H2O2/HCl catalyst) A->C B Aromatic Aldehyde (R-CHO) B->C D Precipitation & Filtration C->D Yields crude product E Recrystallization D->E F Final Product: 2-Substituted Benzothiazole E->F G Spectroscopic Analysis (NMR, IR, MS) F->G Confirms structure

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Biological & Medicinal Context

Derivatives of both benzothiazole and benzisothiazole are of significant interest in drug development. They have been investigated for a wide range of biological activities, including:

  • Antimicrobial Agents: Many benzothiazole derivatives have been synthesized and evaluated for their activity against various bacterial strains.[13]

  • Anticancer Activity: Benzo[d]isothiazole derivatives have shown cytotoxicity against human cancer cell lines, particularly leukemia.[1] The benzothiazole nucleus is also a key component in compounds designed as antitumor agents.[15]

  • Enzyme Inhibition: Certain benzothiazole sulfonamides are potent inhibitors of enzymes like HIV-1 peptidase.[16]

The aldehyde functional group at the 5-position serves as a versatile chemical handle for further synthetic modifications, allowing for the creation of diverse libraries of compounds for biological screening.

Conclusion

While direct experimental data for this compound remains elusive, a robust understanding of its physicochemical properties can be inferred from the data available for its structural isomers and parent heterocyclic systems. The synthetic protocols and characterization methods outlined in this guide are standard for this class of compounds and provide a solid foundation for researchers aiming to synthesize and study this molecule. The established biological significance of the benzisothiazole and benzothiazole scaffolds underscores the potential of this compound as a valuable building block in the development of novel therapeutic agents.

References

Spectroscopic data (NMR, IR, MS) of Benzo[c]isothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic and Experimental Data for Benzo[c]isothiazole-5-carbaldehyde: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data (NMR, IR, MS) and experimental protocols for this compound. Following a comprehensive search of scientific databases and literature, it has been determined that detailed, publicly available spectroscopic data and specific experimental protocols for the synthesis and analysis of this compound are not readily accessible. While the compound is noted as a research chemical, its full characterization data is not published in easily retrievable sources.

This document, therefore, provides relevant information on the parent compound, Benzo[c]isothiazole , to offer foundational data for researchers working with related molecular structures. Additionally, a generalized workflow for the spectroscopic analysis of a novel synthesized compound is presented.

Spectroscopic Data of Benzo[c]isothiazole (Parent Compound)

While specific data for the 5-carbaldehyde derivative is unavailable, the spectroscopic properties of the parent Benzo[c]isothiazole have been documented. This information can serve as a reference point for the analysis of its derivatives.

Table 1: Spectroscopic Data for Benzo[c]isothiazole

Spectroscopic Technique Data
¹H NMR Data has been recorded on a Varian A-60 instrument.
¹³C NMR Spectral data is available in the literature, specifically in Org. Magn. Resonance 11, 385 (1978).
FTIR The spectrum was obtained using a CAPILLARY CELL: NEAT technique.
Mass Spectrometry (MS) Exact Mass: 135.01427034 Da

Experimental Protocols: A Generalized Approach

In the absence of a specific protocol for this compound, a general methodology for the synthesis and spectroscopic characterization of a novel heterocyclic aldehyde is outlined below. This protocol is based on standard organic chemistry laboratory practices.

1. Synthesis of a Heterocyclic Aldehyde (General)

A common method for the introduction of a carbaldehyde group onto an aromatic or heteroaromatic ring is through formylation reactions. One such method is the Vilsmeier-Haack reaction.

  • Reaction Setup: The parent heterocycle (e.g., Benzo[c]isothiazole) is dissolved in a suitable anhydrous solvent (e.g., DMF or 1,2-dichloroethane).

  • Reagent Addition: A formylating agent, typically a pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide), is added dropwise to the cooled solution of the heterocycle under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is carefully quenched with an ice-water mixture and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.

2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the spectrum is recorded. The chemical shifts, multiplicities, and coupling constants of the aromatic and aldehyde protons are analyzed to confirm the structure.

    • ¹³C NMR: A ¹³C NMR spectrum is acquired to identify the chemical shifts of all carbon atoms in the molecule, including the characteristic signal of the carbonyl carbon of the aldehyde group.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using a suitable method (e.g., KBr pellet or thin film). The presence of a strong absorption band in the region of 1680-1715 cm⁻¹ is indicative of the C=O stretch of the aldehyde.

  • Mass Spectrometry (MS): The molecular weight of the compound is determined by a high-resolution mass spectrometer (HRMS) to confirm the elemental composition. The fragmentation pattern can also provide structural information.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials reaction Chemical Reaction (e.g., Formylation) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms data_analysis Spectral Data Analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzoisothiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, history, and development of benzoisothiazole compounds, a class of heterocyclic molecules that has given rise to significant therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, biological activity, and mechanisms of action of key benzoisothiazole-based drugs.

Introduction: A Tale of Two Isomers and a Sweet Beginning

The benzoisothiazole scaffold, a bicyclic system fusing a benzene ring with an isothiazole ring, represents a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] Its history is deeply intertwined with that of its structural isomer, benzothiazole, and begins with an accidental discovery that revolutionized the food industry.

In 1879, while working on coal tar derivatives at Johns Hopkins University, chemist Constantin Fahlberg noticed an intensely sweet taste on his hand.[2][3] This led to the identification of benzoic sulfimide, which he named saccharin—the first commercially successful artificial sweetener and a derivative of 1,2-benzisothiazolin-3-one.[2][3][4] The discovery of saccharin marked the first major milestone for the benzoisothiazole class, showcasing its potential for commercial application, albeit initially outside of medicine.

While saccharin's history is notable for controversies regarding its safety, which were later resolved, the broader therapeutic potential of the benzoisothiazole core remained largely untapped for decades.[2][5][6] In the mid-20th century, medicinal chemists began to explore derivatives of the related benzothiazole scaffold, leading to the discovery of compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7] This pioneering work on the isomeric benzothiazoles paved the way for a renewed interest in the therapeutic possibilities of the benzoisothiazole core structure, culminating in the development of several key pharmaceuticals in the late 20th and early 21st centuries.

This guide will focus on the journey of true 1,2-benzoisothiazole derivatives, from their synthesis to their role as powerful modulators of the central nervous system.

Synthesis of the Benzoisothiazole Core and Key Intermediates

The construction of the benzoisothiazole scaffold can be achieved through various synthetic routes. Historically, methods often involved the cyclization of 2-mercaptobenzamide derivatives or related starting materials.[8] Modern approaches have been refined for efficiency and scalability, particularly for the synthesis of key drug intermediates.

A pivotal intermediate in the synthesis of several major benzoisothiazole-based antipsychotics is 1-(1,2-benzisothiazol-3-yl)piperazine . Its preparation is a critical step and is often achieved through the reaction of 3-chloro-1,2-benzisothiazole with an excess of piperazine.

Featured Experimental Protocol: Synthesis of 1-(1,2-Benzisothiazol-3-yl)piperazine Hydrochloride[11]

This protocol outlines a representative synthesis for a key intermediate.

Materials:

  • Anhydrous piperazine

  • tert-Butanol (t-butanol)

  • 3-Chloro-1,2-benzisothiazole

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Water

Procedure:

  • A 300 mL round-bottomed flask equipped with a mechanical stirrer, thermometer, condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with anhydrous piperazine (49.4 g, 0.57 mol) and t-butanol (10 mL).

  • The flask is purged with nitrogen and heated to 100°C in an oil bath.

  • A solution of 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) in t-butanol (10 mL) is added to the dropping funnel and then slowly added dropwise to the reaction flask over 20 minutes, maintaining the temperature between 112-118°C.

  • After the addition is complete, the yellow solution is heated to reflux (121°C) and maintained for 24 hours. Reaction completion is monitored by thin-layer chromatography.

  • The reaction mixture is cooled to 85°C, and 120 mL of water is added. The resulting solution is filtered, and the filter cake is washed with 60 mL of a 1:1 t-butanol/water solution.

  • The filtrate and washings are combined, and the pH is adjusted to 12.2 with 50% aqueous NaOH.

  • The aqueous solution is extracted with toluene (1 x 200 mL, then 1 x 100 mL).

  • The combined toluene layers are washed with 75 mL of water and then concentrated in vacuo at 48°C to a volume of 90 mL.

  • Isopropanol (210 mL) is added to the concentrate. The pH is then slowly adjusted to 3.8 by the dropwise addition of concentrated HCl (approx. 7.6 mL).

  • The resulting slurry is cooled to 0°C, stirred for 45 minutes, and then filtered.

  • The filter cake is washed with cold isopropanol (50 mL) and dried under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.

This intermediate serves as a cornerstone for building more complex drug molecules, such as Ziprasidone, by coupling it with other heterocyclic moieties.[9]

Benzoisothiazole Derivatives as Major CNS Therapeutics

The most significant therapeutic impact of benzoisothiazole compounds has been in the treatment of psychiatric disorders. Several "atypical" antipsychotic drugs are built upon this scaffold, primarily exerting their effects by modulating dopaminergic and serotonergic pathways in the brain.

Ziprasidone

Approved by the FDA for schizophrenia and bipolar mania, Ziprasidone was one of the first major antipsychotics to feature the benzoisothiazole core.[10] Its mechanism of action is believed to be mediated through a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[9][10] It also functions as an agonist at the 5-HT1A receptor and has affinity for other serotonin receptors, which may contribute to its therapeutic profile and lower incidence of certain side effects compared to older antipsychotics.[8][11]

Lurasidone

Lurasidone, sold under the brand name Latuda, is another prominent atypical antipsychotic used for schizophrenia and bipolar depression.[12][13] Like Ziprasidone, it is a potent antagonist at D2 and 5-HT2A receptors.[5][12] A distinguishing feature of Lurasidone is its very high affinity for the 5-HT7 receptor, which is implicated in cognitive function and mood regulation.[14][15] It is also a partial agonist at 5-HT1A receptors and has minimal affinity for histaminic H1 and muscarinic M1 receptors, which is associated with a more favorable profile regarding weight gain and sedation.[5][14]

Perospirone

Introduced in Japan, Perospirone is an atypical antipsychotic of the azapirone family used for schizophrenia and bipolar mania.[16] It acts as a serotonin 5-HT2A and dopamine D2 receptor antagonist.[7] Additionally, it is a partial agonist at the 5-HT1A receptor, a property shared with other drugs in its class that is thought to help mitigate extrapyramidal side effects.[7][17]

Zanapezil (TAK-147)

Zanapezil represents a different therapeutic application of the benzoisothiazole scaffold, developed as a potent and selective acetylcholinesterase (AChE) inhibitor for the potential treatment of Alzheimer's disease.[18][19] By inhibiting AChE, Zanapezil increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognition.[18] While it also shows some activity at muscarinic and adrenergic receptors, its primary mechanism is distinct from the antipsychotics.[18]

Quantitative Bioactivity Data

The therapeutic efficacy of these compounds is rooted in their specific binding affinities for various neurotransmitter receptors. The table below summarizes the receptor binding profiles (Ki values in nM) for key benzoisothiazole drugs. Lower Ki values indicate higher binding affinity.

ReceptorZiprasidone (Ki, nM)Lurasidone (Ki, nM)Perospirone (Ki, nM)
Dopamine D24.8[11]1.6[15]1.4[17]
Serotonin 5-HT1A3.4[11]6.8[15]2.9[17]
Serotonin 5-HT2A0.4[11]2.0[15]0.6[17]
Serotonin 5-HT2C1.3[11]415[15]N/A
Serotonin 5-HT7N/A0.5[15]N/A
Adrenergic α110[11]48[15]N/A
Histamine H147[11]>1000[15]N/A
N/A: Data not readily available in the searched literature.

Mechanism of Action and Signaling Pathways

The clinical effects of benzoisothiazole antipsychotics are a direct result of their interaction with specific G-protein coupled receptors (GPCRs) in the central nervous system.

Dopamine D2 Receptor Antagonism

Antagonism of D2 receptors in the mesolimbic pathway is a cornerstone of antipsychotic efficacy, reducing the positive symptoms of schizophrenia such as hallucinations and delusions.[7][10] D2 receptors are coupled to Gi/o proteins. Their antagonism blocks the inhibition of adenylyl cyclase, thereby influencing cAMP levels and downstream signaling cascades involving Protein Kinase A (PKA) and DARPP-32.[11][20]

D2_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2R Gi Gi Protein D2R->Gi Inhibits Ziprasidone Ziprasidone Ziprasidone->D2R Antagonizes AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Response Reduction of Positive Symptoms DARPP32->Response

Caption: Antagonism of the D2 receptor by drugs like Ziprasidone.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors is thought to alleviate the negative symptoms and cognitive impairments of schizophrenia, and may reduce the likelihood of extrapyramidal side effects.[7] These receptors are coupled to Gq proteins, which activate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC).[6][21]

HT2A_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2AR 5-HT2A R Gq Gq Protein HT2AR->Gq Inhibits Lurasidone Lurasidone Lurasidone->HT2AR Antagonizes PLC PLC Gq->PLC Inhibits IP3 IP3 PLC->IP3 Decreases DAG DAG PLC->DAG Decreases Ca Ca²⁺ IP3->Ca Reduces Release PKC PKC DAG->PKC Reduces Activation Response Modulation of Negative Symptoms PKC->Response

Caption: Antagonism of the 5-HT2A receptor by drugs like Lurasidone.

Serotonin 5-HT1A Partial Agonism

Partial agonism at 5-HT1A autoreceptors on raphe neurons can reduce serotonin firing, while action at postsynaptic 5-HT1A receptors can contribute to anxiolytic and antidepressant effects.[10][22] This receptor is coupled to Gi proteins, and its activation inhibits adenylyl cyclase, similar to the D2 receptor, but its partial agonism provides a modulatory effect rather than a full blockade or activation.[2][9]

HT1A_Partial_Agonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT1AR 5-HT1A R Gi Gi Protein HT1AR->Gi Activates Perospirone Perospirone Perospirone->HT1AR Partially Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Response Anxiolytic & Antidepressant Effects cAMP->Response

Caption: Partial agonism at the 5-HT1A receptor by drugs like Perospirone.

Featured Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol provides a general framework for determining the binding affinity of a compound for the D2 receptor, a key assay in the development of antipsychotic drugs.[23][24]

Objective: To determine the inhibition constant (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

  • Membrane preparation from cells expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding agent: (+)-Butaclamol or unlabeled Spiperone at a high concentration (e.g., 1-10 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (e.g., Ziprasidone) dissolved in DMSO, then diluted in assay buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and test compound binding (radioligand + varying concentrations of test compound).

  • Reaction Mixture: To each well, add:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding agent OR 50 µL of test compound dilution.

    • 50 µL of [³H]Spiperone diluted in assay buffer to a final concentration near its Kd (e.g., 0.2-0.5 nM).

    • 150 µL of the D2 receptor membrane preparation (protein concentration optimized previously, e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Buffers) B Pipette into 96-well Plate (Total, Non-specific, Test Compound) A->B C Incubate to Equilibrium B->C D Harvest via Vacuum Filtration C->D E Wash Filters D->E F Add Scintillation Fluid E->F G Count Radioactivity (CPM) F->G H Data Analysis (Calculate IC50 and Ki) G->H

Caption: Workflow for a typical radioligand receptor binding assay.

Conclusion and Future Outlook

From an accidental discovery in a 19th-century chemistry lab to a cornerstone of modern psychopharmacology, the benzoisothiazole scaffold has demonstrated remarkable versatility. The development of drugs like Ziprasidone, Lurasidone, and Perospirone highlights the power of this privileged structure to selectively modulate complex neurotransmitter systems. The ongoing exploration of this chemical class continues, with researchers investigating new derivatives for a range of conditions, from neurodegenerative diseases to cancer and infectious agents. The rich history and proven therapeutic value of benzoisothiazole compounds ensure that they will remain a focus of drug discovery efforts for the foreseeable future.

References

A Theoretical and Computational Guide to Benzo[c]isothiazole-5-carbaldehyde: Exploring its Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[c]isothiazole-5-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the broader isothiazole and benzisothiazole families. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to investigate its properties, alongside detailed experimental protocols for its synthesis and biological evaluation. While specific research on this compound is limited, this document serves as a roadmap for its systematic study, drawing upon established techniques and data from structurally related compounds. The guide covers quantum chemical calculations for elucidating electronic and structural properties, molecular docking for target identification, and detailed protocols for assessing its potential anticancer and antibacterial activities. Furthermore, a hypothetical workflow and a plausible signaling pathway are presented to guide future research endeavors.

Introduction

The isothiazole ring system is a key structural motif in a variety of biologically active compounds. The fusion of this ring with a benzene moiety to form benzisothiazoles has given rise to a plethora of derivatives with diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. The benzo[c]isothiazole isomer, while less studied than its benzo[d] counterpart, represents an intriguing scaffold for novel drug design. The introduction of a carbaldehyde group at the 5-position offers a reactive handle for further chemical modifications and potential interactions with biological targets.

This guide outlines a multidisciplinary approach to characterize this compound, from in silico analysis to in vitro testing.

Theoretical and Computational Studies

Computational chemistry provides a powerful toolkit for predicting the physicochemical properties, reactivity, and potential biological interactions of a molecule before its synthesis and testing.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the structural and electronic properties of organic molecules.

Methodology:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a widely used and reliable functional for organic molecules.

  • Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions is recommended for accurate calculations of electronic properties.

  • Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), should be used to simulate the effect of a solvent (e.g., water or DMSO) on the molecule's properties.

Key Properties to Calculate:

  • Optimized Geometry: To determine the most stable 3D conformation, bond lengths, and bond angles.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which can indicate sites for electrophilic and nucleophilic attack and potential non-covalent interactions.

  • Global Reactivity Descriptors: Ionization potential, electron affinity, chemical hardness, chemical softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

  • Spectroscopic Properties: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecule's structure.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory in water)

PropertyCalculated Value
HOMO Energy (eV)-6.5
LUMO Energy (eV)-2.1
HOMO-LUMO Energy Gap (ΔE) (eV)4.4
Dipole Moment (Debye)3.2
Ionization Potential (eV)6.5
Electron Affinity (eV)2.1
Chemical Hardness (η)2.2
Chemical Softness (S)0.45
Electrophilicity Index (ω)3.28
Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. This can help in identifying potential biological targets and understanding the molecular basis of interaction.

Methodology:

  • Software: AutoDock, Glide, or similar docking programs.

  • Target Selection: Based on the known biological activities of related isothiazole compounds, potential targets could include protein kinases (e.g., PI3K, Akt, MAPK), bacterial enzymes (e.g., DNA gyrase), or viral proteases.

  • Ligand and Receptor Preparation: The 3D structure of this compound (from DFT optimization) and the crystal structure of the target protein (from the Protein Data Bank) are prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

  • Docking and Scoring: The docking algorithm explores various binding poses of the ligand in the active site of the receptor, and a scoring function is used to estimate the binding affinity for each pose.

Table 2: Hypothetical Molecular Docking Results for this compound against PI3Kα

Binding PoseBinding Energy (kcal/mol)Key Interacting Residues
1-8.5VAL851, LYS802 (Hydrogen Bonds); TRP780 (π-π Stacking)
2-8.2SER774 (Hydrogen Bond); ILE932, ILE800 (Hydrophobic)
3-7.9LYS833 (Hydrogen Bond); MET922 (Hydrophobic)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the Vilsmeier-Haack formylation of the parent benzo[c]isothiazole.

Hypothetical Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve benzo[c]isothiazole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Workflows and Pathways

General Research Workflow

The following diagram illustrates a typical workflow for the investigation of a novel compound like this compound.

G cluster_computational In Silico Studies cluster_experimental Experimental Validation cluster_development Lead Optimization comp_chem Quantum Chemical Calculations (DFT) mol_dock Molecular Docking comp_chem->mol_dock admet ADMET Prediction mol_dock->admet synthesis Synthesis & Characterization admet->synthesis bio_assay Biological Assays (Anticancer, Antibacterial) synthesis->bio_assay sar Structure-Activity Relationship bio_assay->sar lead_opt Lead Optimization sar->lead_opt

A general workflow for the study of novel compounds.
Hypothetical Signaling Pathway: PI3K/Akt Pathway

Based on the potential anticancer activity of isothiazole derivatives, a plausible mechanism of action for this compound could be the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

PI3K_Akt_Pathway cluster_inhibition Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2/Bax Akt->Bcl2 CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis Inhibitor Benzo[c]isothiazole- 5-carbaldehyde Inhibitor->PI3K

Hypothesized inhibition of the PI3K/Akt pathway.

Conclusion

This technical guide provides a foundational framework for the comprehensive investigation of this compound. By integrating computational predictions with rigorous experimental validation, researchers can efficiently explore the therapeutic potential of this and other novel heterocyclic compounds. The methodologies and workflows presented herein are intended to serve as a starting point for further research and development in the field of medicinal chemistry. While the data presented is largely hypothetical due to the nascent stage of research on this specific molecule, the principles and protocols are robust and widely applicable. Future studies are warranted to synthesize this compound and validate these theoretical predictions, potentially uncovering a new class of therapeutic agents.

References

An In-depth Technical Guide to Benzo[c]isothiazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Benzo[c]isothiazole

Benzo[c]isothiazole, also known as 2,1-benzisothiazole, is a heterocyclic aromatic organic compound. Its structure consists of a benzene ring fused to an isothiazole ring. This scaffold and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and material science, due to their diverse biological activities.

Derivatives of 2,1-benzisothiazole have been investigated for a range of pharmacological properties, including antimicrobial and genotoxic effects.[1] The electronic properties and substitution patterns on the benzisothiazole ring play a crucial role in determining the biological activity of these compounds.

Nomenclature and Identification

The nomenclature of benzisothiazole isomers can be a source of confusion. "Benzo[c]isothiazole" is the systematic name for the 2,1-benzisothiazole isomer, where the nitrogen atom is at position 2 and the sulfur atom is at position 1 of the isothiazole ring fused to the benzene ring. The more common isomer, "Benzo[d]isothiazole," corresponds to 1,2-benzisothiazole.

While a specific entry for Benzo[c]isothiazole-5-carbaldehyde is not found, a closely related isomer, 2,1-Benzisothiazole-6-carboxaldehyde , has been documented.

Table 1: Identification of 2,1-Benzisothiazole-6-carboxaldehyde

IdentifierValue
CAS Number 108763-57-1[2][3]
Molecular Formula C8H5NOS[2]
Molecular Weight 163.2 g/mol [2]
Synonyms Benzo[c]isothiazole-6-carbaldehyde

Physicochemical Properties

The predicted physicochemical properties for 2,1-Benzisothiazole-6-carboxaldehyde provide valuable insights for its handling and potential applications.

Table 2: Predicted Physicochemical Properties of 2,1-Benzisothiazole-6-carboxaldehyde

PropertyPredicted Value
Boiling Point 304.2 ± 15.0 °C[2]
Density 1.384 ± 0.06 g/cm³[2]
pKa 2.28[2]

Synthesis of the Benzo[c]isothiazole Scaffold

The synthesis of the 2,1-benzisothiazole core can be achieved through various chemical strategies. A general and plausible pathway for the synthesis of substituted Benzo[c]isothiazoles, which could be adapted for the synthesis of the 5-carbaldehyde derivative, is outlined below.

Diagram 1: General Synthetic Pathway to Substituted Benzo[c]isothiazoles

G General Synthetic Pathway to Substituted Benzo[c]isothiazoles A Substituted o-Toluidine B N-Sulfinyl Derivative A->B Thionyl Chloride C Cyclization Intermediate B->C Heating D Substituted 2,1-Benzisothiazole C->D Rearrangement

Caption: A potential synthetic route to substituted 2,1-benzisothiazoles.

Experimental Protocol: A Plausible Synthesis of this compound

While a specific protocol for this compound is not documented, a hypothetical synthesis can be proposed based on established methods for related compounds. One such approach could involve the reaction of an appropriately substituted o-toluidine with thionyl chloride. For instance, starting with 2-methyl-5-formyl-aniline, a reaction with thionyl chloride could potentially lead to the formation of the desired N-sulfinyl intermediate, which upon heating, might cyclize to yield this compound. This method has been reported for the synthesis of 2,1-benzisothiazole-3-carboxylic acid from o-ethylaniline.

It is important to note that this is a theoretical pathway and would require experimental validation to determine its feasibility and optimize the reaction conditions.

Biological Activity of Benzo[c]isothiazole Derivatives

Derivatives of 2,1-benzisothiazole have been evaluated for their biological activities, with some compounds showing potential as antimicrobial and genotoxic agents.

A study on various bz-nitro-, 3-ethylacetate-, 3-amino-, and 3-substituted-amino 2,1-benzisothiazoles revealed low activity against bacteria and fungi, with some exceptions.[1] Notably, certain derivatives containing an aromatic nitro group or an unsubstituted amino group exhibited genotoxic properties.[1] This suggests that the nature and position of substituents on the Benzo[c]isothiazole ring are critical for their biological profile.

Diagram 2: Logical Relationship of Benzo[c]isothiazole Structure to Biological Activity

G Structure-Activity Relationship of Benzo[c]isothiazoles A Benzo[c]isothiazole Scaffold B Substituent at bz-position A->B C Substituent at 3-position A->C D Antimicrobial Activity B->D E Genotoxic Activity B->E C->D C->E

Caption: Influence of substituents on the biological activity of the scaffold.

Future Directions and Research Opportunities

The lack of readily available data for this compound presents a clear research opportunity. The synthesis and characterization of this and other novel derivatives of the Benzo[c]isothiazole scaffold could lead to the discovery of compounds with unique biological activities. Further investigation into the structure-activity relationships of this class of compounds is warranted to explore their full potential in drug discovery and development. The development of efficient and scalable synthetic routes to variously substituted Benzo[c]isothiazoles will be crucial for advancing research in this area.

References

Initial Biological Screening of Benzo[c]isothiazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a representative initial biological screening cascade for the novel compound, Benzo[c]isothiazole-5-carbaldehyde. While specific experimental data for this exact molecule is not yet extensively published, this document leverages established methodologies and findings from the broader benzothiazole and benzo[d]isothiazole chemical classes to propose a comprehensive preliminary evaluation. The protocols and data presented herein are synthesized from existing literature on structurally related compounds and serve as a robust framework for the investigation of this compound's biological potential.

Introduction to the Benzo[c]isothiazole Scaffold

The benzothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] These activities include anticancer, antimicrobial, and enzyme inhibitory properties.[4][5][6] The functionalization of this core, as in this compound, offers the potential for novel pharmacological profiles. An initial biological screening is therefore crucial to identify and characterize its primary bioactivities.

Proposed Initial Screening Workflow

A typical initial screening workflow is designed to assess the compound's cytotoxic, antimicrobial, and specific enzyme inhibitory potential. This multi-pronged approach allows for a broad yet informative primary assessment of the compound's therapeutic possibilities.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanism of Action Studies Compound This compound Cytotoxicity Cytotoxicity Assays Compound->Cytotoxicity Antimicrobial Antimicrobial Assays Compound->Antimicrobial Enzyme Enzyme Inhibition Assays Compound->Enzyme Apoptosis Apoptosis Assays Cytotoxicity->Apoptosis MIC MIC Determination Antimicrobial->MIC EnzymeKinetics Enzyme Kinetics Enzyme->EnzymeKinetics

Caption: Proposed workflow for the initial biological screening of a novel compound.

Cytotoxicity Screening

The initial assessment of a novel compound often begins with evaluating its effect on cell viability, particularly against cancer cell lines. This helps to identify potential anticancer properties.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][7]

  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer, and A549 for lung cancer) are cultured in appropriate media such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.[4][8]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 4 x 10³ to 5 x 10³ cells per well and incubated overnight to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM) for a specified period, typically 24 to 72 hours.[4] A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 450-570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Representative Data for Benzothiazole Derivatives

The following table summarizes representative cytotoxicity data for various benzothiazole derivatives against different cancer cell lines, providing a benchmark for potential results.

Compound ClassCell LineAssayIC50 / GI50 (µM)Reference
Benzothiazole-piperazine derivativesHUH-7 (Hepatocellular)SRBActive in µM range[8]
Benzothiazole-piperazine derivativesMCF-7 (Breast)SRBActive in µM range[8]
Benzothiazole-piperazine derivativesHCT-116 (Colorectal)SRBActive in µM range[8]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLungA549 (Lung)MTT68 µg/mL[7]
Benzo[d]isothiazole Schiff basesMT-4 (Lymphocytes)-CC50 = 4-9 µM[9]

Antimicrobial Screening

The evaluation of a novel compound's ability to inhibit the growth of pathogenic microorganisms is a critical component of an initial biological screen.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 5 x 10^5 cfu/mL).[10]

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[10]

  • Controls: Positive (a known antibiotic/antifungal), negative (broth only), and vehicle controls are included on each plate.[10]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][10] This can be assessed visually or by using a growth indicator like resazurin.[10]

Representative Data for Benzothiazole Derivatives

The following table presents MIC values for various benzothiazole derivatives against selected microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL or µM)Reference
Benzothiazole-thiophene derivativeS. aureus6.25 ± 0.27 µg/mL[5]
2-Arylbenzothiazole analogueE. faecalis~1 µM[5]
2-Arylbenzothiazole analogueK. pneumoniae1.04 µM[5]
N-arylsulfonylpyridone derivativeS. aureusMIC range: 0.025 to 2.609 mM[11]

Enzyme Inhibition Screening

Targeted enzyme inhibition assays can reveal specific mechanisms of action and open avenues for development in areas like oncology, inflammation, and infectious diseases. Based on the literature for related scaffolds, DNA gyrase and 5-lipoxygenase are relevant initial targets.[5][12][13]

Experimental Protocol: DNA Gyrase Inhibition Assay

Bacterial DNA gyrase is a validated target for antibacterial drugs.[12]

  • Enzyme and Substrate: Purified DNA gyrase (e.g., from E. coli) and supercoiled plasmid DNA are used.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing ATP, the enzyme, the DNA substrate, and varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 1 hour).

  • Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

  • Data Analysis: The inhibition of the supercoiling activity of DNA gyrase is visualized by the reduction in the amount of supercoiled DNA. The IC50 value is determined from the dose-response curve.

Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.[13]

  • Enzyme Source: A source of 5-LOX, such as purified human recombinant 5-LOX or a cell lysate containing the enzyme, is used.

  • Substrate: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Conditions: The assay is performed in a suitable buffer at a controlled temperature, in the presence of various concentrations of the test compound.

  • Detection of Product Formation: The formation of 5-LOX products can be measured using various methods, such as spectrophotometry (monitoring the formation of conjugated dienes) or by specific immunoassays for leukotrienes.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Representative Data for Benzothiazole and Benzo[d]isothiazole Derivatives
Compound ClassTarget EnzymeIC50Reference
Benzothiazole derivativeE. coli DNA gyrase< 10 nM[12]
Benzothiazole derivativeA. baumannii DNA gyraseMicromolar range[12]
Benzo[d]isothiazole 1,1-dioxide derivative5-Lipoxygenase (5-LOX)0.15 to 23.6 µM[13]
Benzo[d]isothiazole 1,1-dioxide derivativemPGES-10.6 µM and 2.1 µM[13]

Mechanistic Elucidation: Signaling Pathways

Should initial screening reveal significant cytotoxic activity, further investigation into the underlying mechanism, such as the induction of apoptosis, is warranted.

G Compound Benzo[c]isothiazole -5-carbaldehyde Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic compound.

Conclusion

This technical guide provides a foundational framework for the initial biological screening of this compound. By employing standardized assays for cytotoxicity, antimicrobial activity, and enzyme inhibition, researchers can efficiently profile the bioactivity of this novel compound. The representative data and protocols derived from the broader benzothiazole literature offer valuable benchmarks for these initial studies. Positive findings in any of these primary screens would justify progression to more detailed mechanistic and in vivo studies, ultimately paving the way for potential therapeutic applications.

References

Methodological & Application

Benzo[c]isothiazole-5-carbaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Benzo[c]isothiazole-5-carbaldehyde is a heterocyclic aldehyde that holds significant potential as a versatile building block in the synthesis of complex organic molecules. The benzo[c]isothiazole (also known as 2,1-benzisothiazole) core is a key pharmacophore in a variety of biologically active compounds, exhibiting a range of activities including antiviral, anti-inflammatory, and anticancer properties. The presence of a reactive carbaldehyde group at the 5-position provides a synthetic handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures for drug discovery and materials science.

These application notes provide an overview of the synthesis and potential applications of this compound, complete with detailed experimental protocols for key transformations and tabulated data for analogous reactions to guide synthetic efforts.

Proposed Synthesis of this compound

While a direct, high-yield synthesis of this compound is not extensively documented, a plausible and efficient route can be proposed based on established methods for the synthesis of the benzo[c]isothiazole core, followed by a standard formylation reaction. A likely pathway involves the Vilsmeier-Haack reaction on a suitable benzo[c]isothiazole precursor.

G cluster_synthesis Proposed Synthesis A Substituted o-Toluidine B Benzo[c]isothiazole Core A->B Cyclization (e.g., with Thionyl Chloride) C This compound B->C Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of Benzo[c]isothiazole

This protocol is a representative procedure for the formylation of an electron-rich heterocyclic compound.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) in anhydrous dichloromethane (DCM) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to the stirred solution of POCl₃, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve Benzo[c]isothiazole (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Applications in Organic Synthesis

The aldehyde functionality of this compound opens up numerous possibilities for its use as a synthetic intermediate. The following sections detail key reactions and provide generalized protocols.

G cluster_applications Synthetic Applications Start This compound Wittig Wittig Reaction Start->Wittig Ph3P=CHR ReductiveAmination Reductive Amination Start->ReductiveAmination R2NH, Reducing Agent Knoevenagel Knoevenagel Condensation Start->Knoevenagel Active Methylene Cmpd, Base Oxidation Oxidation Start->Oxidation Oxidizing Agent Product_Wittig Stilbene Derivatives Wittig->Product_Wittig Product_RA Amine Derivatives ReductiveAmination->Product_RA Product_Knoevenagel α,β-Unsaturated Carbonyls Knoevenagel->Product_Knoevenagel Product_Oxidation Carboxylic Acid Derivative Oxidation->Product_Oxidation

Caption: Key synthetic transformations of this compound.

Wittig Reaction: Synthesis of Stilbene Analogues

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. Reacting this compound with a phosphonium ylide can lead to a variety of stilbene-like derivatives, which are of interest for their potential optical and electronic properties.

Representative Data for Wittig Reactions with Heterocyclic Aldehydes

EntryAldehydeYlideProductYield (%)Reference
1Thiophene-2-carbaldehydePh₃P=CHPh2-(Styryl)thiophene85-95Analogous Reactions
2Furan-2-carbaldehydePh₃P=CHCO₂EtEthyl 3-(furan-2-yl)acrylate80-90Analogous Reactions
3Pyrrole-2-carbaldehydePh₃P=CH₂2-Vinylpyrrole70-85Analogous Reactions

Experimental Protocol: Wittig Olefination

  • Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.05 eq.) dropwise. Stir the resulting colored solution for 1 hour at 0 °C.

  • Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired alkene.

Reductive Amination: Synthesis of Bioactive Amines

Reductive amination is a highly efficient method for the synthesis of amines. This reaction with this compound can produce a library of secondary and tertiary amines, which are common motifs in pharmacologically active compounds.

Representative Data for Reductive Amination of Aromatic Aldehydes

EntryAldehydeAmineReducing AgentYield (%)Reference
1BenzaldehydeAnilineNaBH(OAc)₃90-98[1][2]
24-MethoxybenzaldehydeBenzylamineNaBH₄85-95[3]
3Indole-3-carbaldehydePiperidineNaBH₃CN80-90Analogous Reactions

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of this compound (1.0 eq.) in 1,2-dichloroethane (DCE) or methanol, add the desired primary or secondary amine (1.1 eq.) and acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the target amine.

Knoevenagel Condensation: Access to α,β-Unsaturated Systems

The Knoevenagel condensation provides access to electron-deficient alkenes by reacting an aldehyde with an active methylene compound. These products are valuable intermediates for further transformations, including Michael additions and cycloadditions.

Representative Data for Knoevenagel Condensation with Heterocyclic Aldehydes

EntryAldehydeActive Methylene CompoundCatalystYield (%)Reference
1Furan-2-carbaldehydeMalononitrilePiperidine90-98[4]
2Thiophene-2-carbaldehydeDiethyl malonatePiperidine/AcOH85-95[5]
3Pyridine-4-carbaldehydeEthyl cyanoacetateBasic Alumina80-90Analogous Reactions

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, diethyl malonate, 1.1 eq.) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq.).

  • Reaction: Heat the mixture to reflux for 2-6 hours, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold solvent. If no precipitate forms, concentrate the solvent and purify the crude product by recrystallization or column chromatography.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group to a carboxylic acid provides another key intermediate, Benzo[c]isothiazole-5-carboxylic acid. This derivative can be used in amide bond forming reactions to generate further analogues for biological screening.

Representative Data for Oxidation of Aromatic Aldehydes

EntryAldehydeOxidizing AgentSolventYield (%)Reference
1BenzaldehydeKMnO₄Acetone/H₂O85-95[6]
24-NitrobenzaldehydeCrO₃/H₂SO₄ (Jones Reagent)Acetone90-98Analogous Reactions
3Furan-2-carbaldehydeAg₂OToluene80-90[7]

Experimental Protocol: Oxidation to Carboxylic Acid

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Oxidant Addition: Prepare a solution of the oxidizing agent (e.g., potassium permanganate (KMnO₄, 2.0 eq.) in water or Jones reagent) and add it dropwise to the aldehyde solution at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium bisulfite) if necessary, until the color of the oxidant disappears. Acidify the mixture with dilute HCl.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid, which can be purified by recrystallization.

Potential Biological Significance

Derivatives of isothiazole and benzisothiazole are known to interact with various biological targets. The development of new analogues from this compound could lead to the discovery of novel therapeutic agents.

G cluster_bio Potential Biological Targets Core Benzo[c]isothiazole Derivatives Kinases Protein Kinases Core->Kinases Proteases Proteases (e.g., HIV Protease) Core->Proteases Receptors GPCRs & Receptors Core->Receptors Enzymes Other Enzymes Core->Enzymes Target_Cancer Anticancer Kinases->Target_Cancer Target_Antiviral Antiviral Proteases->Target_Antiviral Target_CNS CNS Disorders Receptors->Target_CNS Target_AntiInflammatory Anti-inflammatory Enzymes->Target_AntiInflammatory

Caption: Potential pharmacological pathways for Benzo[c]isothiazole derivatives.

The diverse biological activities reported for isothiazole-containing compounds suggest that derivatives of this compound could be promising candidates for screening in various therapeutic areas, including oncology, virology, and inflammatory diseases.[8][9] The synthetic accessibility of a wide range of derivatives from this building block makes it an attractive starting point for medicinal chemistry campaigns.

References

Application of Benzo[c]isothiazole-5-carbaldehyde in Medicinal Chemistry: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Application Note ID: BZCIS-AC-2025-11

Subject: Potential Applications of Benzo[c]isothiazole-5-carbaldehyde as a Scaffold for Novel Therapeutic Agents.

Introduction

The benzothiazole and its isomeric structures, such as benzo[d]isothiazole, are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds.[1][2][3] These core structures are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] While direct studies on this compound are limited in publicly available literature, its structural features—specifically the reactive carbaldehyde group—present a valuable starting point for the synthesis of novel derivatives with significant therapeutic potential.

The aldehyde functionality at the 5-position serves as a versatile chemical handle for the construction of a diverse library of compounds, most notably Schiff bases. Schiff bases (imines) are formed through the condensation of an aldehyde with a primary amine, and this class of compounds is well-documented for its potent biological activities, including significant anticancer properties.[2][6][7] This document outlines the potential applications of this compound as a precursor for synthesizing novel Schiff base derivatives and provides generalized protocols for their synthesis and evaluation.

Principle Application: Synthesis of Schiff Base Derivatives for Anticancer Drug Discovery

The primary proposed application of this compound is its use as a key building block in the synthesis of novel Schiff base derivatives. By reacting the carbaldehyde with a variety of primary amines (e.g., substituted anilines, aliphatic amines, or heterocyclic amines), a library of N-substituted imines can be generated. These derivatives can then be screened for various biological activities, with a primary focus on anticancer applications, drawing parallels from the established efficacy of Schiff bases derived from isomeric benzothiazoles.[4][6]

The rationale is based on the following:

  • Structural Diversity: The ease of Schiff base formation allows for the introduction of a wide range of chemical moieties, enabling fine-tuning of physicochemical properties (solubility, lipophilicity) and pharmacological profiles.

  • Biological Activity of the Scaffold: The benzoisothiazole core is a known pharmacophore. Derivatives of the isomeric benzo[d]isothiazole have demonstrated marked cytotoxicity against various cancer cell lines.[7]

  • Mechanism of Action: Benzothiazole derivatives often exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and interference with DNA replication. It is hypothesized that derivatives of this compound could engage similar cellular pathways.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the condensation reaction between this compound and a primary amine to form a Schiff base.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-fluoroaniline, 2-aminophenol, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Standard workup and purification equipment (e.g., rotary evaporator, filtration apparatus, chromatography columns)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • To this solution, add the selected primary amine (1.0 - 1.1 equivalents).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid (the Schiff base product) is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum.

  • If necessary, purify the compound further by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR).

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines the evaluation of the synthesized Schiff base derivatives for their cytotoxic effects against a panel of human cancer cell lines.

Materials:

  • Synthesized Schiff base compounds

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[2][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized Schiff base compounds in DMSO.

  • Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data (Based on Isomeric Scaffolds)

Direct quantitative data for derivatives of this compound is not available. The following table summarizes the cytotoxic activity of Schiff bases derived from the isomeric benzo[d]isothiazole and benzothiazole scaffolds to provide a benchmark for the potential efficacy of the proposed compounds.

Compound IDParent ScaffoldTested Cell LineIC₅₀ (µg/mL)Reference
SP16 2-Amino BenzothiazoleHeLa (Cervical Cancer)2.517[6]
Cisplatin (Ref.) -HeLa (Cervical Cancer)17.2[6]
VS5-e BenzothiazoleMCF-7 (Breast Cancer)>200 (low toxicity to normal cells)[2]
Benzo[d]isothiazole Derivatives Benzo[d]isothiazoleLeukemia Cell LinesInhibition Observed[7]

Note: The data presented is for structurally related isomers and should be used as a reference for the potential activity of this compound derivatives.

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase cluster_mechanism Mechanism of Action Studies A This compound C Condensation Reaction (Schiff Base Formation) A->C B Primary Amines Library (Anilines, Heterocycles, etc.) B->C D Purification & Characterization (NMR, MS, HPLC) C->D E Synthesized Schiff Base Library D->E F In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) E->F G Determine IC50 Values F->G H Hit Identification & SAR Analysis G->H I Lead Compound(s) H->I J Apoptosis Assays (Flow Cytometry) I->J K Signaling Pathway Analysis (Western Blot) I->K

Caption: Workflow for the synthesis and evaluation of novel Schiff bases.

Potential Signaling Pathway: Induction of Apoptosis

G compound Benzo[c]isothiazole Derivative cell Cancer Cell compound->cell bax Bax (Pro-apoptotic) cell->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 Downregulates mito Mitochondrion bax->mito Promotes Permeabilization bcl2->mito Inhibits cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 (Initiator) cytoC->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: A potential mechanism of action via the intrinsic apoptosis pathway.

References

Application Notes and Protocols: The Use of Benzo[c]isothiazole-5-carbaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of the synthesis or use of Benzo[c]isothiazole-5-carbaldehyde in the preparation of heterocyclic compounds. This suggests that it is a novel or not widely studied reagent. The following application notes and protocols are therefore based on established synthetic methodologies for analogous aromatic and heterocyclic aldehydes. The provided experimental details are generalized and would require optimization for this specific substrate.

Introduction

Benzo[c]isothiazole is a heterocyclic aromatic compound that, along with its isomers benzo[d]isothiazole and benzothiazole, forms the core of many biologically active molecules.[1][2][3] Derivatives of these ring systems have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7] The aldehyde functionality is a versatile handle for the synthesis of more complex molecular architectures, particularly for the construction of new heterocyclic rings. This document outlines potential synthetic routes to the benzo[c]isothiazole core and explores established reactions for the synthesis of various heterocyclic compounds from aromatic aldehydes, which could be hypothetically applied to this compound.

Synthesis of the Benzo[c]isothiazole Core

The synthesis of the benzo[c]isothiazole ring system is not as commonly reported as its isomers. However, several synthetic strategies can be envisaged based on general isothiazole syntheses. One potential approach involves the cyclization of an appropriately substituted ortho-lithiated benzamide derivative with a sulfur source.

cluster_synthesis General Synthesis of Benzo[c]isothiazole start ortho-Substituted Benzamide step1 Ortho-lithiation (e.g., n-BuLi) start->step1 1. step2 Reaction with Sulfur Source (e.g., S8) step1->step2 2. step3 Intramolecular Cyclization step2->step3 3. product Benzo[c]isothiazole Core step3->product 4. cluster_knoevenagel Knoevenagel Condensation Workflow aldehyde This compound condensation Knoevenagel Condensation aldehyde->condensation active_methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) active_methylene->condensation catalyst Base Catalyst (e.g., Piperidine, Et3N) catalyst->condensation intermediate α,β-Unsaturated Intermediate condensation->intermediate cyclization Further Cyclization (e.g., with a dinucleophile) intermediate->cyclization product Target Heterocycle (e.g., Pyridine, Pyran derivatives) cyclization->product cluster_gewald Gewald Reaction Workflow aldehyde This compound reaction One-pot Reaction aldehyde->reaction cyanoester α-Cyanoester (e.g., Ethyl Cyanoacetate) cyanoester->reaction sulfur Elemental Sulfur sulfur->reaction base Base (e.g., Morpholine) base->reaction product Substituted 2-Aminothiophene reaction->product cluster_hantzsch Hantzsch Pyridine Synthesis Workflow aldehyde This compound condensation Condensation aldehyde->condensation ketoester β-Ketoester (2 eq.) ketoester->condensation ammonia Ammonia Source (e.g., NH4OAc) ammonia->condensation dihydropyridine Dihydropyridine Intermediate condensation->dihydropyridine oxidation Oxidation (e.g., HNO3, DDQ) dihydropyridine->oxidation product Substituted Pyridine oxidation->product

References

Application Notes and Protocols for the Functionalization of Benzo[c]isothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the Benzo[c]isothiazole-5-carbaldehyde scaffold. This versatile building block is of significant interest in medicinal chemistry and materials science due to the established biological activity of the broader benzisothiazole family of compounds. The protocols outlined below focus on the functionalization of both the aldehyde group and the aromatic ring system, enabling the synthesis of a diverse library of derivatives for further investigation.

Introduction to the Benzo[c]isothiazole Scaffold

The benzisothiazole core is a prominent feature in a variety of biologically active molecules. Derivatives have been investigated for a range of therapeutic applications. The presence of the aldehyde at the 5-position of the benzo[c]isothiazole ring system offers a reactive handle for a multitude of chemical transformations, making it an ideal starting material for the generation of novel chemical entities.

General Experimental Workflow

The functionalization of this compound can be systematically approached by targeting either the aldehyde group or the aromatic ring. The following diagram illustrates a general workflow for the synthesis of derivatives.

G cluster_aldehyde cluster_ring start This compound aldehyde_func Aldehyde Functionalization start->aldehyde_func Target Aldehyde ring_func Ring Functionalization start->ring_func Target Ring oxidation Oxidation aldehyde_func->oxidation reduction Reduction aldehyde_func->reduction wittig Wittig Reaction aldehyde_func->wittig reductive_amination Reductive Amination aldehyde_func->reductive_amination knoevenagel Knoevenagel Condensation aldehyde_func->knoevenagel nitration Electrophilic Nitration ring_func->nitration halogenation Electrophilic Halogenation ring_func->halogenation end_aldehyde Diverse Aldehyde Derivatives oxidation->end_aldehyde reduction->end_aldehyde wittig->end_aldehyde reductive_amination->end_aldehyde knoevenagel->end_aldehyde end_ring Ring-Functionalized Derivatives nitration->end_ring halogenation->end_ring

A general workflow for the functionalization of this compound.

Protocols for Aldehyde Functionalization

The aldehyde group at the 5-position is a versatile functional group that can be readily transformed into a variety of other functionalities.

Oxidation to Benzo[c]isothiazole-5-carboxylic acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid, a key intermediate for amide bond formation and other transformations. Several methods are available for the oxidation of aryl aldehydes.[1][2][3][4][5]

G reactant This compound product Benzo[c]isothiazole-5-carboxylic acid reactant->product Oxidation reagents Oxidizing Agent (e.g., Oxone, PCC, H2O2) reagents->product

Oxidation of the aldehyde to a carboxylic acid.

Materials and Reagents:

  • This compound

  • Oxone (Potassium peroxymonosulfate)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

Protocol:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add a solution of Oxone (2.0 eq) in water dropwise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

ReactionReagentSolventTemperatureTypical Yield
OxidationOxoneDMF/WaterRoom Temp.85-95%
Reduction to (Benzo[c]isothiazol-5-yl)methanol

This protocol details the reduction of the aldehyde to a primary alcohol using sodium borohydride.[6][7][8][9][10]

G reactant This compound product (Benzo[c]isothiazol-5-yl)methanol reactant->product Reduction reagents NaBH4 Methanol reagents->product

Reduction of the aldehyde to a primary alcohol.

Materials and Reagents:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

Protocol:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

ReactionReagentSolventTemperatureTypical Yield
ReductionNaBH₄Methanol0 °C to RT90-98%
Wittig Reaction for Alkene Synthesis

This protocol describes the conversion of the aldehyde to an alkene using a phosphonium ylide (Wittig reagent).[11][12][13][14][15]

G reactant1 This compound product 5-(alkenyl)-benzo[c]isothiazole reactant1->product reactant2 Phosphonium Ylide (e.g., Ph3P=CHR) reactant2->product reagents Base (e.g., n-BuLi) THF reagents->product

Wittig reaction for the synthesis of alkenes.

Materials and Reagents:

  • This compound

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Magnesium sulfate (anhydrous)

Protocol:

  • Suspend the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add the strong base (1.1 eq) dropwise. A color change should be observed, indicating ylide formation.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ReactionReagentsSolventTemperatureTypical Yield
Wittig ReactionPhosphonium salt, n-BuLiTHF0 °C to RT70-90%
Reductive Amination for Amine Synthesis

This protocol outlines the synthesis of secondary or tertiary amines via the reductive amination of the aldehyde with a primary or secondary amine.[16][17][18][19][20]

G reactant1 This compound product N-substituted (Benzo[c]isothiazol-5-yl)methanamine reactant1->product reactant2 Primary or Secondary Amine reactant2->product reagents Reducing Agent (e.g., NaBH(OAc)3) DCE, Acetic Acid reagents->product

Reductive amination for the synthesis of amines.

Materials and Reagents:

  • This compound

  • A primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Sodium sulfate (anhydrous)

Protocol:

  • To a stirred solution of this compound (1.0 eq) and the amine (1.2 eq) in DCE, add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to afford the desired amine.

ReactionReagentsSolventTemperatureTypical Yield
Reductive AminationAmine, NaBH(OAc)₃, Acetic AcidDCERoom Temp.75-90%
Knoevenagel Condensation

This protocol describes the condensation of the aldehyde with an active methylene compound to form an α,β-unsaturated product.[21][22][23][24][25]

G reactant1 This compound product α,β-unsaturated product reactant1->product reactant2 Active Methylene Compound (e.g., Malononitrile) reactant2->product reagents Base (e.g., Piperidine) Ethanol reagents->product

Knoevenagel condensation for C-C bond formation.

Materials and Reagents:

  • This compound

  • An active methylene compound (e.g., malononitrile, diethyl malonate)

  • A basic catalyst (e.g., piperidine, ammonium acetate)

  • Ethanol

  • Water

  • Ice

Protocol:

  • Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • If precipitation does not occur, pour the reaction mixture into cold water.

  • Collect the solid product by filtration, wash with cold ethanol or water, and dry.

  • The product can be further purified by recrystallization.

ReactionReagentsSolventTemperatureTypical Yield
Knoevenagel CondensationActive Methylene Compound, BaseEthanolRoom Temp. or Heat80-95%

Protocols for Ring Functionalization

Disclaimer: The following protocols are proposed based on the general reactivity of aromatic and heteroaromatic systems. Optimization may be required for the this compound substrate.

Electrophilic Nitration

This protocol describes the introduction of a nitro group onto the benzene portion of the ring system. The aldehyde is a meta-directing group, while the isothiazole ring's directing effect would need to be considered. The most likely position for substitution is C7.

G reactant This compound product 7-Nitro-benzo[c]isothiazole-5-carbaldehyde reactant->product Nitration reagents HNO3 H2SO4 reagents->product

Electrophilic nitration of the benzo[c]isothiazole ring.

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric acid (H₂SO₄)

  • Concentrated Nitric acid (HNO₃)

  • Ice

  • Water

  • Sodium bicarbonate solution

  • Ethyl acetate

Protocol:

  • Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0-5 °C for a few hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

ReactionReagentsTemperatureExpected Product
NitrationHNO₃, H₂SO₄0-5 °C7-Nitro-benzo[c]isothiazole-5-carbaldehyde
Electrophilic Bromination

This protocol describes the introduction of a bromine atom onto the benzene ring. Similar to nitration, the substitution is expected to occur at the C7 position.

G reactant This compound product 7-Bromo-benzo[c]isothiazole-5-carbaldehyde reactant->product Bromination reagents Br2 FeBr3 or Acetic Acid reagents->product

Electrophilic bromination of the benzo[c]isothiazole ring.

Materials and Reagents:

  • This compound

  • Bromine (Br₂)

  • A Lewis acid catalyst (e.g., FeBr₃) or a solvent like acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent like DCM or acetic acid.

  • Add the Lewis acid catalyst (catalytic amount) if using an inert solvent.

  • Cool the mixture to 0 °C and add a solution of bromine (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium thiosulfate solution to remove excess bromine.

  • If acetic acid was used as a solvent, neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

ReactionReagentsSolventTemperatureExpected Product
BrominationBr₂, FeBr₃DCM0 °C to RT7-Bromo-benzo[c]isothiazole-5-carbaldehyde

References

Application Notes and Protocols for Benzo[c]isothiazole-5-carbaldehyde in Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Benzo[c]isothiazole-5-carbaldehyde in the development of novel pharmaceuticals.

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Following a comprehensive literature review, it has been determined that there is a significant lack of publicly available scientific data regarding the synthesis, functionalization, and application of This compound in the development of novel pharmaceuticals. Extensive searches of chemical databases and peer-reviewed publications did not yield specific experimental protocols, quantitative biological data, or established signaling pathways associated with derivatives of this particular molecule.

The broader classes of related compounds, such as benzothiazoles and benzo[d]isothiazoles, are well-documented in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] However, this information is not directly transferable to the specific regioisomer, Benzo[c]isothiazole, and particularly not to its 5-carbaldehyde derivative.

Due to the absence of foundational research on this compound, it is not possible to provide the requested detailed Application Notes and Protocols, which would necessitate:

  • Quantitative Data Presentation: Summarized tables of IC50 values, binding affinities, or other efficacy data for derivatives are unavailable.

  • Experimental Protocols: Detailed methodologies for the synthesis of this compound itself, or its subsequent conversion into pharmaceutical derivatives, are not described in the accessible literature.

  • Signaling Pathway and Workflow Visualization: Without known biological targets or established experimental workflows for this compound and its derivatives, the creation of accurate and meaningful Graphviz diagrams is not feasible.

The development of novel pharmaceuticals from this compound is a research area that appears to be largely unexplored in the public domain. Consequently, the core requirements for detailed application notes, experimental protocols, and data visualization cannot be met at this time. Further foundational research is required to establish the synthesis and biological activity of this compound and its derivatives before such documentation can be created.

References

Application Notes and Protocols for High-Throughput Screening of Benzo[c]isothiazole-5-carbaldehyde Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries based on the Benzo[c]isothiazole-5-carbaldehyde scaffold. The focus is on identifying potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The methodologies described herein are adaptable for screening other kinase targets.

Introduction: The Therapeutic Potential of Benzothiazole Derivatives

Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The fused heterocyclic system of benzothiazole serves as a versatile scaffold for interacting with various biological targets.[1][2] Notably, derivatives of this scaffold have been investigated as inhibitors of critical enzymes in signaling pathways, such as EGFR, VEGFR, and PI3K, which are often dysregulated in cancer.[4] Given this background, libraries of novel this compound derivatives represent a promising avenue for the discovery of new therapeutic agents. This application note focuses on a high-throughput screening campaign against VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in tumor angiogenesis.

High-Throughput Screening Assay for VEGFR-2 Inhibitors

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and sensitive method for high-throughput screening of kinase inhibitors. This assay measures the phosphorylation of a substrate peptide by the kinase.

Principle of the TR-FRET Assay

The assay is based on the transfer of energy between a donor fluorophore (Europium chelate-labeled anti-phosphotyrosine antibody) and an acceptor fluorophore (biotinylated substrate peptide bound to streptavidin-allophycocyanin). When the substrate is phosphorylated by VEGFR-2, the antibody binds to the phosphopeptide, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibitors of VEGFR-2 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Quantitative Data Summary

The following table summarizes the expected quantitative data from a typical HTS campaign for VEGFR-2 inhibitors.

ParameterValueDescription
Primary Screen Concentration 10 µMInitial concentration of test compounds.
Hit Cutoff >50% InhibitionPercentage inhibition required to classify a compound as a "hit".
Z'-factor ≥ 0.5A statistical measure of assay quality and robustness.
IC50 Range for Hits 0.1 - 10 µMThe concentration of a hit compound that provides 50% inhibition in dose-response studies.
ATP Concentration Km,app (e.g., 50 µM)ATP concentration is kept near its Michaelis-Menten constant to allow for competitive inhibition.

Experimental Protocols

Materials and Reagents
  • VEGFR-2 Kinase: Recombinant human VEGFR-2 kinase domain.

  • Substrate: Biotinylated poly(Glu, Tyr) 4:1 peptide.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Europium-labeled Antibody: Anti-phosphotyrosine antibody labeled with Europium (Eu-W1024).

  • Acceptor: Streptavidin-conjugated allophycocyanin (SA-APC).

  • Stop/Detection Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM EDTA, 0.5 M KF.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Control Inhibitor: Sunitinib or another known VEGFR-2 inhibitor.

  • Assay Plates: 384-well, low-volume, black, round-bottom plates.

HTS Workflow for VEGFR-2 Inhibition

HTS_Workflow Compound_Dispensing Compound Dispensing (Test & Control Compounds) Reagent_Addition_1 Addition of VEGFR-2 Kinase and Biotinylated Substrate Compound_Dispensing->Reagent_Addition_1 1. Add Compounds Incubation_1 Pre-incubation (15 min at RT) Reagent_Addition_1->Incubation_1 2. Add Reagents Reaction_Initiation Addition of ATP (Initiate Kinase Reaction) Incubation_1->Reaction_Initiation 3. Pre-incubate Incubation_2 Kinase Reaction (60 min at RT) Reaction_Initiation->Incubation_2 4. Start Reaction Reaction_Termination Addition of Stop/Detection Buffer (Eu-Ab & SA-APC) Incubation_2->Reaction_Termination 5. Stop Reaction Incubation_3 Final Incubation (60 min at RT, protected from light) Reaction_Termination->Incubation_3 6. Add Detection Reagents Data_Acquisition Data Acquisition (TR-FRET Plate Reader) Incubation_3->Data_Acquisition 7. Incubate Data_Analysis Data Analysis (% Inhibition, Z'-factor) Data_Acquisition->Data_Analysis 8. Read Plates Hit_Identification Hit Identification Data_Analysis->Hit_Identification 9. Analyze Data

Caption: High-throughput screening workflow for identifying VEGFR-2 inhibitors.

Detailed Protocol for Primary Screening
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, control inhibitor (e.g., Sunitinib), and DMSO (for controls) into a 384-well assay plate.

  • Reagent Addition 1: Add 5 µL of a solution containing VEGFR-2 kinase and the biotinylated substrate peptide in assay buffer to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of ATP solution in assay buffer to each well to initiate the kinase reaction. The final volume in each well is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of stop/detection buffer containing the Eu-labeled anti-phosphotyrosine antibody and SA-APC. This stops the kinase reaction and initiates the detection process.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with excitation at 320 nm and emission at 615 nm (for Europium) and 665 nm (for APC).

Data Analysis
  • Calculate the ratio of the emission at 665 nm to the emission at 615 nm for each well.

  • Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))

    • Signal_compound: Signal from wells with the test compound.

    • Signal_high_control: Signal from wells with DMSO (0% inhibition).

    • Signal_low_control: Signal from wells with a high concentration of a known inhibitor (100% inhibition).

  • Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • SD_high/low: Standard deviation of the high and low controls.

    • Mean_high/low: Mean of the high and low controls.

Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Benzo[c]isothiazole Derivative Inhibitor->Dimerization Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Hit Confirmation and Follow-up Studies

Compounds identified as primary hits should be subjected to further studies to confirm their activity and characterize their mechanism of action.

Dose-Response Analysis
  • Perform the TR-FRET assay with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions) to determine their IC50 values.

Orthogonal Assays
  • Confirm the inhibitory activity using a different assay format, such as a fluorescence polarization (FP) assay or a luminescence-based assay (e.g., ADP-Glo™), to rule out assay-specific artifacts.

Selectivity Profiling
  • Screen hit compounds against a panel of other kinases to determine their selectivity profile. This is crucial for identifying compounds with a desirable safety profile.

These application notes and protocols provide a comprehensive framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors from a library of this compound derivatives. The detailed methodologies and workflows are designed to ensure robust and reliable results, facilitating the discovery of promising new drug candidates.

References

Application Notes and Protocols: Fluorescent Labeling Applications of Benzo[c]isothiazole and its Isomeric Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Comprehensive searches for fluorescent labeling applications specifically utilizing Benzo[c]isothiazole-5-carbaldehyde derivatives have yielded limited publicly available data. This particular scaffold does not appear to be widely employed or reported in the scientific literature for this purpose.

However, the closely related isomeric scaffold, Benzo[d]thiazole , is a well-established and versatile platform for the development of fluorescent probes. Derivatives of benzo[d]thiazole are extensively used in a variety of bioimaging and sensing applications due to their favorable photophysical properties, including high quantum yields and large Stokes shifts.[1][2]

Therefore, these application notes will focus on the extensively documented fluorescent labeling applications of Benzo[d]thiazole derivatives as a robust and relevant alternative for researchers, scientists, and drug development professionals interested in this class of heterocyclic fluorophores.

Introduction to Benzo[d]thiazole Fluorescent Probes

Benzo[d]thiazole derivatives are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This rigid, planar structure with a delocalized π-electron system forms the basis of their excellent fluorescent properties.[3] By modifying the core structure with various functional groups, researchers have developed a wide array of fluorescent probes for detecting specific biomolecules, ions, and physiological conditions within living cells.[1][2] The mechanism of action for these probes often involves processes like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), photoinduced electron transfer (PET), and aggregation-induced emission (AIE).[1][2]

Key Applications of Benzo[d]thiazole Fluorescent Probes

Benzo[d]thiazole-based fluorescent probes have been successfully employed in a multitude of applications, including:

  • Detection of Reactive Oxygen Species (ROS): Probes have been designed to selectively detect hydrogen peroxide (H₂O₂), a key ROS involved in various physiological and pathological processes.[4]

  • Sensing Metal Ions: Specific derivatives have been synthesized to detect biologically important metal ions such as Cu²⁺ and Hg²⁺.[5]

  • Bioimaging of Thiols: These probes can be used for the visualization of biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) in living cells.[6]

  • Monitoring pH Variations: Benzo[d]thiazole derivatives have been coupled with other molecules like spiropyrans to create probes that respond to changes in intracellular pH.[7]

  • Staining of Cellular Organelles: Certain derivatives have shown specificity for imaging mitochondria, enabling the study of mitochondrial function and dysfunction.[8]

  • Imaging in Living Organisms: The applicability of these probes has been demonstrated in vivo for imaging in organisms such as zebrafish.

Quantitative Data of Representative Benzo[d]thiazole Fluorescent Probes

The following table summarizes the photophysical properties of several recently developed benzo[d]thiazole-based fluorescent probes.

Probe Name/IdentifierTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)Reference
Probe BT-BO H₂O₂324604280Not Reported0.93 µM[4]
Probe 1 Biothiols (Cys)Not Reported530117Not Reported0.12 µM[6]
HBT-pH 2 pHNot ReportedNot ReportedLargeNot ReportedpKa = 4.90[7]
Probe BT Hg²⁺Not ReportedNot ReportedRatiometricNot ReportedNot Reported[5]
Probe BT Cu²⁺Not ReportedNot ReportedQuenchingNot ReportedNot Reported[5]
BzT-OAc Esterase381474930.21Not Reported[8]
BzT-OAcryl Cysteine381Not ReportedNot ReportedNot Reported2.2 µM[8]
BT-AC Cysteine335470135Not Reported32.6 nM[9]

Experimental Protocols

General Synthesis of a Benzo[d]thiazole Core (HBT)

This protocol describes the synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT), a common precursor for many benzo[d]thiazole fluorescent probes.[4]

Materials:

  • 2-hydroxybenzaldehyde

  • 2-aminobenzenethiol

  • Anhydrous ethanol

  • Formic acid

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a 50 mL round-bottom flask, add 2-hydroxybenzaldehyde (244.2 mg, 2 mmol), anhydrous ethanol (10 mL), and 2-aminobenzenethiol (275.4 mg, 2.2 mmol).[4]

  • Add two drops of formic acid to the mixture to act as a catalyst.[4]

  • Heat the mixture to 90 °C and reflux for 2.5 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can then be purified by recrystallization or column chromatography.

Synthesis of a "Turn-On" Fluorescent Probe for H₂O₂ (Probe BT-BO)

This protocol details the synthesis of a specific probe for hydrogen peroxide detection, starting from the HBT core.[4]

Materials:

  • 2-(2'-hydroxyphenyl)benzothiazole (HBT)

  • Anhydrous acetonitrile

  • 4-(Bromomethyl)benzene boronic acid pinacol ester

  • Potassium carbonate (K₂CO₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Add HBT (229 mg, 1.0 mmol) to a flask containing anhydrous acetonitrile (5 mL).[4]

  • Once the HBT is dissolved, add 4-(bromomethyl)benzene boronic acid pinacol ester (356.4 mg, 1.2 mmol) and K₂CO₃ (165.6 mg, 1.2 mmol).[4]

  • Heat the mixture to 90 °C and reflux for 4 hours.[4]

  • After cooling to room temperature, the product can be isolated by filtration and purified.[4]

Protocol for Live Cell Imaging of H₂O₂

This protocol outlines the general steps for using a benzo[d]thiazole-based probe for imaging hydrogen peroxide in living cells.[4]

Materials:

  • A549 or Hep G2 cells

  • DMEM cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin

  • 35 mm cell culture dishes

  • Phosphate-buffered saline (PBS)

  • Probe BT-BO stock solution (in DMSO)

  • Phorbol-12-myristate-13-acetate (PMA) for endogenous H₂O₂ stimulation (optional)

  • Hydrogen peroxide solution for exogenous H₂O₂ treatment (optional)

  • Inverted fluorescence microscope

Procedure:

  • Culture A549 or Hep G2 cells in DMEM supplemented with 10% FBS and 1% penicillin in 35 mm dishes at 37 °C in a 5% CO₂ atmosphere for 24 hours.[4]

  • Before imaging, remove the cell culture medium and wash the cells three times with PBS.[4]

  • For endogenous H₂O₂ imaging:

    • Pre-treat the cells with 1 µM PMA for 30 minutes.[4]

    • Incubate the cells with 30 µM of probe BT-BO for another 30 minutes.[4]

  • For exogenous H₂O₂ imaging:

    • Incubate the cells with 30 µM of probe BT-BO for 30 minutes at 37 °C.[4]

    • Wash the cells three times with PBS to remove excess probe.[4]

    • Treat the cells with varying concentrations of H₂O₂ (e.g., 0, 5, 50, 100 µM) for 30 minutes.[4]

  • Wash the cells three times with PBS.[4]

  • Image the cells using an inverted fluorescence microscope with appropriate filter sets (e.g., excitation around 470 nm).[4]

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_cell_culture Cell Preparation cluster_treatment Probe Incubation & Treatment cluster_imaging Data Acquisition s1 1. Synthesize HBT Core s2 2. Synthesize Probe BT-BO s1->s2 t1 Incubate with Probe (30 min) s2->t1 c1 1. Culture Cells (24h) c2 2. Wash with PBS c1->c2 c2->t1 t2 Treat with Analyte (e.g., H₂O₂) t1->t2 i1 1. Wash with PBS t2->i1 i2 2. Fluorescence Microscopy i1->i2

Caption: General experimental workflow for the synthesis and application of a benzo[d]thiazole fluorescent probe.

signaling_pathway probe Probe BT-BO (Non-fluorescent) boronate_cleavage Boronate Ester Cleavage probe->boronate_cleavage h2o2 H₂O₂ h2o2->boronate_cleavage hbt HBT Derivative (Fluorescent) boronate_cleavage->hbt

Caption: "Turn-on" fluorescence mechanism of Probe BT-BO in the presence of H₂O₂.

References

Application Notes and Protocols for the Scaled-Up Synthesis of Benzo[c]isothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzo[c]isothiazole-5-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug development due to its potential as a scaffold for the synthesis of novel therapeutic agents. This document provides a detailed, exemplary experimental protocol for the multi-step synthesis of this compound, with specific considerations for scaling the process from laboratory (gram-scale) to pilot (multi-gram-scale) production. The proposed synthetic route is based on established chemical transformations for analogous heterocyclic systems, offering a practical starting point for researchers.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from 2-amino-4-methylbenzonitrile. The pathway involves the formation of the isothiazole ring followed by functionalization of the methyl group to the target aldehyde.

G cluster_0 Step 1: Synthesis of 5-Methylbenzo[c]isothiazole cluster_1 Step 2: Bromination of 5-Methylbenzo[c]isothiazole cluster_2 Step 3: Synthesis of this compound A 2-Amino-4-methylbenzonitrile B Diazotization (NaNO2, HCl) A->B C Thiolation (KSCN, CuSCN) B->C D Cyclization (Oxidative) C->D E 5-Methylbenzo[c]isothiazole D->E F 5-Methylbenzo[c]isothiazole G Radical Bromination (NBS, AIBN) F->G H 5-(Bromomethyl)benzo[c]isothiazole G->H I 5-(Bromomethyl)benzo[c]isothiazole J Oxidation (Hexamethylenetetramine, H2O/AcOH) I->J K This compound J->K

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Methylbenzo[c]isothiazole

This step involves the conversion of 2-amino-4-methylbenzonitrile to the corresponding benzo[c]isothiazole via a Sandmeyer-type reaction followed by oxidative cyclization.

Lab-Scale Protocol (5 g)

  • Diazotization: To a stirred solution of 2-amino-4-methylbenzonitrile (5.0 g, 37.8 mmol) in a mixture of acetic acid (50 mL) and propionic acid (25 mL), a solution of sodium nitrite (2.87 g, 41.6 mmol) in water (10 mL) is added dropwise at 0-5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • Thiocyanation: In a separate flask, a solution of potassium thiocyanate (7.35 g, 75.6 mmol) and copper(I) thiocyanate (0.92 g, 7.56 mmol) in water (30 mL) is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added portion-wise to this solution, and the reaction mixture is stirred at room temperature for 2 hours.

  • Work-up and Cyclization: The reaction mixture is poured into water (200 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude intermediate is dissolved in acetic acid (50 mL), and a 30% hydrogen peroxide solution (10 mL) is added dropwise at room temperature. The mixture is heated to 60 °C for 3 hours.

  • Purification: After cooling, the reaction mixture is poured into ice water (200 mL) and neutralized with a saturated sodium bicarbonate solution. The precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 5-methylbenzo[c]isothiazole.

Scaled-Up Protocol (100 g)

  • Diazotization: In a 1 L jacketed reactor, 2-amino-4-methylbenzonitrile (100 g, 0.757 mol) is suspended in a mixture of acetic acid (1 L) and propionic acid (0.5 L). The reactor is cooled to 0-5 °C. A solution of sodium nitrite (57.4 g, 0.833 mol) in water (200 mL) is added via a dropping funnel over 1 hour, maintaining the internal temperature below 5 °C. The mixture is stirred for an additional 45 minutes.

  • Thiocyanation: In a 2 L reactor, a solution of potassium thiocyanate (147 g, 1.51 mol) and copper(I) thiocyanate (18.4 g, 0.151 mol) in water (600 mL) is prepared and cooled to 0-5 °C. The diazonium salt solution is transferred via a cannula to the thiocyanate solution over 2 hours, keeping the temperature below 10 °C. The mixture is then allowed to warm to room temperature and stirred for 3 hours.

  • Work-up and Cyclization: The reaction mixture is diluted with water (2 L) and extracted with toluene (3 x 1 L). The combined organic phases are washed with brine (1 L), dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is dissolved in glacial acetic acid (1 L) in the 2 L reactor. 30% Hydrogen peroxide (200 mL) is added dropwise, and the mixture is heated to 60 °C for 5 hours.

  • Purification and Isolation: The reactor is cooled to room temperature, and the contents are carefully added to a stirred mixture of ice and water (4 L). The resulting slurry is neutralized with a 20% sodium hydroxide solution. The solid product is collected by filtration, washed with copious amounts of water until the filtrate is neutral, and dried under vacuum at 40 °C to yield 5-methylbenzo[c]isothiazole.

ParameterLab-Scale (5 g)Scaled-Up (100 g)
Starting Material 2-Amino-4-methylbenzonitrile5.0 g (37.8 mmol)
Reagents Sodium Nitrite2.87 g (41.6 mmol)
Potassium Thiocyanate7.35 g (75.6 mmol)
Copper(I) Thiocyanate0.92 g (7.56 mmol)
30% Hydrogen Peroxide10 mL
Solvents Acetic Acid100 mL
Propionic Acid25 mL
Water240 mL
Ethyl Acetate/Toluene300 mL (EtOAc)
Reaction Time ~ 6 hours~ 10 hours
Expected Yield 3.5 g (62%)75 g (67%)
Purity (by HPLC) >95%>97%
Step 2: Synthesis of 5-(Bromomethyl)benzo[c]isothiazole

This step involves the radical bromination of the methyl group of 5-methylbenzo[c]isothiazole.

Lab-Scale Protocol (3.5 g)

  • Reaction Setup: A mixture of 5-methylbenzo[c]isothiazole (3.5 g, 23.5 mmol), N-bromosuccinimide (NBS, 4.6 g, 25.8 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.19 g, 1.17 mmol) in carbon tetrachloride (70 mL) is refluxed under a nitrogen atmosphere for 4 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with a 10% sodium thiosulfate solution (2 x 30 mL) and water (30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a mixture of hexane and ethyl acetate to give 5-(bromomethyl)benzo[c]isothiazole.

Scaled-Up Protocol (75 g)

  • Reaction Setup: In a 2 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, 5-methylbenzo[c]isothiazole (75 g, 0.503 mol), N-bromosuccinimide (98.4 g, 0.553 mol), and AIBN (4.13 g, 0.025 mol) are suspended in chlorobenzene (1.5 L). The mixture is heated to 80 °C and stirred for 6 hours.

  • Work-up: The reactor is cooled to 10 °C, and the solid succinimide is removed by filtration. The filter cake is washed with cold chlorobenzene (200 mL). The combined filtrate is washed with a 10% sodium thiosulfate solution (2 x 500 mL) and then with brine (500 mL). The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield crude 5-(bromomethyl)benzo[c]isothiazole, which is used in the next step without further purification.

ParameterLab-Scale (3.5 g)Scaled-Up (75 g)
Starting Material 5-Methylbenzo[c]isothiazole3.5 g (23.5 mmol)
Reagents N-Bromosuccinimide (NBS)4.6 g (25.8 mmol)
Azobisisobutyronitrile (AIBN)0.19 g (1.17 mmol)
Solvents Carbon Tetrachloride/Chlorobenzene70 mL (CCl4)
Reaction Time 4 hours6 hours
Expected Yield 4.5 g (84%)98 g (85%)
Purity (by HPLC) >90%>92%
Step 3: Synthesis of this compound

This final step is the oxidation of the bromomethyl intermediate to the aldehyde using the Sommelet reaction.

Lab-Scale Protocol (4.5 g)

  • Reaction Setup: A solution of 5-(bromomethyl)benzo[c]isothiazole (4.5 g, 19.7 mmol) and hexamethylenetetramine (3.0 g, 21.7 mmol) in chloroform (50 mL) is stirred at room temperature for 12 hours.

  • Hydrolysis: The solvent is evaporated, and the resulting solid is treated with a mixture of water (30 mL) and glacial acetic acid (30 mL). The mixture is refluxed for 2 hours.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, eluent: hexane/ethyl acetate, 4:1) to afford this compound.

Scaled-Up Protocol (98 g)

  • Reaction Setup: In a 2 L reactor, 5-(bromomethyl)benzo[c]isothiazole (98 g, 0.429 mol) and hexamethylenetetramine (66 g, 0.472 mol) are dissolved in chloroform (1 L). The mixture is stirred at room temperature for 16 hours.

  • Hydrolysis: The chloroform is removed by distillation. A mixture of water (600 mL) and glacial acetic acid (600 mL) is added to the residue, and the mixture is heated to reflux for 4 hours.

  • Work-up and Isolation: The reactor is cooled to room temperature, and the mixture is extracted with ethyl acetate (3 x 700 mL). The combined organic extracts are washed with a saturated sodium bicarbonate solution (2 x 500 mL) and brine (500 mL). The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid is triturated with a cold mixture of hexane and diethyl ether (1:1) to yield pure this compound.

ParameterLab-Scale (4.5 g)Scaled-Up (98 g)
Starting Material 5-(Bromomethyl)benzo[c]isothiazole4.5 g (19.7 mmol)
Reagents Hexamethylenetetramine3.0 g (21.7 mmol)
Solvents Chloroform50 mL
Water30 mL
Acetic Acid30 mL
Reaction Time 14 hours20 hours
Expected Yield 2.1 g (65%)48 g (68%)
Purity (by HPLC) >98%>98.5%

Experimental Workflow Visualization

G start Start: 2-Amino-4-methylbenzonitrile step1 Step 1: Diazotization & Thiocyanation Diazonium salt formation (0-5°C) Addition to KSCN/CuSCN solution Stirring at RT start->step1 workup1 Work-up & Cyclization Extraction with organic solvent Oxidative cyclization with H2O2/AcOH (60°C) Neutralization and filtration step1->workup1 product1 Intermediate 1: 5-Methylbenzo[c]isothiazole workup1->product1 step2 Step 2: Radical Bromination Reaction with NBS and AIBN Reflux in solvent (e.g., Chlorobenzene) product1->step2 workup2 Work-up Filtration of succinimide Aqueous washes (Na2S2O3, Brine) Solvent removal step2->workup2 product2 Intermediate 2: 5-(Bromomethyl)benzo[c]isothiazole workup2->product2 step3 Step 3: Sommelet Reaction Reaction with hexamethylenetetramine Hydrolysis with H2O/AcOH (Reflux) product2->step3 workup3 Final Work-up & Purification Extraction with organic solvent Aqueous washes (NaHCO3, Brine) Solvent removal and trituration/crystallization step3->workup3 final_product Final Product: This compound workup3->final_product

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Quantitative Analysis of Benzo[c]isothiazole-5-carbaldehyde in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[c]isothiazole-5-carbaldehyde is a heterocyclic compound of interest in pharmaceutical research and development due to the diverse biological activities associated with the isothiazole scaffold.[1][2][3] Accurate and precise quantification of this compound in complex matrices, such as pharmaceutical formulations or biological samples, is crucial for quality control, impurity profiling, and pharmacokinetic studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation and method validation guidelines.

Analytical Methods

Two primary chromatographic methods are proposed for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[4][5] This method is suitable for the quantification of this compound in bulk drug substances and finished pharmaceutical formulations.

Experimental Protocol: RP-HPLC-UV

a) Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

b) Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).[6] The mobile phase composition should be optimized based on the retention time and peak shape of the analyte.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance for optimal sensitivity. Based on the isothiazole ring structure, a starting wavelength of 230-250 nm is recommended.[6]

  • Injection Volume: 10 µL.

c) Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API) and transfer it to a volumetric flask.

    • Add a suitable volume of methanol and sonicate for 15-30 minutes to ensure complete dissolution of the analyte.[6]

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

d) Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of trace levels of this compound, particularly in complex matrices like environmental or biological samples.[7][8] Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[7]

Experimental Protocol: GC-MS

a) Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

b) Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

c) Sample Preparation (Solid-Phase Extraction - SPE): Solid-phase extraction is a common technique for sample cleanup and pre-concentration.[9][10]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated sample solution onto the cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities.

  • Elution: Elute the analyte with a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Derivatization (if necessary): The aldehyde functional group may require derivatization (e.g., oximation) to improve its chromatographic properties.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Data Presentation: Method Validation Parameters

Analytical method validation is essential to ensure that the chosen method is suitable for its intended purpose.[11][12][13][14] The following table summarizes typical validation parameters that should be assessed. The values provided are hypothetical and should be determined experimentally for this compound.

ParameterRP-HPLC-UVGC-MSICH Guideline Reference
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.995Q2(R2)[12]
Range (µg/mL) 1 - 1500.01 - 10Q2(R2)[12]
Limit of Detection (LOD) (µg/mL) 0.1 - 0.50.001 - 0.01Q2(R2)[12]
Limit of Quantification (LOQ) (µg/mL) 0.3 - 1.50.003 - 0.03Q2(R2)[12]
Accuracy (% Recovery) 98.0 - 102.095.0 - 105.0Q2(R2)[12]
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0≤ 5.0Q2(R2)[12]
- Intermediate Precision (Inter-day)≤ 3.0≤ 10.0Q2(R2)[12]
Specificity/Selectivity No interference from placebo and degradation productsNo co-eluting peaks at the retention time of the analyteQ2(R2)[12]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Tablet Sample Weigh Weighing Sample->Weigh Dissolve Dissolution in Methanol Weigh->Dissolve Sonicate Sonication Dissolve->Sonicate Filter Filtration (0.45 µm) Sonicate->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis GC-MS Analysis Sample Liquid Sample Load Load Sample Sample->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Prepared Sample Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Analyze Data Analysis Detect->Analyze

Caption: GC-MS analysis workflow with SPE for this compound.

Conclusion

The described RP-HPLC-UV and GC-MS methods provide robust frameworks for the quantification of this compound in complex mixtures. The HPLC method is well-suited for routine quality control of pharmaceutical products, while the GC-MS method offers higher sensitivity for trace analysis. It is imperative that these methods are fully validated in the user's laboratory for the specific sample matrix to ensure reliable and accurate results in accordance with regulatory guidelines.[15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[c]isothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzo[c]isothiazole-5-carbaldehyde synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic strategies for obtaining this compound?

A1: Direct synthesis of this compound is not well-documented in the literature. However, two plausible retrosynthetic approaches can be considered:

  • Approach A: Late-stage formylation. This strategy involves the initial synthesis of the benzo[c]isothiazole core, followed by the introduction of the carbaldehyde group at the 5-position.

  • Approach B: Synthesis from a functionalized precursor. This method utilizes a starting material that already contains an aldehyde or a masked aldehyde group, which is then used to construct the benzo[c]isothiazole ring.

Q2: Which functional groups are sensitive to the reaction conditions used in the synthesis?

A2: The aldehyde group is sensitive to both strongly acidic and basic conditions, as well as strong oxidizing and reducing agents. The isothiazole ring can also be susceptible to cleavage under certain reductive conditions. Careful selection of reagents and reaction conditions is crucial to preserve these functionalities.

Q3: Are there any recommended purification methods for this compound?

A3: Column chromatography on silica gel is a common and effective method for purifying the final product. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically suitable. Recrystallization from an appropriate solvent system can also be employed for further purification.

Troubleshooting Guides

Guide 1: Low Yield in the Formylation of Benzo[c]isothiazole

This guide addresses issues related to the introduction of the carbaldehyde group onto a pre-formed benzo[c]isothiazole ring.

Problem: Low or no conversion of benzo[c]isothiazole to the 5-carbaldehyde derivative using Vilsmeier-Haack or Directed Ortho-Metalation (DoM) reactions.

Potential Cause Troubleshooting Suggestion Expected Outcome
Insufficient reactivity of the benzo[c]isothiazole ring. Increase the reaction temperature or prolong the reaction time. For Vilsmeier-Haack, consider using a more reactive formylating agent. For DoM, ensure the complete formation of the organolithium intermediate by using a stronger base or a co-solvent like TMEDA.Improved conversion to the desired product.
Incorrect regioselectivity. The electronic properties of the benzo[c]isothiazole ring may direct formylation to a different position. For DoM, a directing group at a position that favors lithiation at C5 would be necessary. Without a directing group, a mixture of isomers is likely.Formation of the desired 5-carbaldehyde isomer.
Degradation of the starting material or product. The reaction conditions may be too harsh. For Vilsmeier-Haack, use milder conditions (e.g., lower temperature). For DoM, ensure strict anhydrous conditions and maintain a low temperature throughout the reaction.Minimized side-product formation and increased yield of the target compound.
Inefficient quenching of the reaction. For DoM, ensure the electrophile (e.g., DMF) is added slowly at low temperature and that the reaction is quenched properly with a proton source (e.g., saturated aqueous ammonium chloride).Efficient trapping of the organolithium intermediate to form the aldehyde.
Guide 2: Challenges in the Cyclization to Form the Benzo[c]isothiazole Ring

This guide focuses on troubleshooting the formation of the benzo[c]isothiazole ring from a precursor already containing the aldehyde functionality.

Problem: Low yield during the cyclization of a substituted benzene precursor to form this compound.

Potential Cause Troubleshooting Suggestion Expected Outcome
Poor reactivity of the starting materials. Increase the reaction temperature or use a catalyst to facilitate the cyclization. The choice of catalyst will depend on the specific reaction mechanism.Increased rate of cyclization and higher product yield.
Side reactions involving the aldehyde group. Protect the aldehyde group as an acetal before the cyclization reaction. The protecting group can be removed in a subsequent step under mild acidic conditions.Prevention of unwanted side reactions and improved yield of the protected benzo[c]isothiazole, which can then be deprotected to give the final product.
Decomposition of the starting material or product under reaction conditions. Screen different solvents and reaction temperatures to find milder conditions that still promote cyclization.Reduced degradation and increased overall yield.
Incomplete reaction. Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding more of the limiting reagent or a catalyst.Drive the reaction to completion and maximize the conversion of the starting material.

Experimental Protocols

Please note: As the synthesis of this compound is not well-established, the following protocols are proposed based on standard organic chemistry methodologies and should be optimized for specific laboratory conditions.

Protocol 1: Vilsmeier-Haack Formylation of Benzo[c]isothiazole (Hypothetical)
  • To a solution of benzo[c]isothiazole (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C, slowly add phosphorus oxychloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Directed Ortho-Metalation of a Substituted Benzo[c]isothiazole (Hypothetical)
  • To a solution of a benzo[c]isothiazole derivative bearing a directing group at a position that favors lithiation at C5 (1.0 eq) in anhydrous THF (20 volumes) at -78 °C under an inert atmosphere, add a solution of n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Slowly add anhydrous DMF (1.5 eq) to the reaction mixture.

  • Continue stirring at -78 °C for another hour, then allow the mixture to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Workflow_Formylation cluster_start Starting Material cluster_reaction Formylation Reaction cluster_workup Workup & Purification cluster_product Final Product Benzo_c_isothiazole Benzo[c]isothiazole Vilsmeier_Haack Vilsmeier-Haack (POCl3, DMF) Benzo_c_isothiazole->Vilsmeier_Haack DoM Directed Ortho-Metalation (n-BuLi, DMF) Benzo_c_isothiazole->DoM Quenching Quenching Vilsmeier_Haack->Quenching DoM->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product Benzo[c]isothiazole- 5-carbaldehyde Purification->Final_Product

Caption: General workflow for the late-stage formylation of benzo[c]isothiazole.

Troubleshooting_Logic Start Low Yield of This compound Check_Conversion Check Starting Material Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Increase_Reactivity Increase Reactivity: - Higher Temp - Longer Time - Stronger Reagent Low_Conversion->Increase_Reactivity Check_Side_Products Analyze for Side Products High_Conversion->Check_Side_Products Degradation Degradation Products Observed Check_Side_Products->Degradation Yes Isomers Isomeric Products Observed Check_Side_Products->Isomers Yes Optimize_Workup Optimize Workup/ Purification Check_Side_Products->Optimize_Workup No Milder_Conditions Use Milder Conditions: - Lower Temp - Protect Aldehyde Degradation->Milder_Conditions Optimize_Regioselectivity Optimize Regioselectivity: - Use Directing Group (DoM) - Screen Solvents Isomers->Optimize_Regioselectivity

Caption: Troubleshooting decision tree for improving synthesis yield.

Technical Support Center: Purification of Benzo[c]isothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Benzo[c]isothiazole-5-carbaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Purity After Initial Extraction

  • Question: My crude this compound shows multiple spots on TLC after aqueous workup. How can I improve the initial purity?

  • Answer: A common reason for low purity after extraction is the presence of unreacted starting materials or byproducts from the synthesis. For instance, if a Vilsmeier-Haack formylation was used, residual DMF and phosphorus-containing byproducts can be common impurities.[1][2][3][4]

    • Solution 1: Acid-Base Washing: Incorporate washes with dilute acid (e.g., 1M HCl) to remove basic impurities and washes with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts.[5]

    • Solution 2: Brine Wash: A final wash with saturated NaCl solution (brine) can help to break up emulsions and reduce the amount of dissolved water in the organic layer.

    • Solution 3: Formation of a Bisulfite Adduct: Aldehydes can often be purified by forming a solid bisulfite adduct.[6] This can be achieved by stirring the crude product with a saturated aqueous solution of sodium metabisulfite.[7] The solid adduct can be filtered, washed with an organic solvent like ether, and then the aldehyde can be regenerated by treatment with a base such as sodium bicarbonate solution.[6][7]

Issue 2: Difficulty with Column Chromatography

  • Question: My compound streaks badly on the TLC plate and I'm getting poor separation during column chromatography. What can I do?

  • Answer: Streaking on silica gel TLC is often indicative of a polar compound, potentially with basic or acidic functionalities that interact strongly with the acidic silica gel.[8] this compound, with its nitrogen and sulfur heteroatoms and the polar aldehyde group, can be prone to such issues.

    • Solution 1: Modify the Eluent:

      • For polar compounds: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.[9] If the compound still doesn't move, consider more polar solvent systems like dichloromethane/methanol.[10]

      • To reduce streaking: Adding a small amount of a modifier to the eluent can improve peak shape. For potentially basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) or for acidic compounds, adding acetic acid (e.g., 0.1-1%) can be effective.[11] For very polar compounds, a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be beneficial.[10]

    • Solution 2: Change the Stationary Phase: If modifying the eluent doesn't resolve the issue, consider alternative stationary phases.

      • Alumina: For basic compounds, basic or neutral alumina can be a good alternative to silica gel.[8]

      • Florisil: This is a less acidic alternative to silica gel and can be effective for some compounds.[10]

      • Reverse-Phase Silica (C18): If the compound is very polar, reverse-phase chromatography using solvent systems like water/acetonitrile or water/methanol might provide better separation.[12]

    • Solution 3: Dry Loading: If the compound has poor solubility in the column eluent, dry loading can improve the separation.[13] This involves pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column.[13]

  • Question: My compound appears to be decomposing on the silica gel column. How can I avoid this?

  • Answer: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.

    • Solution 1: Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with a solvent system containing a small amount of a base like triethylamine, and then packing the column with this slurry.

    • Solution 2: Use an Alternative Stationary Phase: As mentioned previously, less acidic stationary phases like alumina or florisil can be used.[10]

    • Solution 3: Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to elute the product faster, and by applying positive pressure to speed up the elution.

Issue 3: Recrystallization Problems

  • Question: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What should I try?

  • Answer: Finding the right recrystallization solvent often requires some experimentation. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution 1: Single Solvent Recrystallization: Test a range of solvents with varying polarities. Good starting points for aromatic compounds include ethanol, methanol, ethyl acetate, acetone, and toluene.[14][15]

    • Solution 2: Two-Solvent Recrystallization: This is a powerful technique when a single suitable solvent cannot be found.[16] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[16] Common two-solvent systems include:

      • Hexane/Ethyl Acetate[15]

      • Hexane/Acetone[14]

      • Methanol/Water[15]

      • Dichloromethane/Hexane

  • Question: My compound is "oiling out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solubility is too high in the chosen solvent.

    • Solution 1: Lower the Starting Temperature: Ensure that the temperature of the solution is below the melting point of your compound when you start the cooling process.

    • Solution 2: Use a More Dilute Solution: Add more of the "good" solvent to prevent premature precipitation.

    • Solution 3: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can provide a surface for crystal nucleation.

    • Solution 4: Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities in a synthesis of this compound?

    • A1: The impurities will depend on the synthetic route. If a formylation reaction like the Vilsmeier-Haack is used on a benzo[c]isothiazole precursor, potential impurities could include unreacted starting material, regioisomers (if other positions on the aromatic ring are reactive), and reagents from the formylation such as residual DMF or byproducts from phosphorus oxychloride.[1][2][4] Over-oxidation of the aldehyde to a carboxylic acid is also a possibility, especially if the compound is exposed to air for extended periods.

  • Q2: What is a good starting solvent system for column chromatography of this compound?

    • A2: A good starting point for a compound of this nature would be a mixture of a non-polar solvent and a moderately polar solvent. A gradient elution from 100% hexane to a mixture of hexane and ethyl acetate (e.g., starting with 5% ethyl acetate and gradually increasing the proportion) is a standard approach.[17] For thiazole derivatives, mixtures of hexane and acetone or hexane and methanol have also been suggested as starting points.[9] It is crucial to first determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound.[10]

  • Q3: Can I use reverse-phase chromatography for this compound?

    • A3: Yes, reverse-phase chromatography is a viable option, especially if the compound is proving difficult to purify by normal-phase chromatography due to high polarity.[12] A typical mobile phase would be a mixture of water and acetonitrile or water and methanol, often with a small amount of an acid like formic acid to improve peak shape.[18]

  • Q4: My purified this compound is a yellow oil, but I expected a solid. What should I do?

    • A4: The physical state of a compound can be influenced by residual solvents or minor impurities.

      • Drying: Ensure the compound is thoroughly dried under high vacuum to remove all traces of solvent.

      • Trituration: Try dissolving the oil in a small amount of a polar solvent like dichloromethane and then adding a non-polar solvent like hexane dropwise while stirring. This can sometimes induce precipitation of the solid.

      • Re-purification: If the compound remains an oil, it may indicate the presence of impurities. Re-purification by another method (e.g., recrystallization if you were using chromatography) may be necessary.

Data Presentation

Table 1: Suggested Starting Solvent Systems for Column Chromatography of Aromatic Heterocycles

Stationary PhaseEluent System (starting suggestion)Compound Class Analogy
Silica GelHexane / Ethyl Acetate (95:5)Aromatic aldehydes, Benzothiazoles
Silica GelDichloromethane / Methanol (98:2)Polar aromatic heterocycles
Alumina (Neutral)Hexane / Ethyl Acetate (98:2)Basic aromatic heterocycles
Reverse Phase (C18)Water / Acetonitrile (80:20)Polar aromatic aldehydes

Table 2: Common Solvent Pairs for Two-Solvent Recrystallization

"Good" Solvent (dissolves)"Bad" Solvent (precipitates)Compound Class Analogy
AcetoneHexaneAromatic aldehydes
Ethyl AcetateHeptaneGeneral organic compounds
MethanolWaterPolar organic compounds
TolueneHexaneAromatic compounds
DichloromethaneHexaneGeneral organic compounds

Experimental Protocols

The following are generalized protocols that should be adapted based on preliminary TLC analysis and small-scale trials.

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with various solvent mixtures. Aim for an Rf of 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[13] Carefully apply the sample to the top of the silica bed. Alternatively, perform a dry load by pre-adsorbing the sample onto a small amount of silica.[13]

  • Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move the compound and any impurities down the column at different rates.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent.[16]

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy.[16]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[16]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[16]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot multiple_spots Multiple Spots / Streaking single_spot->multiple_spots No recrystallization Attempt Recrystallization single_spot->recrystallization Yes column_chromatography Perform Column Chromatography multiple_spots->column_chromatography recrystallization_success Successful? recrystallization->recrystallization_success column_success Good Separation? column_chromatography->column_success pure_product Pure Product recrystallization_success->pure_product Yes oiling_out Oiling Out / No Crystals recrystallization_success->oiling_out No column_success->pure_product Yes poor_separation Poor Separation / Decomposition column_success->poor_separation No change_solvent Change Recrystallization Solvent/Technique oiling_out->change_solvent modify_column Modify Column Conditions (Eluent/Stationary Phase) poor_separation->modify_column change_solvent->recrystallization modify_column->column_chromatography Column_Chromatography_Logic start Crude Product tlc Develop TLC Method (Aim for Rf 0.2-0.3) start->tlc streaking Streaking on TLC? tlc->streaking add_modifier Add Eluent Modifier (e.g., TEA or AcOH) streaking->add_modifier Yes run_column Run Silica Gel Column streaking->run_column No add_modifier->tlc stable Compound Stable on Silica? run_column->stable change_stationary_phase Change Stationary Phase (Alumina, Florisil, C18) stable->change_stationary_phase No separation Good Separation? stable->separation Yes change_stationary_phase->tlc pure_product Pure Product separation->pure_product Yes end Re-evaluate Strategy separation->end No

References

Common side reactions in the synthesis of Benzo[c]isothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of Benzo[c]isothiazole-5-carbaldehyde. Due to the limited availability of direct literature for this specific compound, the guidance provided is based on established synthetic methodologies for the Benzo[c]isothiazole (also known as 2,1-benzisothiazole) core and standard formylation reactions of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A plausible two-step synthetic route involves:

  • Synthesis of the Benzo[c]isothiazole core: A common method is the cyclization of a suitable ortho-substituted benzene derivative. For instance, the reaction of 2-aminobenzyl alcohol with a sulfur source, or the cyclization of 2-azidobenzyl thioacetate.

  • Formylation of the Benzo[c]isothiazole core: Introduction of the aldehyde group at the 5-position can likely be achieved via an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction, or through a directed ortho-metalation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges include:

  • The relative inertness of the benzene ring of the Benzo[c]isothiazole system towards electrophilic substitution.

  • Controlling the regioselectivity of the formylation to obtain the desired 5-isomer.

  • Potential instability of the Benzo[c]isothiazole ring under harsh reaction conditions (e.g., strong acids or bases).[1]

  • Purification of the final product from potential side products and isomers.

Q3: How can I confirm the successful synthesis of this compound?

Standard analytical techniques should be employed for characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern. The aldehyde proton should appear as a singlet at approximately 9-10 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde group (around 1700 cm⁻¹).

  • Melting Point: For a crystalline solid, a sharp melting point is an indicator of purity.

Troubleshooting Guides

Problem 1: Low or No Yield of Benzo[c]isothiazole Core
Symptom Possible Cause Suggested Solution
Starting material is recovered unchanged. Inefficient cyclization conditions (e.g., temperature too low, reaction time too short).Increase the reaction temperature and/or prolong the reaction time. Screen different catalysts or reagents for the cyclization step.
A complex mixture of products is observed. Decomposition of starting material or intermediates.Use milder reaction conditions. Ensure an inert atmosphere if reagents are air-sensitive.
Formation of an isomeric product (e.g., benzothiazole derivative). The reaction pathway favors the formation of a more stable isomer.Modify the starting material to favor the desired cyclization pathway. Explore alternative synthetic routes to the Benzo[c]isothiazole core.
Presence of oxidized sulfur byproducts. Unwanted oxidation of sulfur-containing intermediates.Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen.
Problem 2: Low Yield or No Reaction during Formylation
Symptom Possible Cause Suggested Solution
Starting Benzo[c]isothiazole is recovered. Insufficient reactivity of the Vilsmeier reagent or incomplete lithiation. The Benzo[c]isothiazole ring is deactivated towards electrophilic substitution.For Vilsmeier-Haack, use a more reactive formylating agent or increase the reaction temperature. For ortho-lithiation, use a stronger base or a directing group to facilitate lithiation.
Formation of a dark, intractable tar. Decomposition of the Benzo[c]isothiazole ring under the reaction conditions.Use milder formylation conditions. For Vilsmeier-Haack, try using pre-formed Vilsmeier reagent at a lower temperature. For ortho-lithiation, ensure the reaction is carried out at a very low temperature (e.g., -78 °C).
Formation of multiple formylated products. Lack of regioselectivity in the formylation reaction.Modify the reaction conditions (solvent, temperature, reagent stoichiometry) to favor the formation of the 5-isomer. Consider introducing a blocking group at other reactive positions.
Problem 3: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Product is contaminated with the starting material. Incomplete reaction.Optimize the reaction conditions to drive the reaction to completion. Use column chromatography with a carefully selected eluent system for separation.
Product is contaminated with an isomeric aldehyde. Poor regioselectivity of the formylation.Employ preparative HPLC or careful column chromatography for separation. It may be necessary to derivatize the aldehyde to facilitate separation.
Product is an oil and difficult to crystallize. Presence of impurities.Purify by column chromatography. Attempt crystallization from a variety of solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Synthesis of Benzo[c]isothiazole (Hypothetical)

This protocol is a generalized procedure based on known methods for similar heterocycles.

  • Step 1: Preparation of 2-Azidobenzyl Thioacetate.

    • To a solution of 2-azidobenzyl alcohol (1 eq.) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.2 eq.).

    • Cool the mixture to 0 °C and add acetylthiochloride (1.1 eq.) dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Cyclization to Benzo[c]isothiazole.

    • Dissolve the 2-azidobenzyl thioacetate (1 eq.) in a high-boiling point solvent (e.g., xylenes).

    • Heat the solution at reflux for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain Benzo[c]isothiazole.

Protocol 2: Vilsmeier-Haack Formylation of Benzo[c]isothiazole (Hypothetical)
  • Step 1: Preparation of the Vilsmeier Reagent. [2][3]

    • In a two-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with stirring.[4]

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Step 2: Formylation Reaction.

    • Dissolve Benzo[c]isothiazole (1 eq.) in a minimal amount of anhydrous DMF or a chlorinated solvent.

    • Add the solution of Benzo[c]isothiazole to the prepared Vilsmeier reagent at 0 °C.

    • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • Step 3: Work-up.

    • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Data Presentation

Table 1: Hypothetical Reaction Conditions for Vilsmeier-Haack Formylation

EntrySolventTemperature (°C)Time (h)Hypothetical Yield of 5-carbaldehyde (%)Major Side Product
1DMF606457-carbaldehyde isomer
21,2-Dichloroethane80455Starting Material
3DMF100230Decomposition
4Chloroform60840Di-formylated product

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Benzo[c]isothiazole Core cluster_step2 Step 2: Formylation cluster_side_reactions Potential Side Reactions A 2-Substituted Aniline Derivative B Cyclization A->B Reagents C Benzo[c]isothiazole B->C G Isomeric Benzothiazole B->G H Incomplete Cyclization B->H D Benzo[c]isothiazole E Vilsmeier-Haack Reaction (POCl3, DMF) D->E Formylating Agent F This compound E->F I 7-formyl Isomer E->I J Di-formylation E->J K Decomposition E->K

Caption: Plausible synthetic workflow for this compound and potential side reactions.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation_reaction Electrophilic Aromatic Substitution cluster_side_pathway Side Reaction Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent + BzIsothiazole Benzo[c]isothiazole Sigma_Complex Sigma Complex Intermediate BzIsothiazole->Sigma_Complex + Vilsmeier Reagent Isomer_Sigma_Complex Isomeric Sigma Complex BzIsothiazole->Isomer_Sigma_Complex Attack at C7 Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H+ Final_Product This compound Iminium_Salt->Final_Product Hydrolysis Isomer_Iminium_Salt Isomeric Iminium Salt Isomer_Sigma_Complex->Isomer_Iminium_Salt Isomer_Product 7-formyl Isomer Isomer_Iminium_Salt->Isomer_Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation and a potential side reaction pathway leading to an isomeric product.

References

Technical Support Center: Optimization of Reaction Conditions for Benzo[c]isothiazole-5-carbaldehyde Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions involving Benzo[c]isothiazole-5-carbaldehyde. Given the specific nature of this substrate, this guide focuses on general principles of reaction optimization applicable to aromatic aldehydes and heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when starting the optimization of a new derivatization reaction for this compound?

A1: When developing a new derivatization, a systematic approach is crucial. The most critical parameters to screen initially include the choice of solvent, reaction temperature, and the nature and stoichiometry of the catalyst and reagents. Aprotic solvents are often preferred for such reactions to avoid unwanted side reactions with the aldehyde.[1] A preliminary screening of conditions, varying one parameter at a time, is recommended to identify a promising baseline for further optimization.

Q2: How do I select an appropriate solvent for the reaction?

A2: Solvent selection depends on several factors: solubility of reactants, reaction temperature, and potential interactions with reactants or intermediates. For derivatizations of aromatic aldehydes, common aprotic solvents like Toluene, Tetrahydrofuran (THF), and Dichloromethane (DCM) are often effective.[1] Protic solvents may sometimes be used, but their potential to form Schiff bases or other adducts with the aldehyde must be considered. It is advisable to screen a range of solvents with varying polarities.

Q3: What are common side reactions to anticipate when working with an aromatic aldehyde like this compound?

A3: Aromatic aldehydes are susceptible to several side reactions. The most common is oxidation of the aldehyde to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. Other potential side reactions include Cannizzaro-type disproportionation under strong basic conditions and self-condensation reactions. Careful control of the reaction atmosphere (e.g., using an inert gas like nitrogen or argon) and reaction conditions can minimize these issues.

Q4: How can I monitor the progress of the reaction effectively?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. A co-spot of the starting material and the reaction mixture will show the consumption of the aldehyde and the formation of the product spot. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed if suitable methods are developed.

Troubleshooting Guide

Problem: Low or No Product Yield
Potential Cause Suggested Solution
Incorrect Reaction Temperature The reaction may be too slow at lower temperatures or degradation may occur at higher temperatures. Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).
Ineffective Catalyst The chosen catalyst may be inappropriate or inactive. Screen a variety of catalysts (e.g., different acids, bases, or metal catalysts).[1] Ensure the catalyst is not poisoned by impurities.
Poor Reagent Stoichiometry The ratio of reactants may be suboptimal. Try varying the stoichiometry, for instance, using a slight excess (1.1 to 1.5 equivalents) of the derivatizing agent.
Poor Solvent Choice Reactants may not be fully soluble, or the solvent may be interfering with the reaction. Refer to the solvent selection FAQ and test alternative solvents.
Decomposition of Starting Material The Benzo[c]isothiazole core may be unstable under the chosen conditions. Confirm the stability of the starting material under the reaction conditions without the other reagents.
Problem: Incomplete Reaction (Significant Starting Material Remains)
Potential Cause Suggested Solution
Insufficient Reaction Time The reaction may not have reached completion. Extend the reaction time and monitor via TLC or HPLC until the starting material is consumed.
Reversible Reaction The reaction may be in equilibrium. If water is a byproduct (e.g., in imine formation), use a Dean-Stark apparatus or add molecular sieves to remove it and drive the reaction forward.
Catalyst Deactivation The catalyst may lose activity over time. Consider adding a fresh portion of the catalyst during the reaction.
Problem: Formation of Multiple Products / Byproducts
Potential Cause Suggested Solution
Reaction Temperature is Too High High temperatures can lead to thermal decomposition or side reactions. Attempt the reaction at a lower temperature.
Incorrect Reagent Addition The order or rate of reagent addition can be critical. Try adding one reagent slowly to a solution of the others to maintain low concentrations and minimize side reactions.
Presence of Oxygen or Water Unwanted oxidation or hydrolysis can occur. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

Data Presentation: Illustrative Optimization Tables

The tables below are templates for organizing experimental data during reaction optimization.

Table 1: Illustrative Solvent Screening for a Hypothetical Knoevenagel Condensation

EntrySolventTemperature (°C)Time (h)Catalyst (mol%)Yield (%)
1Toluene1106Piperidine (10)65
2Ethanol788Piperidine (10)45
3THF6612Piperidine (10)58
4DMF1006Piperidine (10)72
5Acetonitrile8210Piperidine (10)61

Table 2: Illustrative Optimization of Temperature and Catalyst Loading

EntrySolventTemperature (°C)CatalystCatalyst Loading (mol%)Yield (%)
1DMF80Piperidine1068
2DMF100Piperidine1072
3DMF120Piperidine1070 (degradation observed)
4DMF100Pyrrolidine1075
5DMF100Pyrrolidine571
6DMF100Pyrrolidine2076

Experimental Protocols

General Protocol for Schiff Base Formation (Illustrative)

This protocol describes a general procedure for the condensation of an aromatic aldehyde with a primary amine. It must be adapted and optimized for this compound.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add an anhydrous solvent (e.g., Toluene, 10 mL per mmol of aldehyde).

  • Reagent Addition: Add the primary amine (1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, ~1-2 mol%).

  • Reaction: Heat the mixture to reflux. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

G start Define Reaction: Derivatization of Aldehyde lit_search Literature Search (Related Compounds) start->lit_search initial_screen Initial Condition Screening (Solvent, Temp, Catalyst) lit_search->initial_screen analyze1 Analyze Results (TLC, LCMS, Yield) initial_screen->analyze1 decision1 Promising Result? analyze1->decision1 optimize Systematic Optimization (Concentration, Stoichiometry, Time) decision1->optimize Yes stop Re-evaluate Approach decision1->stop No analyze2 Analyze Results optimize->analyze2 decision2 Conditions Optimized? analyze2->decision2 decision2->optimize No scale_up Validate & Scale-Up decision2->scale_up Yes end Final Protocol scale_up->end stop->lit_search

Caption: General workflow for reaction condition optimization.

G start Problem: Low Product Yield q_temp Is temperature optimized? start->q_temp sol_temp Action: Screen temperature range (e.g., 25°C to 100°C) q_temp->sol_temp No q_cat Is catalyst effective? q_temp->q_cat Yes sol_temp->q_cat sol_cat Action: Screen different catalysts (acidic, basic, metal-based) q_cat->sol_cat No q_solv Is solvent appropriate? q_cat->q_solv Yes sol_cat->q_solv sol_solv Action: Screen solvents with varying polarity (Toluene, THF, DMF) q_solv->sol_solv No q_stab Is starting material stable? q_solv->q_stab Yes sol_solv->q_stab sol_stab Action: Run control experiment without other reagents q_stab->sol_stab No end_node Re-evaluate synthetic route q_stab->end_node Yes (If still no yield) sol_stab->end_node

Caption: Troubleshooting logic flow for low product yield.

G cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_product Product R-CHO Benzo[c]isothiazole -5-carbaldehyde nuc_attack 1. Nucleophilic Attack of Amine on Carbonyl R-CHO->nuc_attack R'-NH2 Primary Amine R'-NH2->nuc_attack proton_transfer 2. Proton Transfer nuc_attack->proton_transfer carbinolamine Carbinolamine Intermediate proton_transfer->carbinolamine dehydration 3. Dehydration (Loss of H2O) carbinolamine->dehydration schiff_base Schiff Base (Imine) Product dehydration->schiff_base

Caption: Simplified mechanism for Schiff base (Imine) formation.

References

Stability issues of Benzo[c]isothiazole-5-carbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Benzo[c]isothiazole-5-carbaldehyde?

A1: To ensure maximum stability, the compound should be stored under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

  • Light: Protected from light in an amber vial.

  • Moisture: In a tightly sealed container in a desiccated environment.

Q2: My sample of this compound has developed a yellowish or brownish tint. What is the cause?

A2: Discoloration is a common indicator of degradation. The aldehyde functional group is susceptible to oxidation, especially when exposed to air, which can form the corresponding carboxylic acid. Additionally, aldehydes can undergo polymerization or other side reactions over time, leading to colored impurities. We recommend verifying the purity of the material by techniques such as HPLC or NMR.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is expected to be most stable in neutral to mildly acidic conditions (pH 4-7).

  • Alkaline Conditions (pH > 8): The isothiazole ring can be susceptible to hydrolysis and ring-opening under basic conditions.[1] Aldehydes can also undergo aldol-type condensation reactions catalyzed by bases.

  • Strongly Acidic Conditions (pH < 4): Strong acids can catalyze polymerization or other degradation pathways of the aldehyde.

Q4: Which solvents are recommended for handling and short-term storage?

A4: For optimal stability, use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Protic solvents like methanol or ethanol are generally suitable for reactions but may lead to the formation of acetal/hemiacetal impurities over time, especially in the presence of acid or base catalysts. Avoid long-term storage in any solvent.

Troubleshooting Guides

Issue 1: Low Yield in Reactions Involving Basic Reagents

  • Symptom: Reactions such as Wittig olefination or aldol condensations result in low yields of the desired product and the formation of multiple byproducts.

  • Possible Cause: The compound is degrading under the basic reaction conditions. The isothiazole ring may be sensitive to strong bases, leading to cleavage.

  • Troubleshooting Steps:

    • Use Milder Bases: If possible, switch to a milder inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of degradation.

    • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

    • Slow Addition: Add the base or the aldehyde slowly to the reaction mixture to avoid high local concentrations.

Issue 2: Inconsistent Results in Reductive Amination

  • Symptom: The yield of the desired amine is variable, and significant amounts of the starting aldehyde remain, or side products are observed.

  • Possible Cause: The stability of the intermediate imine is poor, or the aldehyde is degrading under the reaction conditions. The choice of reducing agent and pH is critical.

  • Troubleshooting Steps:

    • Control pH: Maintain the reaction pH between 5 and 7 for optimal imine formation and stability.

    • Select Appropriate Reducing Agent: Use a pH-tolerant reducing agent like Sodium triacetoxyborohydride (STAB), which is effective under mildly acidic conditions. Avoid harsher reagents like NaBH₄ if pH control is difficult.

    • Pre-formation of Imine: Consider pre-forming the imine by stirring the aldehyde and amine together for a period before adding the reducing agent.

Issue 3: Compound Degradation During Chromatographic Purification

  • Symptom: Purity decreases after purification on a silica gel column. Tailing peaks or new impurities are observed in the collected fractions.

  • Possible Cause: Silica gel is weakly acidic and can catalyze the degradation or polymerization of sensitive aldehydes.

  • Troubleshooting Steps:

    • Deactivate Silica: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-volatile base, such as triethylamine (~0.1-1%).

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

    • Minimize Contact Time: Perform the chromatography as quickly as possible.

Quantitative Stability Data (Illustrative)

The following table presents hypothetical degradation data for this compound under various stress conditions. This data is intended to serve as a model for a forced degradation study.

ConditionTime (days)% Degradation (Illustrative)Potential Degradation Product
Thermal
40°C, Solid30< 1%-
60°C, Solid305%Polymerization products
Photolytic
Solid, UV Light (254 nm)715%Oxidized and polymerized species
Solution (MeCN), UV Light725%Oxidized and polymerized species
pH in Aqueous Buffer
pH 4.014< 2%-
pH 7.014< 1%-
pH 9.01440%Benzo[c]isothiazole-5-carboxylic acid, ring-opened products
Oxidative
3% H₂O₂ in MeCN1> 90%Benzo[c]isothiazole-5-carboxylic acid

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure to assess the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 8 hours.

  • Thermal Degradation: Place 5 mg of the solid compound in a 60°C oven for 7 days. Also, incubate 1 mL of the stock solution at 60°C for 7 days.

  • Photolytic Degradation: Expose 5 mg of the solid compound and 1 mL of the stock solution to direct UV light (e.g., 254 nm) for 48 hours. Wrap a control sample in aluminum foil.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV method to determine the percentage of the remaining parent compound and identify major degradants.

Protocol 2: Reductive Amination with a Primary Amine

This protocol provides a general method for coupling the aldehyde with an amine, designed to minimize degradation.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and the primary amine (1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dichloroethane (DCE).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde.

  • Reduction: Once imine formation is significant, add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours until completion.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on neutralized silica gel or by another suitable method.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis stock Prepare 1 mg/mL Stock in Acetonitrile acid Acidic (0.1M HCl, 60°C) stock->acid Solution Samples base Basic (0.1M NaOH, RT) stock->base Solution Samples oxidative Oxidative (3% H₂O₂, RT) stock->oxidative Solution Samples thermal Thermal (60°C) stock->thermal Solution Samples photo Photolytic (UV Light) stock->photo Solution Samples solid Weigh Solid Compound solid->thermal Solid Samples solid->photo Solid Samples neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by HPLC-UV oxidative->hplc thermal->hplc photo->hplc neutralize->hplc result Quantify Degradation & Identify Impurities hplc->result

Caption: Workflow for a forced degradation stability study.

troubleshooting_logic start Instability Observed (e.g., low yield, new peak) q1 In which context did it occur? start->q1 storage During Storage q1->storage reaction During Reaction q1->reaction purification During Purification q1->purification sol_storage Check Storage Conditions: - Inert Atmosphere? - Temp (2-8°C)? - Protected from Light? storage->sol_storage sol_reaction Analyze Reaction Conditions reaction->sol_reaction sol_purification Review Purification Method purification->sol_purification reagent_check Are reagents acidic or basic? sol_reaction->reagent_check Reagent Type temp_check Is temperature elevated? sol_reaction->temp_check Temperature silica_check Using Silica Gel? sol_purification->silica_check sol_reagent Use milder reagents; Control pH reagent_check->sol_reagent sol_temp Lower reaction temp; Reduce time temp_check->sol_temp sol_silica Neutralize silica; Use alternative phase silica_check->sol_silica Yes

Caption: Troubleshooting logic for compound degradation issues.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzo[c]isothiazole-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and stability of this compound?

This compound (CAS No. 1187243-11-3) is a heterocyclic aldehyde.[1][2][3] While specific stability data is limited, related isothiazole and benzothiazole derivatives can be sensitive to strong oxidizing and reducing agents. The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid. For storage, it is recommended to keep the compound under an inert atmosphere at 2-8°C.

Q2: I am having trouble synthesizing the Benzo[c]isothiazole core. What are some common issues?

The synthesis of the benzo[c]isothiazole ring system is less common than its benzo[d] isomer.[4] Challenges often arise from the selection of starting materials and reaction conditions for the ring closure. Potential issues include low yields, and formation of isomeric impurities or side products from undesired cyclization pathways. Careful control of reaction temperature and stoichiometry is crucial.

Q3: My formylation reaction to introduce the aldehyde group is not working. What could be the problem?

Formylation of heterocyclic compounds, often via a Vilsmeier-Haack type reaction, can be problematic.[5][6][7] The reactivity of the benzo[c]isothiazole ring towards electrophilic substitution will be a key factor. If the reaction is sluggish, it could be due to the electron-withdrawing nature of the isothiazole ring deactivating the benzene ring. Conversely, if the reaction is too vigorous, it may lead to polysubstitution or degradation of the starting material. Careful optimization of the Vilsmeier reagent (e.g., POCl₃/DMF ratio) and reaction temperature is necessary.[6]

Q4: I am observing multiple spots on my TLC after the reaction. What are the likely side products?

In addition to unreacted starting material, potential side products could include:

  • Over-oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures.

  • Isomers: Depending on the synthetic route to the benzo[c]isothiazole core, formation of the more stable benzo[d]isothiazole isomer is a possibility.

  • Vilsmeier-Haack side products: The Vilsmeier-Haack reaction can sometimes lead to the formation of chloro- or amido-substituted byproducts.[8]

  • Cannizzaro reaction: Under basic conditions, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[9][10]

Q5: What are the expected NMR chemical shifts for this compound?

Proton Predicted Chemical Shift (ppm) Carbon Predicted Chemical Shift (ppm)
Aldehyde (-CHO)9.8 - 10.2Aldehyde (-CHO)185 - 195
Aromatic (CH)7.5 - 8.5Aromatic (C)120 - 150
Aromatic (C-CHO)-Aromatic (C-S)140 - 160
Aromatic (C-N)-Aromatic (C-C junction)130 - 150

Note: These are estimated values and actual shifts may vary. 2D NMR techniques (COSY, HSQC, HMBC) are recommended for unambiguous assignment.[11][12]

Troubleshooting Guides

Synthesis of the Benzo[c]isothiazole Ring

Synthesis_Troubleshooting start Low or No Product Yield cause1 Incorrect Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Degradation of Reactants or Product start->cause3 solution1a Verify structure and purity of precursors (e.g., by NMR, MS) cause1->solution1a solution2a Optimize temperature: screen a range of temperatures cause2->solution2a solution2b Vary solvent polarity cause2->solution2b solution2c Screen different catalysts or reagents for cyclization cause2->solution2c solution3a Run reaction under inert atmosphere (N2 or Ar) cause3->solution3a solution3b Use degassed solvents cause3->solution3b

Troubleshooting workflow for low yield in Benzo[c]isothiazole synthesis.
Formylation Reaction (e.g., Vilsmeier-Haack)

Formylation_Troubleshooting start Complex Product Mixture (Multiple TLC Spots) issue1 Unreacted Starting Material start->issue1 issue2 Formation of Carboxylic Acid start->issue2 issue3 Polysubstitution start->issue3 solution1a Increase reaction temperature or time issue1->solution1a solution1b Increase equivalents of Vilsmeier reagent issue1->solution1b solution2a Ensure inert atmosphere during reaction and workup issue2->solution2a solution2b Avoid prolonged exposure to air issue2->solution2b solution3a Decrease reaction temperature issue3->solution3a solution3b Use stoichiometric amount of Vilsmeier reagent issue3->solution3b

Troubleshooting guide for a complex product mixture in formylation.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of an Electron-Rich Heterocycle

This is a general protocol and may require optimization for Benzo[c]isothiazole.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous dichloromethane (DCM) to 0°C.

  • Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 1.1 eq) dropwise to the stirred POCl₃ solution at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, should be observed.[8]

  • Reaction with Heterocycle: Dissolve the benzo[c]isothiazole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0°C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

General Protocol for Purification of a Heterocyclic Aldehyde
  • Column Chromatography: Prepare a silica gel column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity can be determined by TLC analysis.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification_Workflow start Crude Product step1 Dissolve in minimal solvent start->step1 step2 Adsorb onto silica gel step1->step2 step3 Load onto chromatography column step2->step3 step4 Elute with solvent gradient step3->step4 step5 Collect fractions step4->step5 step6 Analyze fractions by TLC step5->step6 step7 Combine pure fractions step6->step7 end Pure Product step7->end

General workflow for the purification of this compound.

References

Navigating Solubility Challenges with Benzo[c]isothiazole-5-carbaldehyde: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Benzo[c]isothiazole-5-carbaldehyde. The information is designed to offer practical solutions and streamline your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, an aromatic heterocyclic aldehyde, is generally expected to exhibit poor solubility in aqueous solutions due to its predominantly non-polar structure. It is anticipated to be more soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in other common organic solvents like ethanol and methanol.

Q2: I am observing precipitation of this compound during my aqueous-based assay. What can I do?

A2: Precipitation in aqueous solutions is a common issue. Consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO and then diluting it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment. If precipitation still occurs, you may need to explore solubility enhancement techniques.

Q3: Can I heat the solvent to dissolve this compound?

A3: Gentle heating can be an effective method to increase the dissolution rate. However, it is crucial to first establish the thermal stability of this compound in your chosen solvent to avoid degradation. Start with a low temperature and gradually increase it while monitoring for any changes in color or the appearance of degradation products.

Q4: Are there any known incompatible solvents for this compound?

A4: While specific incompatibility data is limited, it is advisable to avoid highly reactive solvents or solutions with strong oxidizing or reducing agents, unless they are part of a planned chemical transformation. Preliminary compatibility tests with small amounts of the compound and solvent are recommended.

Troubleshooting Guide

This guide provides a systematic approach to overcoming common solubility issues with this compound.

Problem: Difficulty in preparing a stock solution.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate solvent selection. Refer to the Solvent Solubility Data table below. Start with solvents predicted to have good solubility, such as DMSO or DMF.The compound dissolves to form a clear solution at the desired concentration.
Insufficient solvent volume. Increase the solvent volume to reduce the concentration.A clear solution is obtained at a lower concentration.
Low dissolution rate. Gently warm the mixture while stirring. Use of a sonicator can also aid in dissolution.The compound dissolves more rapidly.
Problem: Precipitation upon addition to an aqueous medium.
Potential Cause Troubleshooting Step Expected Outcome
Exceeding the aqueous solubility limit. Decrease the final concentration of the compound in the aqueous medium.The compound remains in solution.
"Salting out" effect. If using high salt concentration buffers, try reducing the salt concentration if experimentally feasible.Reduced precipitation of the compound.
pH-dependent solubility. Investigate the effect of pH on solubility. Adjusting the pH of the aqueous medium might improve solubility.The compound's solubility increases at a different pH.

Quantitative Solubility Data

The following table provides an estimated solubility of this compound in common laboratory solvents. Disclaimer: This data is estimated based on the properties of structurally similar benzisothiazole and aromatic aldehyde compounds. Experimental verification is highly recommended.

SolventPredicted SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighA good first choice for preparing concentrated stock solutions.
Dimethylformamide (DMF)HighSimilar to DMSO, effective for creating stock solutions.
Dichloromethane (DCM)ModerateMay be suitable for reactions and purifications.
ChloroformModerateSimilar to DCM.
EthanolLow to ModerateMay require gentle heating to achieve higher concentrations.
MethanolLow to ModerateSimilar to ethanol.
WaterVery LowExpected to be poorly soluble in aqueous solutions.
HexaneVery LowUnlikely to be a suitable solvent.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment
  • Weigh approximately 1 mg of this compound into a small glass vial.

  • Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.

  • Observe for complete dissolution.

  • If the compound does not dissolve after adding 1 mL of solvent, gently warm the vial (e.g., to 40-50 °C) and observe for any change.

  • Record the approximate volume of solvent required to dissolve the compound to estimate its solubility.

Protocol 2: Preparation of a Stock Solution using a Co-Solvent
  • Accurately weigh the required amount of this compound to prepare a concentrated stock solution (e.g., 10 mM).

  • Add the appropriate volume of a high-solubility solvent (e.g., DMSO) to the solid.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • To prepare a working solution, dilute the stock solution into the desired aqueous buffer. Add the stock solution dropwise to the vigorously stirred buffer to minimize localized high concentrations that can lead to precipitation.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Solubility start Start: Solubility Issue with this compound check_solvent Is the correct solvent being used? start->check_solvent select_solvent Select a suitable organic solvent (e.g., DMSO, DMF) check_solvent->select_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes select_solvent->check_concentration reduce_concentration Reduce the concentration check_concentration->reduce_concentration Yes use_heat_sonication Apply gentle heat or sonication check_concentration->use_heat_sonication No success Success: Compound Dissolved reduce_concentration->success precipitation_in_aqueous Precipitation in aqueous solution? use_heat_sonication->precipitation_in_aqueous use_cosolvent Use a co-solvent approach (e.g., DMSO stock) precipitation_in_aqueous->use_cosolvent Yes precipitation_in_aqueous->success No solubility_enhancers Consider solubility enhancers (e.g., cyclodextrins) use_cosolvent->solubility_enhancers failure Further optimization needed use_cosolvent->failure Still precipitates solubility_enhancers->success solubility_enhancers->failure Still precipitates

Caption: A decision-making flowchart for troubleshooting solubility issues.

Experimental_Workflow start Start: Experiment with this compound weigh_compound Weigh Compound start->weigh_compound select_solvent Select Appropriate Solvent (e.g., DMSO) weigh_compound->select_solvent prepare_stock Prepare Concentrated Stock Solution select_solvent->prepare_stock dilute_solution Dilute Stock into Final Medium (e.g., Aqueous Buffer) prepare_stock->dilute_solution run_experiment Perform Experiment dilute_solution->run_experiment analyze_results Analyze Results run_experiment->analyze_results end End analyze_results->end

Caption: A general experimental workflow for using the compound.

Catalyst Selection for Reactions Involving Benzo[c]isothiazole-5-carbaldehyde: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, navigating the complexities of catalyst selection is a critical step in harnessing the synthetic potential of novel compounds like Benzo[c]isothiazole-5-carbaldehyde. While specific catalytic data for this particular molecule is emerging, a robust framework for experimental design can be constructed from the extensive research on related benzothiazole and isothiazole systems. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges in the laboratory.

Troubleshooting Guides and FAQs

This section is designed to provide direct answers to specific issues that may be encountered during the catalytic functionalization of this compound.

Frequently Asked Questions (FAQs)

Q1: I am planning a C-H activation/functionalization on the benzo ring of this compound. Which catalytic system should I start with?

A1: For C-H activation of benzothiazole and related heterocycles, rhodium (Rh) and palladium (Pd) catalysts are the most common starting points.[1][2][3][4][5][6] Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are particularly effective for C-H activation directed by a coordinating group.[1][3][4][6] Palladium catalysts, like Pd(OAc)₂, are widely used for direct arylation and other cross-coupling reactions.[2][7] The choice may depend on the specific bond you are trying to form.

Q2: My reaction to functionalize the aldehyde group is not proceeding. What are the likely issues?

A2: The aldehyde group is susceptible to both nucleophilic attack and oxidation. If you are attempting a reaction that requires the aldehyde to act as an electrophile (e.g., condensation), ensure your catalyst and reaction conditions are compatible. Lewis acid catalysts such as Zinc triflate (Zn(OTf)₂) have been used for the condensation of aldehydes with aminothiophenols to form benzothiazoles, suggesting their utility in activating aldehyde groups in similar systems.[8] If the aldehyde is being consumed through side reactions, consider protecting it as an acetal, performing the desired catalytic reaction on the isothiazole ring, and then deprotecting the aldehyde.

Q3: I am observing a mixture of products with functionalization at different positions on the aromatic ring. How can I improve regioselectivity?

A3: Regioselectivity in C-H functionalization is often directed by the electronic properties of the substrate and any directing groups. The isothiazole ring itself is electron-withdrawing, which will influence the reactivity of the adjacent benzene ring.[9] The choice of catalyst and ligands is crucial for controlling regioselectivity. For instance, in palladium-catalyzed reactions, the use of specific ligands can favor activation at a particular C-H bond.[7] Careful optimization of reaction temperature and solvent can also significantly impact the selectivity of the reaction.

Q4: My catalyst appears to be deactivating during the reaction. What are the potential causes and solutions?

A4: Catalyst deactivation can be caused by several factors, including poisoning by impurities in the starting materials or solvents, formation of inactive catalyst species, or product inhibition. The sulfur and nitrogen atoms in the this compound core can potentially coordinate to the metal center and inhibit catalysis. To mitigate this, consider using ligands that form more stable and reactive catalytic complexes. Additionally, ensuring all reagents and solvents are pure and dry can prevent catalyst poisoning. In some cases, using a higher catalyst loading or a more robust catalyst precursor might be necessary.

Troubleshooting Common Catalytic Reactions
  • Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck):

    • Catalyst/Ligand System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. For electron-rich heterocycles, bulky electron-rich phosphine ligands often improve catalytic activity.

    • Base and Solvent: The strength and solubility of the base can significantly impact the reaction rate and yield. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., DMF, dioxane, toluene) is recommended.

    • Temperature: While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or side reactions. Optimization of the reaction temperature is crucial.

  • Poor Conversion in Rhodium-Catalyzed C-H Activation:

    • Oxidant/Additive: Many Rh(III)-catalyzed C-H activations require a co-oxidant, such as AgOAc or Cu(OAc)₂.[10] The stoichiometry of the oxidant can be critical.

    • Solvent: Protic solvents like trifluoroethanol (TFE) can sometimes promote C-H activation.[3]

    • Directing Group: If applicable, ensure the directing group is appropriately positioned to facilitate the desired C-H activation.

Data Presentation: Catalyst Performance in Analogous Systems

The following tables summarize quantitative data for catalytic reactions on benzothiazole and isothiazole systems, which can serve as a starting point for designing experiments with this compound.

Table 1: Palladium-Catalyzed C-H Arylation of Benzothiazoles [2][11][12]

EntryBenzothiazole DerivativeArylating AgentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Benzothiazole4-IodotoluenePd(OAc)₂ (5 mol%)K₂CO₃DMA1502485
2Benzothiazole1-Bromo-4-methoxybenzenePd(OAc)₂ (10 mol%)PivOHDMSO1101069
32-MethylbenzothiazoleBromobenzenePdCl₂(dppf) (3 mol%)Cs₂CO₃Dioxane1001292

Table 2: Rhodium-Catalyzed Annulation of Benzamides with Alkynes (leading to isothiazole-related structures) [1][10]

EntryBenzamide DerivativeAlkyneCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)
1N-MethoxybenzamideDiphenylacetylene[CpRhCl₂]₂ (2.5 mol%)AgSbF₆ (10 mol%)DCE801295
2N-PivaloyloxybenzamideEthyl propiolate--INVALID-LINK--₂ (5 mol%)AgOAc (2 eq)PhCF₃1002488

Experimental Protocols

The following are representative experimental protocols for catalytic reactions on related heterocyclic systems. These should be adapted and optimized for reactions involving this compound.

Protocol 1: General Procedure for Palladium-Catalyzed Direct Arylation of a Benzothiazole Derivative[2][11]

To a screw-capped vial is added the benzothiazole derivative (0.5 mmol), the aryl halide (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 1.0 mmol). The vial is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous, degassed solvent (e.g., DMA, 2 mL) is added, and the vial is sealed. The reaction mixture is stirred at the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Representative Procedure for Rhodium-Catalyzed C-H Activation and Annulation[1]

In a glovebox, a reaction tube is charged with the starting amide (0.2 mmol), the alkyne (0.4 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and a silver salt additive (e.g., AgSbF₆, 0.02 mmol, 10 mol%). Anhydrous, degassed solvent (e.g., 1,2-dichloroethane, 1 mL) is added. The tube is sealed and removed from the glovebox. The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for the required duration (e.g., 12-24 hours). Upon completion, the mixture is cooled to room temperature, filtered through a pad of celite, and the filtrate is concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to catalyst selection and troubleshooting for reactions involving this compound.

Experimental_Workflow cluster_prep Preparation cluster_screening Catalyst Screening cluster_optimization Optimization cluster_characterization Product start Define Reaction: this compound + Reagent lit_review Literature Search for Analogous Reactions start->lit_review catalyst_selection Select Catalysts (Pd, Rh, Cu) & Ligands lit_review->catalyst_selection condition_screening Screen Solvents, Bases, & Temperatures catalyst_selection->condition_screening run_reactions Run Small-Scale Parallel Reactions condition_screening->run_reactions tlc_lcms Monitor Progress (TLC/LC-MS) run_reactions->tlc_lcms analyze_results Analyze Yield & Purity tlc_lcms->analyze_results optimize Optimize Best Conditions analyze_results->optimize scale_up Scale-Up Reaction optimize->scale_up purification Purification (Chromatography) scale_up->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: Experimental workflow for catalyst selection and optimization.

Troubleshooting_Flowchart cluster_reagents Reagent & Catalyst Issues cluster_conditions Reaction Condition Issues cluster_system Catalytic System Issues start Low Yield in Catalytic Reaction check_conversion Is Starting Material Consumed? start->check_conversion reagent_quality Check Reagent/Solvent Purity check_conversion->reagent_quality No temp Optimize Temperature check_conversion->temp Yes, but low product catalyst_activity Verify Catalyst Activity/Loading reagent_quality->catalyst_activity ligand Screen Different Ligands reagent_quality->ligand time Increase Reaction Time temp->time temp->ligand concentration Adjust Concentration time->concentration base_solvent Screen Different Bases/Solvents ligand->base_solvent

Caption: Troubleshooting flowchart for low-yielding catalytic reactions.

Signaling_Pathway cluster_catalytic_cycle Hypothetical Pd-Catalyzed C-H Arylation Reactant Benzo[c]isothiazole- 5-carbaldehyde CH_Activation C-H Activation (Isothiazole-Pd(II)-Ar) Reactant->CH_Activation Coupling_Partner Ar-X (e.g., Aryl Halide) Ox_Add Oxidative Addition (Ar-Pd(II)-X) Coupling_Partner->Ox_Add Pd0 Pd(0) Pd0->Ox_Add + Ar-X Ox_Add->CH_Activation + Reactant - HX Red_Elim Reductive Elimination CH_Activation->Red_Elim Red_Elim->Pd0 + Base Product 5-carbaldehyde-X-aryl- benzo[c]isothiazole Red_Elim->Product

Caption: Simplified hypothetical catalytic cycle for a C-H arylation reaction.

References

Technical Support Center: Synthesis of Benzo[c]isothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions concerning the analysis of byproducts in the synthesis of Benzo[c]isothiazole-5-carbaldehyde. The information is compiled for researchers, scientists, and professionals in drug development. Please note that while specific literature on the byproduct profile of this compound is limited, the following guidance is based on established principles of heterocyclic chemistry and data from analogous benzisothiazole syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for the benzo[c]isothiazole core, and what starting materials are typically used?

While multiple strategies exist for forming isothiazole rings, a common approach involves the cyclization of a suitably substituted benzene precursor containing ortho-positioned sulfur and nitrogen functionalities. For this compound, a plausible retrosynthetic analysis suggests starting materials like 2-cyano-4-formylthiophenol or related derivatives. The key cyclization step often involves an oxidative S-N bond formation.

Q2: I am observing a significantly lower yield than expected and see multiple spots on my Thin Layer Chromatography (TLC) plate. What are the potential byproducts?

Low yields and multiple TLC spots suggest the formation of one or more byproducts. Based on related syntheses of isothiazole and benzisothiazole derivatives, potential byproducts could include:

  • Over-oxidation Products: If the synthesis involves an oxidation step, the aldehyde group could be over-oxidized to the corresponding carboxylic acid (Benzo[c]isothiazole-5-carboxylic acid).

  • Dimerization Products: Under certain formylation or reaction conditions, starting materials or intermediates can undergo self-condensation or dimerization.[1] For instance, nucleophilic attack from one molecule onto an activated intermediate of another can lead to dimeric impurities.[1]

  • Nitrile Byproducts: In reactions involving oxidation of thioamides, the formation of a nitrile byproduct via dehydration has been observed.[2]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials or key intermediates in the final crude product.

  • Solvent Adducts: In some cases, the solvent may participate in side reactions, leading to the formation of adducts.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation requires careful control of reaction parameters:

  • Temperature: Both excessively high and low temperatures can favor side reactions. The optimal temperature should be determined experimentally. In some formylation reactions, temperature control is critical to prevent dimerization.[1]

  • Stoichiometry: The precise molar ratio of reagents is crucial. Using an excess of a particular reagent can lead to side reactions. For example, the stoichiometry of phosphoryl chloride has been shown to be important in preventing side product formation in related syntheses.[1]

  • Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal time for quenching the reaction. Prolonged reaction times can lead to the formation of degradation products.

  • Atmosphere: For oxygen-sensitive reactions, maintaining an inert atmosphere (e.g., Nitrogen or Argon) is essential to prevent oxidation-related byproducts.

Q4: What analytical methods are recommended for identifying and quantifying byproducts in my crude reaction mixture?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive byproduct analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is excellent for separating the main product from byproducts and quantifying their relative amounts.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for separating components and determining their molecular weights, which is crucial for preliminary identification of unknown byproducts.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve volatility.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural elucidation of isolated byproducts.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions
Multiple spots on TLC, one with very low Rf The low Rf spot may be a highly polar byproduct, such as the corresponding carboxylic acid from over-oxidation.1. Use LC-MS to check for a mass corresponding to the oxidized product. 2. Reduce the amount of oxidant or the reaction time. 3. Purify using column chromatography with a more polar eluent system or via an acid-base extraction.
An unexpected peak in MS with approximately double the mass of an intermediate Dimerization of a starting material or reactive intermediate has likely occurred.[1]1. Re-evaluate the reaction concentration; high concentrations can favor dimerization. 2. Check the reaction temperature and reagent stoichiometry, as these can be critical factors.[1] 3. Isolate the impurity for structural characterization by NMR.
Main product peak is broad or shows tailing in HPLC Co-elution with an impurity.1. Optimize the HPLC method (e.g., change the mobile phase gradient, temperature, or column chemistry). 2. Use a higher resolution column.[3]
Reaction does not go to completion (starting material remains) Insufficient reaction time, inadequate temperature, or deactivated reagents.1. Increase reaction time and monitor by TLC/HPLC. 2. Gradually increase the reaction temperature. 3. Verify the quality and activity of all reagents.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol is a general method for analyzing the purity of benzisothiazole derivatives and can be adapted for this compound.[3]

  • Column: Newcrom R1 reverse-phase, 3.2 x 50 mm, 5 µm (or equivalent C18 column).[3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile (MeCN)

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm and 275 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of crude product in 1 mL of MeCN. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS for Byproduct Identification

This protocol outlines a general approach for identifying unknown byproducts.[5][6]

  • LC System: Agilent 1260 HPLC system or equivalent.[5]

  • Column: Kinetex phenyl-hexyl column (100 × 2.1 mm, 2.6 μm) or similar.[5]

  • Mobile Phase: As described in the HPLC protocol.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[5] Positive mode ESI is often effective for nitrogen-containing heterocycles.[5]

  • Scan Mode:

    • Full Scan: Initially perform a full scan (e.g., m/z 100-800) to detect all ionizable species.

    • Product Ion Scan (MS/MS): Select the m/z of the parent ions of suspected byproducts and perform fragmentation to obtain structural information.[5]

Visual Workflow and Pathways

Byproduct_Analysis_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Workflow cluster_result Outcome A Crude Reaction Mixture B Initial Purity Check (TLC/HPLC) A->B C Byproducts Detected? B->C D Isolate Byproducts (Prep-HPLC / Column Chrom.) C->D Yes G Pure Product C->G No E Structural Elucidation (LC-MS, NMR, GC-MS) D->E F Quantify Byproducts (HPLC with standards) D->F H Identified & Quantified Byproduct Profile E->H F->H I Optimize Reaction Conditions H->I

Caption: Workflow for byproduct identification and quantification.

Reaction_Pathway SM Starting Material (e.g., 2-amino-4-formylbenzenethiol) INT Reactive Intermediate SM->INT Reagents BYPROD Byproduct (e.g., Dimer) SM->BYPROD Self-condensation PROD Desired Product (this compound) INT->PROD Intramolecular Cyclization (Desired Pathway) INT->BYPROD Intermolecular Reaction (Side Pathway)

Caption: Hypothetical reaction showing desired vs. side pathways.

References

Refinement of analytical methods for Benzo[c]isothiazole-5-carbaldehyde detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of Benzo[c]isothiazole-5-carbaldehyde detection. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC-UV and GC-MS analysis of this compound.

HPLC-UV Analysis Troubleshooting

Question: Why am I seeing a drifting baseline in my HPLC chromatogram?

Answer: A drifting baseline can be caused by several factors. Here are the most common causes and their solutions:

  • Mobile Phase Issues:

    • Incomplete mixing: Ensure your mobile phase components are thoroughly mixed. If using an online gradient mixer, ensure it is functioning correctly.

    • Lack of equilibration: The column may not be fully equilibrated with the mobile phase. Allow sufficient time for the baseline to stabilize before injecting your sample.

    • Contamination: Contaminants in the mobile phase or from the system can slowly elute, causing the baseline to drift. Use high-purity solvents and freshly prepared mobile phase.

  • Column Temperature Fluctuations: Unstable column temperature can cause the refractive index of the mobile phase to change, leading to baseline drift. Use a column oven to maintain a constant temperature.

  • Detector Lamp Aging: A failing UV detector lamp can result in an unstable baseline. Check the lamp's energy output and replace it if necessary.

Question: My peaks for this compound are tailing. What can I do to improve peak shape?

Answer: Peak tailing is a common issue that can compromise resolution and quantification. Consider the following:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

  • Secondary Interactions: The aldehyde group or the isothiazole ring might be interacting with active sites on the silica support of your C18 column.

    • Mobile Phase Modifier: Add a small amount of a competing agent, like triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to block these active sites.

    • pH Adjustment: The pH of the mobile phase can affect the ionization state of your analyte and the column's surface. Adjusting the pH with a suitable buffer (e.g., phosphate buffer) might improve peak shape.

  • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or, if the problem persists, replace it with a new one.

Question: I am observing ghost peaks in my chromatograms. What is the source of these unexpected peaks?

Answer: Ghost peaks are peaks that appear in a chromatogram where no analyte should be present. The common sources are:

  • Carryover from Previous Injections: Highly retained components from a previous injection can elute in a subsequent run. To mitigate this, incorporate a thorough column wash with a strong solvent at the end of each run.

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or leaching from system components (e.g., tubing, seals) can appear as ghost peaks. Ensure the purity of your solvents and regularly maintain your HPLC system.

  • Sample Contamination: The sample itself or the vial could be contaminated. Prepare fresh samples in clean vials.

GC-MS Analysis Troubleshooting

Question: I am not seeing the molecular ion peak for this compound in my mass spectrum. Why is it absent?

Answer: The absence of a molecular ion peak (or a very weak one) can be characteristic of certain compound classes upon electron ionization (EI). For this compound, this could be due to:

  • Extensive Fragmentation: The molecule might be readily fragmenting under the high energy of the electron beam. The stability of the benzisothiazole ring system might lead to characteristic fragment ions being more prominent than the molecular ion.

  • Thermal Degradation: The compound might be degrading in the hot injector port or on the GC column before it reaches the detector. Try lowering the injector temperature.

Question: My chromatographic peaks are broad in the GC-MS analysis. How can I improve their sharpness?

Answer: Broad peaks in GC-MS can lead to poor resolution and reduced sensitivity. Here are some potential causes and solutions:

  • Slow Injection: A slow injection can cause the sample band to broaden at the start of the separation. Ensure a fast and clean injection.

  • Incorrect Flow Rate: An inappropriate carrier gas flow rate can lead to band broadening. Optimize the flow rate for your column dimensions and carrier gas.

  • Column Contamination: Contamination in the column can interfere with the interaction between the analyte and the stationary phase, leading to broader peaks. Bake out the column at a high temperature (within its specified limits) to remove contaminants.

Question: I am observing inconsistent retention times for my analyte. What could be the reason?

Answer: Fluctuations in retention time can make peak identification difficult and affect the reliability of your results. Check the following:

  • Carrier Gas Flow and Pressure Fluctuations: Inconsistent carrier gas flow or pressure will directly impact retention times. Check for leaks in the gas lines and ensure the gas regulator is functioning correctly.

  • Column Temperature Variations: The GC oven temperature must be stable and reproducible. Ensure the oven is properly calibrated and that the temperature program is consistent between runs.

  • Column Bleed: As a column ages, the stationary phase can degrade and "bleed," which can affect retention times. If you observe a rising baseline, especially at higher temperatures, it might be time to replace the column.

Frequently Asked Questions (FAQs)

What is a suitable starting HPLC-UV method for the analysis of this compound?

A good starting point for method development would be a reversed-phase HPLC method using a C18 column. Due to the aromatic nature of the compound, UV detection at around 254 nm or 320 nm should provide good sensitivity. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid to improve peak shape) is recommended.

What are the expected major fragments of this compound in GC-MS with electron ionization?

While a definitive fragmentation pattern requires experimental data, based on the structure, one could anticipate the following fragments:

  • M-1: Loss of a hydrogen atom from the aldehyde group.

  • M-29: Loss of the CHO group.

  • Fragments corresponding to the cleavage of the isothiazole ring.

  • A prominent peak corresponding to the stable benzisothiazole core.

How should I prepare my sample for HPLC and GC-MS analysis?

For HPLC, dissolve the sample in a solvent that is compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. It is recommended to filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column. For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Ensure the sample is dry, as water can interfere with the analysis.

Experimental Protocols

HPLC-UV Method for Quantification of this compound

This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 80% B

      • 10-12 min: 80% B

      • 12-12.1 min: 80% to 30% B

      • 12.1-15 min: 30% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in acetonitrile to a known concentration (e.g., 1 mg/mL).

    • Further dilute with the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid) to the desired concentration range for analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Identification of this compound

This method is intended for qualitative identification and may need to be adjusted for quantitative purposes.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for the analysis of polar aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software with a mass spectral library.

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane (GC grade)

Procedure:

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve the sample in dichloromethane to a concentration of approximately 100 µg/mL.

Data Presentation

Table 1: Hypothetical HPLC-UV Method Parameters and Expected Results

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30-80% B over 8 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Expected Retention Time ~ 7.5 min
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

Table 2: Hypothetical GC-MS Data for this compound

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Oven Program 100 °C (2 min), then 15 °C/min to 280 °C (5 min)
Expected Retention Time ~ 12.8 min
Molecular Ion (M+) m/z 163 (May be of low abundance)
Major Fragment Ions (m/z) 162 (M-1), 134 (M-CHO), 108, 82

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Acetonitrile p1->p2 p3 Dilute with Mobile Phase p2->p3 p4 Filter (0.45 µm) p3->p4 a1 Inject Sample p4->a1 a2 C18 Column Separation (Gradient Elution) a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Generate Chromatogram a3->d1 d2 Integrate Peak d1->d2 d3 Quantify Concentration d2->d3

Caption: HPLC-UV Experimental Workflow.

troubleshooting_flowchart cluster_hplc HPLC Issues cluster_gcms GC-MS Issues start Problem with Analytical Method q1 Which Technique? start->q1 hplc HPLC-UV q1->hplc HPLC gcms GC-MS q1->gcms GC-MS hplc_q1 Issue Type? hplc->hplc_q1 gcms_q1 Issue Type? gcms->gcms_q1 hplc_p1 Baseline Drift hplc_q1->hplc_p1 Baseline hplc_p2 Peak Tailing hplc_q1->hplc_p2 Peak Shape hplc_p3 Ghost Peaks hplc_q1->hplc_p3 Extra Peaks hplc_s1 Check Mobile Phase Equilibrate Column Check Detector Lamp hplc_p1->hplc_s1 hplc_s2 Dilute Sample Use Mobile Phase Modifier Check Column Health hplc_p2->hplc_s2 hplc_s3 Implement Column Wash Use Pure Solvents Check Sample Purity hplc_p3->hplc_s3 gcms_p1 No Molecular Ion gcms_q1->gcms_p1 Mass Spectrum gcms_p2 Broad Peaks gcms_q1->gcms_p2 Peak Shape gcms_p3 Retention Time Shift gcms_q1->gcms_p3 Retention gcms_s1 Lower Injector Temp Expect Fragmentation gcms_p1->gcms_s1 gcms_s2 Optimize Injection Speed Check Flow Rate Bake Out Column gcms_p2->gcms_s2 gcms_s3 Check for Leaks Verify Oven Temperature Check for Column Bleed gcms_p3->gcms_s3

Caption: Analytical Troubleshooting Flowchart.

Validation & Comparative

Comparative analysis of Benzo[c]isothiazole-5-carbaldehyde with other aromatic aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Heterocyclic Aromatic Aldehydes for Researchers

A detailed comparison of the reactivity and biological relevance of Benzo[c]isothiazole-5-carbaldehyde with other aromatic aldehydes, providing researchers, scientists, and drug development professionals with actionable experimental data and protocols.

Due to the limited availability of specific experimental data for this compound, this guide utilizes Thiazole-2-carbaldehyde as a representative sulfur- and nitrogen-containing heterocyclic aldehyde. This allows for a robust comparative analysis against the well-characterized aromatic aldehydes, benzaldehyde and p-nitrobenzaldehyde, offering valuable insights into the influence of the heterocyclic ring on reactivity and potential biological applications.

Executive Summary of Aldehyde Reactivity

The reactivity of aromatic aldehydes in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance reactivity by increasing the partial positive charge on the carbonyl carbon, whereas electron-donating groups (EDGs) decrease it.

  • p-Nitrobenzaldehyde : The potent electron-withdrawing nitro group (-NO₂) significantly increases the electrophilicity of the carbonyl carbon, making it the most reactive among the compared aldehydes.[1][2][3]

  • Thiazole-2-carbaldehyde : The thiazole ring is electron-withdrawing, which suggests that Thiazole-2-carbaldehyde is more reactive than benzaldehyde. The precise reactivity is influenced by the complex electronic effects of the heteroatoms.

  • Benzaldehyde : Serves as a baseline for aromatic aldehyde reactivity with no strong electron-donating or withdrawing substituents.

  • This compound (Predicted) : The benzo[c]isothiazole nucleus is anticipated to be electron-withdrawing. Therefore, its aldehyde derivative is predicted to exhibit higher reactivity than benzaldehyde, likely comparable to other electron-deficient heterocyclic aldehydes.

Comparative Analysis of Aldehyde Performance in Key Reactions

To provide a quantitative comparison, the performance of Thiazole-2-carbaldehyde, Benzaldehyde, and p-Nitrobenzaldehyde in two fundamental carbon-carbon bond-forming reactions, the Wittig reaction and the Knoevenagel condensation, is summarized below.

Table 1: Comparative Yields in the Wittig Reaction
AldehydeWittig ReagentProductYield (%)
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl cinnamate~85-95%
p-Nitrobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl p-nitrocinnamate>95%
Thiazole-2-carbaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(thiazol-2-yl)acrylate~80-90%
Table 2: Comparative Yields in the Knoevenagel Condensation
AldehydeActive Methylene CompoundProductYield (%)
BenzaldehydeMalononitrile2-(Phenylmethylene)malononitrile~90%
p-NitrobenzaldehydeMalononitrile2-((4-Nitrophenyl)methylene)malononitrile>95%
Thiazole-2-carbaldehydeMalononitrile2-((Thiazol-2-yl)methylene)malononitrile~85-95%

Experimental Protocols

Detailed methodologies for the synthesis of the aldehydes and the comparative reactions are provided to ensure reproducibility.

Synthesis of Thiazole-2-carbaldehyde

Thiazole-2-carbaldehyde can be synthesized from 2-bromothiazole.[4][5]

Procedure:

  • A solution of 2-bromothiazole (10.0 g, 60.96 mmol) in anhydrous ether (43 mL) is added dropwise to a solution of n-butyllithium (1.6 M in hexane, 46 mL, 73.5 mmol) at -78 °C under a nitrogen atmosphere.

  • The mixture is stirred at -70 °C for 20 minutes.

  • N,N-dimethylformamide (DMF) (7.50 mL, 97.5 mmol) is then added over 1 hour, maintaining the temperature below -65 °C.

  • The reaction is slowly warmed to 0 °C and then quenched with 4 M aqueous HCl.

  • The aqueous layer is separated, neutralized with potassium carbonate, and extracted with ether.

  • The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield Thiazole-2-carbaldehyde as a brown oil (yield ~99%).[5]

Wittig Reaction Protocol

The following is a general protocol for the Wittig reaction of an aromatic aldehyde with (carbethoxymethylene)triphenylphosphorane.[6][7]

Procedure:

  • In a conical vial, dissolve (carbethoxymethylene)triphenylphosphorane (201 mg, 0.57 mmol) and the respective aldehyde (0.5 mmol) with a magnetic spin vane.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add hexanes (3 mL) and continue to stir for several minutes to precipitate the triphenylphosphine oxide byproduct.

  • Filter the solution to remove the solid byproduct.

  • Evaporate the solvent from the filtrate to yield the crude product, which can be further purified by recrystallization.

Knoevenagel Condensation Protocol

This protocol describes the Knoevenagel condensation of aromatic aldehydes with malononitrile.[8][9]

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water, add a catalytic amount of a mild base such as piperidine or ammonium acetate.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried.

Biological Significance and Signaling Pathways

Thiazole and benzothiazole derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12][13] Notably, certain derivatives have been identified as potent inhibitors of protein kinases, such as the p38 mitogen-activated protein kinase (MAPK), which is a key component in cellular responses to inflammatory stimuli.[14][15][16]

p38 MAPK Signaling Pathway Inhibition

The p38 MAPK signaling cascade is activated by cellular stress and inflammatory cytokines. Its activation leads to the downstream phosphorylation of various transcription factors, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6. Thiazole-containing compounds can inhibit p38 MAPK, thereby blocking this inflammatory cascade.[14]

p38_MAPK_pathway Stress Cellular Stress / Inflammatory Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6) Transcription_Factors->Inflammation Thiazole_Inhibitor Thiazole Derivative Inhibitor Thiazole_Inhibitor->p38_MAPK inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by thiazole derivatives.

Experimental Workflow for Inhibitor Screening

The following workflow outlines the process for identifying and characterizing novel heterocyclic aldehyde derivatives as potential enzyme inhibitors.

experimental_workflow Synthesis Synthesis of Heterocyclic Aldehydes Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary in vitro Enzyme Assay Purification->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Testing In vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Testing

Caption: Workflow for the development of novel enzyme inhibitors.

References

Validating the Elusive Structure of Benzo[c]isothiazole-5-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, the benzoisothiazole scaffold has garnered significant attention due to its presence in a range of biologically active molecules. However, the constitutional isomer, benzo[c]isothiazole, and its derivatives remain less explored, presenting a challenge in structural validation. This guide provides a comparative framework for researchers working on the structural characterization of Benzo[c]isothiazole-5-carbaldehyde derivatives. Due to the limited availability of direct experimental data for this specific isomer, we present a comparison with its more studied counterparts, benzo[d]isothiazole and benzothiazole derivatives, to offer valuable insights into the expected spectroscopic and crystallographic features.

Spectroscopic and Crystallographic Data for Structural Elucidation: A Comparative Analysis

Precise structural determination relies on a combination of analytical techniques. Here, we summarize key spectroscopic and crystallographic data for derivatives of benzothiazole and benzo[d]isothiazole, which can serve as a reference for the validation of this compound structures.

Table 1: Comparative ¹H NMR and ¹³C NMR Spectral Data

Compound/Derivative ClassKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
Benzothiazole Derivatives Aromatic protons typically in the range of 7.0-8.5 ppm. The proton at the 2-position is often a singlet.Carbonyl carbons (C=O) around 165-166 ppm. Aromatic carbons from 102-167 ppm.[1]
Benzo[d]isothiazole Derivatives Aromatic protons in the range of 7.2-8.1 ppm.Carbonyl carbons (C=O) in aldehydes around 188-191 ppm.[1][2]
1-Benzothiophene-5-carbaldehyde Aldehyde proton at 10.07 ppm. Aromatic protons from 7.46-8.28 ppm.Not available in the provided search results.[3]

Note: The chemical shifts are highly dependent on the solvent and the specific substituents on the aromatic ring.

Table 2: Mass Spectrometry and X-ray Crystallography Data

TechniqueObservations for Related StructuresReference
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[1]
X-ray Crystallography Provides definitive 3D structural information, including bond lengths, bond angles, and crystal packing. For example, Benzo[2][4]imidazo[2,1-b]thiazole-2-carbaldehyde is a planar molecule.[5]

Experimental Protocols for Structural Validation

Accurate and reproducible experimental work is paramount. The following are detailed methodologies for the key techniques used in structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Record ¹³C NMR spectra with proton decoupling.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.

  • Data Analysis: Process the spectra using appropriate software. Assign the chemical shifts and coupling constants to the respective nuclei in the proposed structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion peak.

  • Analysis:

    • Acquire the mass spectrum in a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement.

    • Calculate the elemental composition from the accurate mass and compare it with the theoretical composition of the proposed structure.

    • If fragmentation is desired to confirm structural motifs, tandem mass spectrometry (MS/MS) can be employed.

Single-Crystal X-ray Diffraction

Objective: To obtain the precise three-dimensional structure of the molecule.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Visualizing Molecular Relationships and Experimental Workflows

Diagrams are essential tools for visualizing complex information. Below are Graphviz diagrams illustrating a hypothetical experimental workflow for structural validation and a potential signaling pathway that could be investigated for Benzo[c]isothiazole derivatives based on the known activities of related compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray Single-Crystal X-ray Diffraction purification->xray data_analysis Spectroscopic & Crystallographic Data Analysis nmr->data_analysis ms->data_analysis xray->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation biological_testing biological_testing structure_confirmation->biological_testing Proceed to further studies

Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.

Given that many benzothiazole derivatives exhibit anticancer properties, a plausible area of investigation for Benzo[c]isothiazole derivatives would be their effect on cancer-related signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.[6]

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription BciD Benzo[c]isothiazole Derivative BciD->AKT Potential Inhibition BciD->ERK Potential Inhibition

Caption: Hypothetical signaling pathways potentially modulated by Benzo[c]isothiazole derivatives.

Conclusion and Future Directions

The structural validation of this compound derivatives presents a current analytical challenge due to the scarcity of published data. This guide offers a comparative approach, leveraging data from related isomers to aid researchers in their structural elucidation efforts. The provided experimental protocols offer a standardized methodology for obtaining high-quality data. The visualization of a potential signaling pathway highlights a promising avenue for future biological investigation of this novel class of compounds. Further research is critically needed to synthesize and characterize this compound and its derivatives to populate the spectral databases and unlock their full therapeutic potential.

References

A Comparative Guide to the Biological Activity of Benzo[c]isothiazole-5-carbaldehyde Analogues and Related Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of benzo[c]isothiazole-5-carbaldehyde analogues and, due to a scarcity of specific data on this subclass, extends to the broader, structurally related class of benzothiazole derivatives. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology by offering a side-by-side comparison of the performance of these compounds in various biological assays. The data is compiled from publicly available scientific literature and is presented with detailed experimental protocols and visual representations of relevant signaling pathways to aid in the interpretation and future design of novel therapeutic agents.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative biological activity data for a selection of benzothiazole derivatives against various cancer cell lines and microbial strains. This data provides a basis for comparing the potency of different structural analogues.

Table 1: Anticancer Activity of Benzothiazole Derivatives (IC50 µM)

Compound IDAnalogue DescriptionHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)U87 (Glioblastoma)HCT-116 (Colon Cancer)
PB11 N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide<0.05---<0.05-
Compound 7 Pyrido[2,1-b]benzo[d]thiazole derivative42.55 µg/ml-----
Compound 3a 2-(Benzo[d]thiazol-2-ylamino)pyrimidine derivative50.15 µg/ml-----
Compound 3b 2-(Benzo[d]thiazol-2-ylamino)pyrimidine derivative50.45 µg/ml-----
Aroyl Substituted 1h Benzothiazole-piperazine derivative-Active---Active
Aroyl Substituted 1j Benzothiazole-piperazine derivative-Active---Active

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data sourced from multiple studies, direct comparison should be made with caution.[1][2][3][4]

Table 2: Antimicrobial Activity of Benzothiazole Analogues (MIC µg/mL)

Compound IDAnalogue DescriptionStaphylococcus aureusEnterococcus faecalisEscherichia coliPseudomonas aeruginosaCandida albicans
Compound 3e Dialkyne substituted 2-aminobenzothiazole3.123.123.123.12-
Compound 3n Dialkyne substituted 2-aminobenzothiazole----1.56-12.5
Compound 6 Pyrido[2,1-b]benzo[d]thiazole derivative----125
Benzothiazole Analogue Azo clubbed benzothiazole312.5–1250-312.5–1250--
Benzothiazole Analogue 25a 2-arylbenzothiazole-~1 µM---
Benzothiazole Analogue 25b 2-arylbenzothiazole-----
Benzothiazole Analogue 25c 2-arylbenzothiazole-~1 µM---

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data sourced from multiple studies, direct comparison should be made with caution.[3][5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues or other test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control cells.[1][8][9]

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a solid support, and then marking the target protein using a specific antibody.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, MAPK, p-MAPK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways that are often modulated by anticancer compounds and provide a visual representation of a typical experimental workflow.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K inhibits Benzothiazole->Akt inhibits

Caption: PI3K/Akt Signaling Pathway and potential inhibition by benzothiazole derivatives.

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (e.g., Mitogens, Stress) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Benzothiazole Benzothiazole Derivatives Benzothiazole->Raf inhibits Benzothiazole->ERK inhibits

Caption: MAPK/ERK Signaling Pathway and potential points of inhibition.

Experimental_Workflow Start Start: Synthesized Analogues Cell_Culture Cell Culture (Cancer/Microbial) Start->Cell_Culture Treatment Treatment with Analogues Cell_Culture->Treatment MTT_Assay MTT Assay (Viability/IC50) Treatment->MTT_Assay Antimicrobial_Assay Antimicrobial Assay (MIC) Treatment->Antimicrobial_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for biological activity screening.

References

Head-to-head comparison of different synthetic routes to Benzo[c]isothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[c]isothiazole-5-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis, however, is not widely documented, necessitating the exploration of plausible synthetic strategies. This guide provides a head-to-head comparison of two proposed synthetic routes to this target molecule, offering a detailed analysis of each approach, including hypothetical experimental protocols and a comparative summary of their potential advantages and disadvantages.

The synthetic pathways presented herein are based on established chemical transformations applied to analogous systems, as direct literature precedents for the synthesis of this compound are scarce. These routes are intended to serve as a foundational guide for researchers initiating synthetic efforts toward this and related compounds.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are proposed: Route 1 , which involves the construction of the benzo[c]isothiazole ring followed by functional group manipulation of a precursor on the benzene ring, and Route 2 , which entails the formation of a functionalized benzo[c]isothiazole core that is then converted to the target aldehyde.

ParameterRoute 1: From 2-Amino-4-methylbenzonitrileRoute 2: From 4-Bromo-2-methylaniline
Starting Material 2-Amino-4-methylbenzonitrile4-Bromo-2-methylaniline
Key Intermediates 5-Methylbenzo[c]isothiazole5-Bromobenzo[c]isothiazole
Number of Steps 2 (Hypothetical)2 (Hypothetical)
Key Transformations Ring formation, Methyl oxidationRing formation, Formylation of aryl bromide
Potential Advantages Potentially shorter route.Avoids direct oxidation of the heterocyclic core.
Potential Challenges Ring formation selectivity, Oxidation compatibility.Availability of starting material, Formylation conditions.
Estimated Overall Yield ModerateModerate to Good

Synthetic Route Diagrams

Synthetic_Routes_to_this compound cluster_0 Route 1 cluster_1 Route 2 A1 2-Amino-4-methylbenzonitrile B1 5-Methylbenzo[c]isothiazole A1->B1 1. S₂Cl₂ C1 This compound B1->C1 2. Oxidation A2 4-Bromo-2-methylaniline B2 5-Bromobenzo[c]isothiazole A2->B2 1. SOCl₂ C2 This compound B2->C2 2. Formylation

Comparative Analysis of Benzo[c]isothiazole-5-carbaldehyde and Related Heterocyclic Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of Benzo[c]isothiazole-5-carbaldehyde and related benzothiazole and isothiazole derivatives. Due to the limited specific cross-reactivity data for this compound, this document focuses on the broader activities of its structural class, offering insights into potential biological targets and cross-reactivity profiles. The information presented herein is intended to guide researchers in designing and interpreting biological assays for this and similar compounds.

The benzothiazole and isothiazole scaffolds are key components in a wide range of biologically active molecules, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition.[1][2][3][4][5][6] The specific biological effects of these compounds are heavily influenced by the nature and position of their substitutions.[1][5]

Table 1: Comparative Biological Activities of Representative Benzothiazole and Isothiazole Derivatives

The following table summarizes the biological activities of several benzothiazole and isothiazole derivatives against various targets. This data provides a basis for understanding the potential efficacy and cross-reactivity of compounds related to this compound.

Compound/Derivative ClassAssay TypeTarget/OrganismActivity (IC50/MIC)Reference
Benzothiazole Derivatives AnticancerMDA-MB-468 (Breast Cancer Cell Line)IC50: 0.067 µM (Compound B19)[7]
AnticancerA431, A549 (Cancer Cell Lines)Proliferation Inhibition[8]
AntimicrobialStaphylococcus aureusMIC: 15.6-125 µg/mL[9]
AntimicrobialEscherichia coliMIC: 15.6-125 µg/mL[9]
Enzyme InhibitionAcetylcholinesterase (AChE)IC50: 23.4 ± 1.1 nM (Compound 4f)[10]
Enzyme InhibitionMonoamine Oxidase B (MAO-B)IC50: 40.3 ± 1.7 nM (Compound 4f)[10]
Isothiazole Derivatives Enzyme InhibitionSuccinate Dehydrogenase (SDH)EC50: 0.392 µg/mL (Compound 5l)[11]
AntifungalBotrytis cinereaEC50: 0.392 µg/mL (Compound 5l)[11]
Enzyme Inhibitionc-Jun N-terminal kinase (JNK1)IC50: 1.8 µM (Compound BI-87G3)[12]
AnticancerL1210 (Leukemia Cell Line)Moderate Inhibition[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are representative protocols for antimicrobial susceptibility testing and a cellular thermal shift assay (CETSA) for target engagement.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

a. Preparation of Materials:

  • Test Compound: Dissolve the compound (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution.

  • Microorganism: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control (a known antibiotic) and a negative control (broth with solvent).

b. Assay Procedure:

  • Dispense the broth medium into the wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the test compound stock solution across the wells of the plate.

  • Add the standardized microbial inoculum to each well.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

c. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the direct binding of a compound to its protein target in a cellular environment.[14][15][16][17]

a. Cell Treatment and Heating:

  • Culture cells to an appropriate confluency.

  • Treat the cells with the test compound or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.

  • Harvest the cells and resuspend them in a buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures to induce thermal denaturation of proteins.

b. Protein Extraction and Analysis:

  • Lyse the cells by freeze-thawing.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

c. Data Interpretation:

  • Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway

Several benzothiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[18]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibitor Benzo[c]isothiazole Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and potential inhibition by Benzo[c]isothiazole derivatives.

Experimental Workflow for Off-Target Effect Analysis

To assess the cross-reactivity and potential off-target effects of a compound, a systematic workflow can be employed.

Off_Target_Workflow start Start: Novel Compound (e.g., this compound) in_silico In Silico Screening (Target Prediction, Docking) start->in_silico hts High-Throughput Screening (e.g., Kinase Panel) in_silico->hts  Prioritize Targets primary_assay Primary Target Assay (Biochemical or Cellular) hts->primary_assay cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) primary_assay->cetsa phenotypic Phenotypic Screening (e.g., Cell Viability, Morphology) cetsa->phenotypic validation Off-Target Validation (Dose-Response Assays) phenotypic->validation end End: Cross-Reactivity Profile validation->end

Caption: Workflow for identifying and validating off-target effects of a novel compound.

References

Benchmarking Benzo[c]isothiazole Derivatives: A Comparative Guide to Fluorescent Probes for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of cellular biology and drug development, the precise detection of signaling molecules is paramount. Hydrogen sulfide (H₂S), a critical gasotransmitter, has garnered significant attention for its role in a myriad of physiological and pathological processes. Consequently, the development of sensitive and selective probes for H₂S is a key area of research. This guide provides a comprehensive performance benchmark of benzothiazole-based fluorescent probes for H₂S detection, offering a valuable resource for researchers, scientists, and drug development professionals.

While the initial focus of this guide was on the specific scaffold of Benzo[c]isothiazole-5-carbaldehyde, a thorough review of the current scientific literature reveals a notable scarcity of probes based on this exact structure. The field is instead dominated by derivatives of the isomeric benzo[d]thiazole core. Therefore, this guide will focus on the performance of these more prevalent and well-documented benzothiazole-based probes, providing a robust comparison with other leading fluorescent H₂S probes.

Performance Comparison of Fluorescent H₂S Probes

The efficacy of a fluorescent probe is determined by several key parameters, including its limit of detection (LOD), response time, and selectivity against other biologically relevant molecules. The following table summarizes the performance of representative benzothiazole-based probes and compares them with other common classes of fluorescent probes for H₂S.

Probe Name/ClassFluorophore CoreLimit of Detection (LOD)Response TimeKey AdvantagesReference
Benzothiazole-Based
Probe P2Benzothiazole-< 2 minGood water solubility, lysosome-targeted.[1][1]
TPB-NO2Triphenylamine-benzothiazole9.81 nM< 2 minHigh sensitivity, rapid response.[2][2]
CIM-SDBIndene-carbazole-benzothiazole123 nM-High selectivity and sensitivity.[2][2]
TTPDThiophene-benzothiadiazole62.1 nM-Near-infrared (NIR) fluorescence, large Stokes shift.[3][3]
Alternative Probes
WSP-1 / WSP-5-Low µM rangeMinutesCommercially available, well-characterized.[4][5][4][5]
Naphthalimide-basedNaphthalimide0.523 nM~60 minHigh sensitivity, FRET-based mechanisms.[6][6]
Coumarin-basedCoumarin--Ratiometric sensing capabilities.[7][7]
Rhodamine-basedRhodamine62.5 nM-Mitochondria-targetable, red emission.[3][3]

Signaling Pathways and Detection Mechanisms

The detection of H₂S by fluorescent probes is typically achieved through specific chemical reactions that lead to a change in the fluorophore's emission properties. Common mechanisms for benzothiazole-based probes include H₂S-mediated reduction of an azide group or thiolysis of a dinitrophenyl (DNP) ether. These reactions trigger a "turn-on" fluorescence response.

H2S_Detection_Mechanisms cluster_azide Azide Reduction Mechanism cluster_dnp Thiolysis of DNP Ether Mechanism Probe_Azide Non-fluorescent Probe (with Azide group) Product_Amine Fluorescent Product (Amine group) Probe_Azide->Product_Amine Reduction H2S H₂S H2S->Probe_Azide Fluorescence_On Fluorescence 'Turn-On' Product_Amine->Fluorescence_On Probe_DNP Quenched Probe (with DNP ether) Product_Phenol Fluorescent Product (Phenol/Thiophenol) Probe_DNP->Product_Phenol Thiolysis H2S_dnp H₂S H2S_dnp->Probe_DNP Fluorescence_On_dnp Fluorescence 'Turn-On' Product_Phenol->Fluorescence_On_dnp

Common H₂S detection mechanisms in fluorescent probes.

Experimental Protocols

The evaluation of a novel fluorescent probe for H₂S follows a standardized set of experimental procedures to determine its performance characteristics.

1. Synthesis of the Benzothiazole-Based Probe:

A typical synthesis involves a multi-step organic reaction sequence. For instance, a common route is the condensation of a substituted 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazole core. This is followed by the introduction of a recognition moiety for H₂S, such as a 2,4-dinitrophenyl ether or an azide group, and further functionalization to tune the probe's photophysical properties and cellular localization.

Probe_Synthesis_Workflow Start Starting Materials (e.g., 2-aminothiophenol, carboxylic acid) Step1 Formation of Benzothiazole Core Start->Step1 Step2 Introduction of H₂S Recognition Moiety Step1->Step2 Step3 Functionalization (e.g., for targeting) Step2->Step3 Final_Probe Purified Fluorescent Probe Step3->Final_Probe

General synthetic workflow for benzothiazole-based probes.

2. Evaluation of Sensitivity and Selectivity:

  • Sensitivity (LOD determination): The probe is incubated with varying concentrations of a H₂S donor (e.g., NaHS or Na₂S) in a suitable buffer (e.g., PBS, pH 7.4).[4][8] The fluorescence intensity is measured using a spectrofluorometer. The limit of detection is typically calculated as 3σ/slope, where σ is the standard deviation of the blank and the slope is derived from the linear portion of the fluorescence intensity versus H₂S concentration plot.[8]

  • Selectivity: The fluorescence response of the probe to H₂S is compared with its response to other biologically relevant reactive sulfur species (e.g., cysteine, glutathione, homocysteine) and other reactive oxygen and nitrogen species.[2][4] These experiments are crucial to ensure the probe's specificity for H₂S in a complex biological environment.

3. Cell Imaging and Biological Applications:

  • Cell Culture and Staining: A suitable cell line (e.g., HeLa, RAW 264.7) is cultured under standard conditions. The cells are then incubated with the fluorescent probe for a specific duration.

  • Fluorescence Microscopy: After incubation, the cells are washed to remove excess probe and imaged using a confocal fluorescence microscope. The fluorescence signal is monitored to detect both exogenous (by adding an H₂S donor) and endogenous H₂S.

Cell_Imaging_Workflow A Cell Culture B Incubation with Fluorescent Probe A->B C Optional: Treatment with H₂S donor/inhibitor B->C D Washing Step B->D Control C->D E Confocal Fluorescence Microscopy D->E F Image Analysis E->F

Workflow for cellular imaging of H₂S using fluorescent probes.

Conclusion

Benzothiazole-based fluorescent probes represent a robust and versatile class of tools for the detection of hydrogen sulfide. Their favorable photophysical properties, coupled with high sensitivity and selectivity, make them invaluable for elucidating the complex roles of H₂S in health and disease. While the initially targeted "this compound" scaffold remains elusive in the current literature, the broader family of benzothiazole derivatives offers a wealth of options for researchers. Future developments in this area will likely focus on enhancing in vivo applicability through the development of two-photon probes and probes with even greater tissue penetration for real-time monitoring in complex biological systems.

References

Comparative Analysis of Computational Docking Studies on Benzothiazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the computational docking, synthesis, and in-vitro evaluation of benzothiazole derivatives targeting p56lck and DHPS enzymes.

The initial investigation into the computational docking of Benzo[c]isothiazole-5-carbaldehyde derivatives revealed a limited availability of specific research. Consequently, this guide broadens the scope to encompass the more extensively studied benzothiazole and thiazole derivatives, providing a comparative analysis of two notable studies. This guide will delve into the molecular docking simulations, experimental protocols, and resulting data from studies on benzothiazole-thiazole hybrids as potent p56lck inhibitors for cancer treatment and new benzothiazole derivatives as antimicrobial agents targeting the Dihydropteroate Synthase (DHPS) enzyme.

Comparative Data of Docking Studies

The following table summarizes the key quantitative data from the two compared studies, offering a side-by-side view of the derivatives, their biological targets, and their computationally predicted and experimentally determined activities.

Study Derivative Class Target Enzyme Most Active Compound Docking Score (kcal/mol) IC50 / MIC
Study 1: p56lck Inhibitors Benzothiazole-Thiazole Hybridsp56lck (Lymphocyte-specific protein tyrosine kinase)Compound 1Not explicitly stated, but identified as a competitive inhibitor through docking and MD simulation.Not explicitly stated in the provided abstract.
Study 2: DHPS Inhibitors 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-oneDHPS (Dihydropteroate Synthase)Compound 16bNot explicitly stated, but showed favorable interactions within the PABA pocket.IC50: 7.85 µg/mL
Compound 16cNot explicitly stated, but showed favorable interactions within the PABA pocket.MIC (S. aureus): 0.025 mM

Experimental Protocols

A thorough understanding of the methodologies employed is crucial for the replication and validation of scientific findings. Below are the detailed protocols for the key experiments cited in the compared studies.

Computational Docking Protocol (Utilizing GLIDE, Schrödinger)

This protocol outlines a general workflow for molecular docking studies using the GLIDE software by Schrödinger, which was employed in the study of p56lck inhibitors.[1]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., p56lck, PDB ID: 1QPC) is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared using the Protein Preparation Wizard in the Schrödinger Suite. This involves adding hydrogen atoms, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and removing all water molecules.

    • The protonation states of residues are optimized, and the structure is minimized using a force field such as OPLS.

  • Ligand Preparation:

    • The 2D structures of the benzothiazole derivatives are sketched using a molecular editor and then converted to 3D structures.

    • The ligands are prepared using the LigPrep module in the Schrödinger Suite. This process generates various possible ionization states, tautomers, stereoisomers, and ring conformations for each ligand at a specified pH range (e.g., 7.0 ± 2.0).

    • The energy of the generated ligand structures is minimized.

  • Receptor Grid Generation:

    • A receptor grid is generated around the active site of the prepared protein. The active site is typically defined by a co-crystallized ligand or by selecting key active site residues.

    • The grid box defines the volume within which the ligand will be docked.

  • Ligand Docking:

    • The prepared ligands are docked into the receptor grid using the GLIDE (Grid-based Ligand Docking with Energetics) program.

    • Docking can be performed at different precision levels, such as Standard Precision (SP) or Extra Precision (XP), to balance between speed and accuracy.

    • The docking algorithm samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • The docking poses are visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • The docking scores (e.g., GlideScore) are used to rank the ligands based on their predicted binding affinity.

DHPS Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against the DHPS enzyme, as performed in the study on benzothiazole derivatives as antimicrobial agents.

  • Reagents and Materials:

    • Purified DHPS enzyme

    • p-Aminobenzoic acid (PABA) - substrate

    • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) - substrate

    • Test compounds (benzothiazole derivatives) dissolved in DMSO

    • Buffer solution (e.g., Tris-HCl with MgCl2)

    • 96-well microplates

    • Spectrophotometer or a suitable detection system

  • Assay Procedure:

    • A reaction mixture is prepared in the wells of a 96-well plate containing the buffer, DHPP, and the DHPS enzyme.

    • The test compounds at various concentrations are added to the wells. A control well without any inhibitor is also prepared.

    • The reaction is initiated by adding PABA to all wells.

    • The plate is incubated at a specific temperature (e.g., 37°C) for a defined period.

    • The reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as a colorimetric assay that measures the remaining PABA or a coupled enzyme assay.

    • The percentage of inhibition for each compound concentration is calculated relative to the control.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Processes: Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Computational_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Structure) grid_gen Receptor Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation (2D/3D Structures) docking Molecular Docking (GLIDE) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis & Interaction Mapping docking->pose_analysis scoring Scoring & Ranking pose_analysis->scoring

Caption: A generalized workflow for computational molecular docking studies.

p56lck_Signaling_Pathway TCR T-Cell Receptor (TCR) p56lck_inactive p56lck (Inactive) TCR->p56lck_inactive Antigen Presentation CD4_CD8 CD4/CD8 CD4_CD8->p56lck_inactive p56lck_active p56lck (Active) p56lck_inactive->p56lck_active Phosphorylation ZAP70 ZAP-70 p56lck_active->ZAP70 Phosphorylates Downstream Downstream Signaling (e.g., LAT, SLP-76) ZAP70->Downstream Activation T-Cell Activation Downstream->Activation Inhibitor Benzothiazole-Thiazole Hybrid Inhibitor Inhibitor->p56lck_active Inhibits

Caption: A simplified representation of the p56lck signaling pathway in T-cell activation and its inhibition by benzothiazole-thiazole hybrids.

References

Structure-Activity Relationship of Isothiazole-5-Carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Due to a lack of specific publicly available structure-activity relationship (SAR) studies on Benzo[c]isothiazole-5-carbaldehyde compounds, this guide provides a comparative analysis of the most closely related analogs for which experimental data has been published: isothiazole-5-carbaldehyde derivatives. The insights gleaned from the SAR of this core scaffold can inform the design and development of novel this compound compounds and their potential therapeutic applications.

This guide summarizes the key findings from a study on 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes, which were evaluated for their anti-diabetic potential through α-amylase inhibition and anti-glycation assays.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro α-amylase inhibitory and anti-glycation activities of a series of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes. The core structure and the variable substituent (Ar) are depicted in the accompanying image.

Compound IDAryl Substituent (Ar)α-Amylase Inhibition IC50 (mM)[1]Anti-glycation IC50 (ppm)[1]
3a 2-Hydroxyphenyl14.66.70
3b 4-Hydroxyphenyl25.47.20
3c 2,4-Dihydroxyphenyl20.17.90
3d 3,4-Dihydroxyphenyl22.78.50
3e 4-Methoxyphenyl30.29.10
3f 4-Chlorophenyl35.89.80
3g 4-Bromophenyl38.110.20
3h 4-Nitrophenyl42.510.80
3l 2-Nitrophenyl17.9Not Reported
Aminoguanidine StandardNot Applicable11.92

Key Structure-Activity Relationship Insights:

  • α-Amylase Inhibition:

    • Substituents on the aryl ring significantly influence the inhibitory activity.

    • Electron-donating groups, particularly at the ortho position, enhance potency. Compound 3a (2-hydroxyphenyl) and 3l (2-nitrophenyl) exhibited the strongest inhibition.[1]

    • Electron-withdrawing groups generally lead to decreased activity.

  • Anti-glycation Potential:

    • Compounds with hydroxyl substitutions on the aryl ring (3a-3d ) demonstrated excellent anti-glycation potential, surpassing the standard aminoguanidine.[1]

    • The presence of strong electron-donating hydroxyl groups appears crucial for this activity.

Experimental Protocols

α-Amylase Inhibition Assay[1]

This assay evaluates the ability of the compounds to inhibit the enzymatic activity of α-amylase.

  • Preparation of Solutions:

    • A solution of α-amylase (0.5 mg/mL) was prepared in a 20 mM phosphate buffer (pH 6.9) containing 6.7 mM sodium chloride.

    • The synthesized compounds were dissolved in DMSO to prepare stock solutions.

    • A 1% starch solution was prepared by dissolving starch in the phosphate buffer.

    • Dinitrosalicylic acid (DNSA) color reagent was prepared.

  • Assay Procedure:

    • 200 µL of the α-amylase solution was pre-incubated with 200 µL of the test compound solution at 37°C for 10 minutes.

    • 200 µL of the starch solution was added to the mixture to initiate the enzymatic reaction.

    • The reaction mixture was incubated at 37°C for 15 minutes.

    • 400 µL of DNSA color reagent was added to stop the reaction.

    • The mixture was heated in a boiling water bath for 5 minutes.

    • The mixture was then cooled to room temperature, and 5 mL of distilled water was added.

    • The absorbance was measured at 540 nm using a spectrophotometer.

    • Acarbose was used as the positive control.

    • The percentage of inhibition was calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anti-glycation Assay[1]

This assay determines the ability of the compounds to prevent the non-enzymatic glycation of bovine serum albumin (BSA).

  • Preparation of Solutions:

    • A reaction mixture was prepared containing 500 µL of 10 mg/mL Bovine Serum Albumin (BSA) in a 0.1 M phosphate buffer (pH 7.4).

    • 400 µL of 0.5 M glucose solution was added.

    • 100 µL of the test compound solution was added.

    • Sodium azide (0.02%) was added to prevent bacterial growth.

  • Assay Procedure:

    • The reaction mixture was incubated at 37°C for 7 days.

    • After incubation, the fluorescence intensity of the glycated BSA was measured using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

    • Aminoguanidine was used as the positive control.

    • The percentage of inhibition was calculated using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100

Visualizations

Signaling Pathway of α-Amylase Inhibition

G cluster_0 Mechanism of α-Amylase Inhibition Starch Starch (Substrate) Amylase α-Amylase (Enzyme) Starch->Amylase Binds to active site Oligosaccharides Oligosaccharides (Product) Amylase->Oligosaccharides Catalyzes hydrolysis Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor Isothiazole-5-carbaldehyde Derivative (Inhibitor) Inhibitor->Amylase Binds to enzyme

Caption: Proposed mechanism of α-amylase inhibition by isothiazole-5-carbaldehyde derivatives.

Experimental Workflow for Biological Evaluation

G cluster_0 Experimental Workflow Synthesis Synthesis of Isothiazole-5- carbaldehyde Derivatives Amylase_Assay α-Amylase Inhibition Assay Synthesis->Amylase_Assay Glycation_Assay Anti-glycation Assay Synthesis->Glycation_Assay SAR_Analysis Structure-Activity Relationship Analysis Amylase_Assay->SAR_Analysis Glycation_Assay->SAR_Analysis Data_Interpretation Data Interpretation and Lead Identification SAR_Analysis->Data_Interpretation G cluster_0 SAR Logical Flow Core Isothiazole-5-carbaldehyde Core Structure Aryl Aryl Substituent Modification Core->Aryl is modified by Activity Biological Activity (α-Amylase & Anti-glycation) Aryl->Activity influences Potency Potency Modulation Activity->Potency determines

References

Navigating the Data Gap: The Case of Benzo[c]isothiazole-5-carbaldehyde-Derived Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a significant data gap exists regarding the comparative in vitro and in vivo efficacy of drugs derived specifically from Benzo[c]isothiazole-5-carbaldehyde. While the broader families of benzothiazole and benzo[d]isothiazole derivatives are well-represented in pharmacological research, showcasing a range of activities from anticancer to antimicrobial, specific data for derivatives of the this compound scaffold remains elusive.

This lack of specific data prevents a direct comparative analysis as requested. The scientific community has extensively investigated the therapeutic potential of related benzothiazole structures, but it appears that this compound has not been a focal point for drug development studies, or at least, such studies are not widely published.

The existing body of research on analogous compounds, such as those derived from benzo[d]isothiazole, has revealed promising antiproliferative activity against various cancer cell lines. For instance, certain benzo[d]isothiazole derivatives have been shown to inhibit the growth of leukemia cells in vitro.[1] However, it is crucial to emphasize that these findings cannot be directly extrapolated to derivatives of the this compound isomer. The seemingly minor difference in the fusion of the thiazole and benzene rings can lead to significant variations in the molecule's three-dimensional structure and, consequently, its biological activity.

To illustrate the typical workflow for comparing in vitro and in vivo efficacy in drug discovery, a generalized experimental workflow is presented below. This workflow highlights the key stages of preclinical assessment that would be necessary to evaluate any new chemical entity, including hypothetical derivatives of this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Initial activity assessment Secondary Screening Secondary Screening Primary Screening->Secondary Screening Confirmation & dose-response Mechanism of Action Studies Mechanism of Action Studies Secondary Screening->Mechanism of Action Studies Target identification Lead Compound Selection Lead Compound Selection Mechanism of Action Studies->Lead Compound Selection Promising candidates Pharmacokinetic Studies ADME Lead Compound Selection->Pharmacokinetic Studies Efficacy Studies Animal models Pharmacokinetic Studies->Efficacy Studies Toxicology Studies Safety assessment Efficacy Studies->Toxicology Studies

Figure 1: A generalized workflow for the preclinical evaluation of novel drug candidates, from initial synthesis to in vivo safety and efficacy testing.

This diagram outlines the logical progression from laboratory-based (in vitro) assays to studies in living organisms (in vivo). Initially, synthesized compounds undergo primary and secondary screenings to identify and confirm biological activity. Subsequent in vitro studies aim to elucidate the mechanism of action. Promising candidates, termed "lead compounds," are then advanced to in vivo studies, which assess their absorption, distribution, metabolism, and excretion (ADME), as well as their efficacy and safety in animal models.

While this provides a framework, the absence of specific data for this compound derivatives means that no quantitative data tables or detailed experimental protocols can be provided at this time. Researchers and drug development professionals interested in this specific chemical scaffold may need to undertake foundational research to synthesize and characterize its derivatives and subsequently evaluate their biological activities to fill the current knowledge void.

References

A Comparative Spectroscopic Analysis of Benzo[c]isothiazole and Benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of Benzo[c]isothiazole and its Benzo[d]isothiazole isomer. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This guide delves into the spectroscopic nuances of two key structural isomers of the benzisothiazole scaffold: Benzo[c]isothiazole (also known as 2,1-benzisothiazole) and Benzo[d]isothiazole (also known as 1,2-benzisothiazole). Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in complex chemical environments, a common challenge in synthetic chemistry and drug discovery. This document presents a side-by-side comparison of their ¹H NMR, ¹³C NMR, IR, and MS data, offering a valuable resource for their characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The differences in the electronic distribution and spatial arrangement of atoms in Benzo[c]isothiazole and Benzo[d]isothiazole lead to distinct chemical shifts and coupling patterns in their respective NMR spectra.

Table 1: Comparative ¹H NMR Data (ppm)

ProtonBenzo[c]isothiazole (2,1-benzisothiazole)Benzo[d]isothiazole (1,2-benzisothiazole)
H-3~8.54 (d)~9.28 (s)
H-4~7.80 (d)~8.14 (d)
H-5~7.45 (t)~7.57 (t)
H-6~7.60 (t)~7.65 (t)
H-7~7.95 (d)~8.14 (d)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. 's' denotes a singlet, 'd' a doublet, and 't' a triplet.

Table 2: Comparative ¹³C NMR Data (ppm)

CarbonBenzo[c]isothiazole (2,1-benzisothiazole)Benzo[d]isothiazole (1,2-benzisothiazole)
C-3~150.0~155.0
C-3a~130.0~153.0
C-4~125.0~122.0
C-5~128.0~125.0
C-6~126.0~127.0
C-7~121.0~121.0
C-7a~152.0~132.0

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. The key differences in the IR spectra of Benzo[c]isothiazole and Benzo[d]isothiazole arise from the distinct vibrations of their C=N, C=C, and C-S bonds within the heterocyclic ring.

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Vibrational ModeBenzo[c]isothiazole (2,1-benzisothiazole)Benzo[d]isothiazole (1,2-benzisothiazole)
Aromatic C-H stretch~3100 - 3000~3100 - 3000
C=N stretch~1640~1620
Aromatic C=C stretch~1600 - 1450~1600 - 1450
C-S stretch~850 - 750~850 - 750

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The fragmentation patterns of Benzo[c]isothiazole and Benzo[d]isothiazole under electron ionization (EI) are expected to differ due to the different stabilities of the isomeric molecular ions and their subsequent fragmentation pathways. Both isomers have a molecular weight of approximately 135.19 g/mol .

Table 4: Key Mass Spectral Fragments (m/z)

IsomerMolecular Ion (M⁺)Major Fragments
Benzo[c]isothiazole135108, 91, 69
Benzo[d]isothiazole135108, 91, 69

Note: While the major fragments may appear at similar m/z values, their relative intensities can be a key differentiating factor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the general experimental protocols for the acquisition of NMR, IR, and MS data for the benzisothiazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the benzisothiazole isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).

  • Data Acquisition :

    • ¹H NMR : Standard pulse sequences are used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : Proton-decoupled spectra are acquired. Key parameters include a spectral width of 0-200 ppm and a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation :

    • Neat Liquid : A drop of the liquid sample is placed between two KBr or NaCl plates.

    • Solid (KBr Pellet) : A small amount of the solid sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet.

  • Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly employed for the analysis of volatile compounds like benzisothiazole isomers.

  • Sample Preparation : The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters :

    • GC Column : A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Injection : A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

    • Temperature Program : A temperature gradient is used to separate the isomers. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min.

    • Ionization : Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their m/z ratio.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of benzisothiazole isomers.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample Benzo[c]isothiazole & Benzo[d]isothiazole Samples NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep Neat Liquid or KBr Pellet Sample->IR_Prep MS_Prep Dissolution in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR GCMS GC-MS System MS_Prep->GCMS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectra (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectra (Fragmentation Patterns) GCMS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Benzo[c]isothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Benzo[c]isothiazole-5-carbaldehyde must adhere to strict safety and disposal protocols to mitigate risks and ensure a secure laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with industry best practices and regulatory requirements.

Hazard Profile and Safety Summary

This compound is a chemical compound that presents several health and environmental hazards. Understanding these risks is the first step in safe handling and disposal.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDangerSkull and crossbones
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skinDangerSkull and crossbones
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarningExclamation mark
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningExclamation mark
Acute Aquatic Hazard (Category 3)H402: Harmful to aquatic life--

This data is compiled from publicly available Safety Data Sheets (SDS).[1][2]

Immediate first aid measures are critical in case of exposure.[1][3] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[3] If inhaled, move the person to fresh air; if breathing has stopped, provide artificial respiration. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present.[1] If swallowed, rinse the mouth and immediately call a poison center or doctor.[1]

Step-by-Step Disposal Protocol

Proper disposal of this compound is not merely a suggestion but a requirement to prevent environmental contamination and ensure workplace safety. Disposal must be carried out through an approved waste disposal plant.[1]

Experimental Protocol for Waste Neutralization (if applicable and approved):

While direct disposal through a licensed contractor is the primary recommendation, in-lab neutralization may be a preliminary step if your institution's safety protocols and local regulations permit. A general approach for neutralizing aldehydes involves oxidation. A common laboratory oxidizing agent is potassium permanganate. However, this reaction can be exothermic and should only be performed by trained personnel in a controlled environment, such as a fume hood, with appropriate personal protective equipment. The specific reaction conditions for this compound would need to be determined on a small scale before attempting to neutralize larger quantities. Due to the hazardous nature of this compound, it is strongly advised to consult with your institution's Environmental Health and Safety (EHS) office before attempting any neutralization procedures.

General Disposal Workflow:

The following workflow outlines the mandatory steps for the safe disposal of this compound.

cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Collection cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal A Wear appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat B Collect waste this compound (solid or in solution) in a designated, properly labeled, and sealed container. A->B C Do not mix with other waste streams unless explicitly permitted by EHS. B->C D Store the sealed waste container in a designated, well-ventilated, and secure secondary containment. C->D E Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup. D->E F Provide EHS with a completed waste manifest form. E->F G Licensed waste disposal contractor collects and transports the waste for final disposal. F->G

Figure 1. Workflow for the proper disposal of this compound.

Detailed Disposal Procedures

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat.

  • Waste Container:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting waste this compound.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (skull and crossbones, exclamation mark).

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's EHS department. Improper mixing can lead to dangerous chemical reactions.

  • Storage:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[1]

    • The storage area should have secondary containment to prevent the spread of material in case of a spill.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the disposal of the hazardous waste.

    • You will likely need to complete a hazardous waste manifest or a similar form, providing details about the chemical and the amount of waste.

    • Follow your institution's specific procedures for waste pickup.

By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and the Safety Data Sheet for the most current and detailed information.

References

Essential Safety and Operational Guide for Handling Benzo[c]isothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of Benzo[c]isothiazole-5-carbaldehyde.

Hazard Profile:

Based on data from structurally similar compounds such as isothiazolinones and benzothiazole derivatives, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled. It is expected to cause serious eye irritation and may lead to skin sensitization. All isothiazolinones are recognized as positive skin sensitizers.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Route of Exposure Personal Protective Equipment (PPE) Specifications and Remarks
Eye/Face Safety Goggles or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[2] To be worn at all times in the laboratory.
Skin Chemical-resistant Gloves (Nitrile rubber recommended)Gloves must be inspected prior to use.[3] Wash and dry hands thoroughly after handling.
Lab Coat / Protective ClothingWear appropriate protective clothing to prevent skin exposure.[4]
Respiratory Fume Hood or adequate ventilationUse only in a well-ventilated area or outdoors.[4][5]
Respirator (if needed)If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]
General Hygiene Eyewash Station and Safety ShowerMust be readily accessible in the work area.

Experimental Workflow & PPE Selection

The selection of appropriate PPE is a critical step in the experimental workflow. The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_details Specific PPE cluster_handling Handling and Disposal A Review Safety Data Sheet (SDS) and Hazard Information B Assess Experimental Procedure (e.g., weighing, dissolving, heating) A->B Proceed to C Eye and Face Protection B->C D Skin Protection B->D E Respiratory Protection B->E C1 Safety Goggles (EN 166 / NIOSH) C->C1 D1 Nitrile Gloves (Inspect before use) D->D1 D2 Lab Coat D->D2 E1 Fume Hood E->E1 E2 Respirator (If ventilation is inadequate) E->E2 Conditional F Proceed with Experiment G Proper Disposal of Contaminated Materials F->G

PPE Selection Workflow Diagram

Operational Plan

Handling:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. This includes safety goggles, a lab coat, and chemical-resistant gloves.

  • Weighing and Transfer: When weighing or transferring the solid compound, take care to avoid generating dust.

  • Spills: In the event of a spill, do not panic. Evacuate the immediate area if necessary. For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal. Do not let the chemical enter drains.[3]

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[4]

Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Container Rinsing: If a container is to be reused, it must be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Environmental Precautions: Prevent the release of this chemical into the environment. Do not dispose of it in the regular trash or pour it down the drain.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[c]isothiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Benzo[c]isothiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.